molecular formula C15H19F3O12S B024346 Mannose triflate CAS No. 92051-23-5

Mannose triflate

Cat. No.: B024346
CAS No.: 92051-23-5
M. Wt: 480.4 g/mol
InChI Key: OIBDVHSTOUGZTJ-PEBLQZBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mannose triflate, also known as this compound, is a useful research compound. Its molecular formula is C15H19F3O12S and its molecular weight is 480.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBDVHSTOUGZTJ-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238841
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92051-23-5
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mannose Triflate: A Core Component in Modern Glycochemistry and Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mannose triflate, chemically known as 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is a pivotal glycosyl donor in the field of carbohydrate chemistry. Its significance stems from the exceptional leaving group ability of the trifluoromethanesulfonyl (triflate) group, which facilitates nucleophilic substitution reactions to form new glycosidic bonds. This property has been overwhelmingly leveraged in the synthesis of radiopharmaceuticals, most notably [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most widely used radiotracer in Positron Emission Tomography (PET) for cancer diagnosis and monitoring.[1][2][3] Beyond this critical application, this compound serves as a versatile reagent in the synthesis of complex oligosaccharides and glycosylated molecules with potential therapeutic applications, including antiviral and anticancer agents.[4][]

Chemical Properties and Structure

This compound is a white, crystalline solid with the molecular formula C₁₅H₁₉F₃O₁₂S and a molecular weight of approximately 480.36 g/mol .[1][6] The structure features a mannose sugar core per-O-acetylated at positions 1, 3, 4, and 6. The hydroxyl group at the C2 position is substituted with a triflate group. This triflate moiety is the key to its reactivity, being a highly effective leaving group in nucleophilic substitution reactions. The compound is soluble in various organic solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), methanol, and acetone, but insoluble in aqueous media.[7] For long-term use, it is recommended to store this compound in a desiccated environment at -20°C, where it remains stable for several months.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Alternate Names 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, TATM[1][6]
CAS Number 92051-23-5[1][6]
Molecular Formula C₁₅H₁₉F₃O₁₂S[1][6]
Molecular Weight 480.36 g/mol [6]
Appearance White to off-white crystalline solid[7][8]
Solubility Soluble in chloroform, ethyl acetate, acetonitrile, DMSO, methanol, acetone. Insoluble in aqueous media.[7]
Storage Conditions -20 ±5 °C, desiccated[1][8]

Synthesis of this compound

The synthesis of this compound is a well-established process, typically starting from D-mannose or a protected mannose derivative. A common and efficient method involves the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

Synthetic Workflow

The general workflow for the synthesis of this compound from its acetylated precursor is depicted below. This process involves the reaction of the acetylated mannose with triflic anhydride (B1165640) in the presence of a base, followed by purification.

Synthesis_Workflow Start 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose Reaction Reaction with Triflic Anhydride (Anhydrous CH₂Cl₂, Argon Atmosphere) Start->Reaction Reactant Workup Reaction Quenching & Aqueous Workup Reaction->Workup Crude Product Purification Recrystallization (e.g., from Absolute Ethanol) Workup->Purification Purified Product Product This compound (White Crystalline Solid) Purification->Product Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

This protocol is based on a reported large-scale synthesis of this compound.[8]

Materials:

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane in a round-bottom flask under a dry argon atmosphere.

  • Cool the vigorously stirred solution in an ice bath.

  • Slowly add triflic anhydride to the cooled solution. The controlled addition is crucial to manage the exothermic reaction and simplify the workup.[8]

  • After the addition is complete, allow the reaction to proceed at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water, dilute hydrochloric acid (if a base like pyridine was used), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from absolute ethanol to yield this compound as white needles.[8]

Table 2: Representative Synthesis Data for this compound

Starting MaterialScaleYieldReference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose2.6 g~80%[8]
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose52 g (scaled-up)~80%[8]
D-mannose200 g12-16% (overall)[9]

Reactivity and Mechanism of Glycosylation

The high reactivity of this compound is attributed to the triflate group, which is an excellent leaving group. This facilitates the formation of a transient oxocarbenium ion intermediate or direct Sₙ2 displacement at the anomeric carbon by a nucleophile.

Sₙ2 Nucleophilic Substitution in [¹⁸F]FDG Synthesis

The most prominent application of this compound is in the synthesis of [¹⁸F]FDG. In this reaction, the triflate group is displaced by the [¹⁸F]fluoride ion via an Sₙ2 mechanism. This is followed by hydrolysis of the acetyl protecting groups to yield [¹⁸F]FDG.

SN2_Reaction MannoseTriflate This compound Intermediate [¹⁸F]Fluoro-acetylated Mannose MannoseTriflate->Intermediate Sₙ2 Reaction Fluoride [¹⁸F]Fluoride Ion Fluoride->Intermediate Hydrolysis Acidic or Basic Hydrolysis Intermediate->Hydrolysis FDG [¹⁸F]FDG Hydrolysis->FDG

Caption: Sₙ2 reaction pathway for the synthesis of [¹⁸F]FDG from this compound.

Experimental Protocol: [¹⁸F]FDG Synthesis using this compound

This protocol describes a general procedure for the radiosynthesis of [¹⁸F]FDG using an automated synthesis module.[8]

Materials:

  • This compound solution (e.g., 500 mg in 20 mL of acetonitrile)

  • [¹⁸F]Fluoride in target water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • 1M Hydrochloric acid (HCl)

Procedure:

  • The [¹⁸F]fluoride is trapped on an anion-exchange resin and eluted with a solution of K₂₂₂ and K₂CO₃.

  • The aqueous eluate is dried azeotropically with acetonitrile at an elevated temperature (e.g., 95°C) to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • A solution of this compound in acetonitrile is added to the dried complex, and the mixture is heated (e.g., 95°C for 3-5 minutes) to facilitate the nucleophilic substitution.

  • After the labeling reaction, the acetyl protecting groups are removed by hydrolysis. This is typically achieved by adding 1M HCl and heating at a higher temperature (e.g., 120°C for 8 minutes).

  • The resulting [¹⁸F]FDG is then purified using a series of cartridges to remove unreacted [¹⁸F]fluoride, byproducts, and the catalyst complex.

Table 3: Radiochemical Data for [¹⁸F]FDG Synthesis using this compound

ParameterValueReference
Radiochemical Yield (decay uncorrected) 55% ± 2%[8]
Radiochemical Purity >96%[8]

Applications in Drug Development and Glycobiology

While the synthesis of [¹⁸F]FDG is its most prominent use, this compound is a valuable tool in broader drug development and glycobiology research.[4][]

  • Synthesis of Complex Carbohydrates: The reactivity of this compound allows for its use as a glycosyl donor in the stereoselective synthesis of oligosaccharides. The triflate group can be displaced by the hydroxyl group of another sugar molecule to form a glycosidic linkage.

  • Development of Glycosylated Drugs: Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug, including its solubility, stability, and receptor binding affinity. This compound provides a means to introduce mannose moieties into drug candidates, which can be particularly relevant for targeting mannose-specific lectins on cell surfaces.[4]

  • Antiviral and Anticancer Agents: The ability to synthesize novel glycosylated compounds using this compound opens avenues for the development of new antiviral and anticancer agents.[4] For instance, mannosylated compounds can be designed to interfere with viral entry or to target cancer cells that overexpress mannose receptors.

References

An In-depth Technical Guide to Mannose Triflate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose triflate, chemically known as 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is a pivotal precursor in the synthesis of radiopharmaceuticals, most notably 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for Positron Emission Tomography (PET) imaging.[1][2][3] Its unique chemical properties, particularly the presence of the triflate group—an excellent leaving group—render it highly reactive and suitable for nucleophilic substitution reactions.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its critical role in radiopharmaceutical production.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4][5] Its chemical structure consists of a β-D-mannopyranose ring per-O-acetylated at positions 1, 3, 4, and 6, with a trifluoromethanesulfonyl (triflate) group at the C-2 position.[6] This substitution pattern is crucial for its subsequent chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₅H₁₉F₃O₁₂S[6][7][8]
Molecular Weight 480.36 g/mol [4][5][6]
Appearance White to off-white powder or crystal[4][5]
Melting Point 117-122 °C[4][5][7]
Optical Rotation [α]D²⁰ -12° to -17° (c=1, CHCl₃)[4][7]
Solubility Slightly soluble in Chloroform and Ethyl Acetate (B1210297). Soluble in acetonitrile (B52724), DMSO, methanol, and acetone. Insoluble in aqueous media.[5][7]
Storage Conditions -20°C[1][3][7]
Spectroscopic Data

Characterization of this compound is typically performed using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[1]

TechniqueKey ObservationsReferences
Infrared (IR) The absence of a broad peak around 3500 cm⁻¹ indicates the conversion of the hydroxyl group. Characteristic peaks for the carbonyl groups of the acetate esters are observed around 1730-1753 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity. The purity is often determined to be ≥98% by qNMR.[1][6]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[1][2][9]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

G Synthesis Workflow of this compound start Start with 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose dissolve Dissolve in anhydrous dichloromethane (B109758) (CH2Cl2) and dry pyridine (B92270) start->dissolve cool Cool the reaction mixture dissolve->cool add_tf2o Add triflic anhydride (B1165640) (Tf2O) dropwise under inert atmosphere (e.g., Argon) cool->add_tf2o warm Allow to warm to room temperature add_tf2o->warm workup Aqueous workup with ice-cold saturated NaHCO3 and water warm->workup dry Dry the organic layer (e.g., with anhydrous Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization (e.g., from absolute ethanol) or column chromatography concentrate->purify product Obtain this compound as white needles purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.[1][2][5]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Absolute ethanol (B145695) or hexane:ethyl acetate for chromatography

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane containing dry pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).[1][5]

  • Cool the reaction mixture in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of 30-40 minutes. Controlled addition is crucial.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ solution and deionized water.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by recrystallization from absolute ethanol to obtain this compound as white needles.[1] Alternatively, purification can be achieved by silica (B1680970) gel column chromatography using a solvent system such as hexane:ethyl acetate (1:1, v/v).[5]

Yield:

  • Yields are typically high, often around 80%.[1] Some synthetic routes starting from D-mannose report overall yields of 12% to 16% for the triflate precursor.[2]

Reactivity and Applications

The primary application of this compound is as a precursor for the synthesis of [¹⁸F]FDG.[1][3][8] The triflate group at the C-2 position is an excellent leaving group, facilitating nucleophilic substitution by the [¹⁸F]fluoride ion.

Role in [¹⁸F]FDG Synthesis

The synthesis of [¹⁸F]FDG from this compound is a two-step process involving a nucleophilic substitution followed by hydrolysis.

G [18F]FDG Synthesis from this compound mannose_triflate This compound sn2 SN2 Nucleophilic Substitution mannose_triflate->sn2 f18 [18F]Fluoride f18->sn2 intermediate Acetylated [18F]FDG sn2->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis fdg [18F]FDG hydrolysis->fdg

Caption: The reaction pathway for the synthesis of [18F]FDG from this compound.

The nucleophilic substitution of the triflate group with [¹⁸F]fluoride proceeds via an Sₙ2 mechanism.[3] This is followed by the removal of the acetyl protecting groups through hydrolysis to yield the final [¹⁸F]FDG product.[1]

Glycosylation Reactions

The triflate group's high reactivity also makes this compound and its derivatives valuable in stereoselective glycosylation reactions.[4][10][11] The stereochemical outcome of these reactions is influenced by factors such as the protecting groups on the mannose donor and the reaction conditions.[12][13] The in situ generation of mannosyl triflates is a key strategy in achieving β-mannosylation.[11]

Stability and Storage

This compound is a stable crystalline solid that can be stored for several months in a dark glass vial, desiccated at -20°C.[1] Solutions of this compound in acetonitrile are known to have limited stability at room temperature and are typically prepared shortly before use.[14] However, under specific conditions, stable solutions for automated synthesis can be prepared.[14]

Conclusion

This compound is a cornerstone molecule in the field of radiopharmaceutical chemistry, enabling the routine and large-scale production of [¹⁸F]FDG for PET imaging.[1][2] Its well-defined chemical properties, high reactivity, and established synthetic routes make it an indispensable tool for researchers and professionals in drug development and diagnostics. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective application.

References

Elucidation of the Structure of Mannose Triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structural elucidation of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. This compound is a critical precursor in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for Positron Emission Tomography (PET) imaging.[1][2][3] The following sections detail the experimental methodologies and data that have been instrumental in confirming its chemical structure.

Spectroscopic and Physical Data

The structural confirmation of this compound relies on a combination of spectroscopic and physical data. The key quantitative data from various analytical techniques are summarized below for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₉F₃O₁₂S[4][5]
Molecular Weight480.36 g/mol [4][5]
AppearanceWhite or almost white crystalline powder[1][6]
Melting Point117 - 122 °C[6][7]
Optical Rotation [α]²⁰D-12 to -16 °[6]
CAS Number92051-23-5[4]
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/zReference
[M + Na]⁺503.0442503.0440[1]
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentReference
3500Absence of O-H stretch (indicating quantitative conversion)[1]
1753, 1730C=O (carbonyl) functionalities[1]
1414, 1215Triflate group[1]
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusSolventChemical Shift (δ, ppm)Multiplicity / Coupling ConstantAssignmentReference
¹HCDCl₃2.07, 2.10, 2.11, 2.17sAcetyl groups (4 x CH₃)[7]
3.83 - 3.87m1H[7]
4.18 - 4.28m2H[7]
5.16d1H[7]
5.20 - 5.24dd1H[7]
5.27 - 5.32t1H[7]
5.93d1H[7]
¹³CCDCl₃20.31, 20.35, 20.44, 20.57Acetyl groups (4 x CH₃)[7]
61.74, 64.79, 69.66, 73.60, 81.28, 89.16Pyranose ring carbons[7]
118.50CF₃[7]
167.90, 169.06, 169.75, 170.48Carbonyl carbons (4 x C=O)[7]
¹⁹FCDCl₃-73.97sCF₃[1]

Experimental Protocols

The successful synthesis and characterization of this compound are contingent upon precise experimental procedures. The following protocols are based on established methodologies.[1][2]

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose[1][2]
  • Starting Material : 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

  • Reagents : Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270).

  • Solvent : Anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Procedure :

    • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane under a dry argon atmosphere.

    • Add pyridine to the solution.

    • Cool the mixture to -15 °C.[7]

    • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

    • Allow the reaction to proceed for 6 hours, with the temperature slowly rising to room temperature.[1][2][7]

    • Quench the reaction by washing with a saturated sodium bicarbonate solution and then with distilled water.[7]

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.[7]

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from absolute ethanol (B145695) to yield pure this compound as white needles.[1]

Characterization Methods
  • Infrared (IR) Spectroscopy : The IR spectrum is recorded to confirm the presence of carbonyl and triflate functional groups and the absence of the hydroxyl group from the starting material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are obtained to confirm the detailed molecular structure, including the stereochemistry of the pyranose ring and the presence and environment of the acetyl and triflate groups.[1][7]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the molecule, which provides strong evidence for its elemental composition.[1]

  • X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry.[8][9]

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and structural elucidation of this compound.

G Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Structural Elucidation start 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose reagents Tf₂O, Pyridine, CH₂Cl₂ -15°C to RT, 6h start->reagents Reactants reaction Triflation Reaction reagents->reaction workup Aqueous Workup reaction->workup purification Recrystallization (Ethanol) workup->purification product This compound purification->product analysis Analytical Techniques NMR NMR (¹H, ¹³C, ¹⁹F) analysis->NMR MS HRMS analysis->MS IR IR Spectroscopy analysis->IR Xray X-ray Crystallography analysis->Xray structure Confirmed Structure NMR->structure MS->structure IR->structure Xray->structure

Caption: Workflow for the synthesis and structural analysis of this compound.

Role in [¹⁸F]FDG Synthesis

This compound is a crucial precursor for the synthesis of [¹⁸F]FDG, a widely used radiotracer in PET imaging for oncology, neurology, and cardiology.[3][10] The triflate group at the C-2 position of the mannose ring is an excellent leaving group, facilitating a nucleophilic substitution (Sₙ2) reaction with [¹⁸F]fluoride.[3] This reaction proceeds with inversion of stereochemistry at the C-2 position, converting the manno-configuration to the desired gluco-configuration of [¹⁸F]FDG.

The overall process involves the reaction of this compound with [¹⁸F]fluoride, followed by deprotection of the acetyl groups to yield [¹⁸F]FDG.[10] The efficiency and reliability of this synthesis are critical for the clinical availability of this important imaging agent.[11]

G [¹⁸F]FDG Synthesis via this compound mannose_triflate This compound sn2 Sₙ2 Nucleophilic Substitution (Inversion of Stereochemistry) mannose_triflate->sn2 f18 [¹⁸F]Fluoride f18->sn2 intermediate Acetylated [¹⁸F]FDG sn2->intermediate deprotection Deprotection (Removal of Acetyl Groups) intermediate->deprotection fdg [¹⁸F]FDG deprotection->fdg

Caption: Reaction pathway for the synthesis of [¹⁸F]FDG from this compound.

References

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a critical precursor for the production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET).[1][2][3][4][5] This document details the experimental protocols, reaction conditions, and characterization of the final product.

Overview of the Synthesis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, is achieved through the triflation of its precursor, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[2][3][4][5] This key intermediate is synthesized from D-mannose through a multi-step process.[2][4] The overall process is a reliable and scalable method for producing high-purity this compound suitable for radiopharmaceutical applications.[1][2][3][5]

Synthesis of the Precursor: 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose

A common route for the synthesis of the key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, begins with D-mannose and involves four main steps.[2][4]

A summary of the reaction steps is presented below:

G D_Mannose D-Mannose Per_O_acetylation Per-O-acetylation (Ac2O-I2) D_Mannose->Per_O_acetylation Acetobromomannose Acetobromomannose Per_O_acetylation->Acetobromomannose Step 1 Formation_Acetobromomannose Formation of Acetobromomannose (30% HBr in AcOH) Acetobromomannose->Formation_Acetobromomannose Orthoester 1,2-Orthoester Formation_Acetobromomannose->Orthoester Step 2 Formation_Orthoester 1,2-Orthoester Formation (EtOH-2,4,6-collidine) Orthoester->Formation_Orthoester Hydrolysis Hydrolysis (1M aqueous HCl) Formation_Orthoester->Hydrolysis Step 3 Tetra_O_acetyl 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose Hydrolysis->Tetra_O_acetyl Step 4 G Start Start: 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in CH2Cl2 and Pyridine Cooling Cool to -15°C Start->Cooling Addition Dropwise addition of Tf2O under Argon over 40 min Cooling->Addition Reaction Stir and allow to warm to room temperature (6h) Addition->Reaction Workup Work-up: Wash with NaHCO3 (aq) and Water Reaction->Workup Drying Dry organic layer (Na2SO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Ethanol Concentration->Recrystallization Product Final Product: 1,3,4,6-tetra-O-acetyl-2-O- trifluoromethanesulfonyl-β-D-mannopyranose Recrystallization->Product

References

The Synthesis of [¹⁸F]FDG: A Technical Guide to the Mannose Triflate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical in positron emission tomography (PET). The focus of this whitepaper is the utilization of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, as the precursor for this critical medical imaging agent. This document details the underlying chemistry, experimental protocols, and quantitative data associated with this synthesis, offering valuable insights for professionals in radiopharmaceutical chemistry and drug development.

Introduction

[¹⁸F]FDG is a glucose analog that is taken up by cells with high glucose metabolism, such as cancerous tumors, the brain, and the heart. The radioactive isotope, fluorine-18 (B77423) (¹⁸F), allows for the visualization of these tissues using PET imaging. The synthesis of [¹⁸F]FDG is a critical process that requires high efficiency, purity, and reproducibility. The nucleophilic substitution reaction using this compound as a precursor has become the gold standard for [¹⁸F]FDG production due to its high yields and short reaction times.[1][2]

This guide will delve into the specifics of the this compound-based synthesis, providing a detailed examination of the experimental procedures and the quantitative outcomes that can be expected.

The Chemistry of [¹⁸F]FDG Synthesis from this compound

The synthesis of [¹⁸F]FDG from this compound is a two-step process involving a nucleophilic substitution followed by hydrolysis.

Step 1: Nucleophilic Substitution

The core of the synthesis is a nucleophilic substitution (SN2) reaction.[3][4] The precursor, this compound, is an acetylated mannose molecule with a trifluoromethanesulfonyl (triflate) group at the C-2 position.[4][5] The triflate group is an excellent leaving group, making the C-2 position susceptible to nucleophilic attack.[6] The acetyl groups at the C-1, C-3, C-4, and C-6 positions serve as protecting groups to prevent the fluoride (B91410) ion from reacting at these sites.[6]

The [¹⁸F]fluoride ion, the nucleophile, is produced in a cyclotron and is typically complexed with a phase-transfer catalyst, such as Kryptofix 2.2.2™ (K2.2.2), and an activating cation like potassium.[1][6] This complex enhances the nucleophilicity of the fluoride ion in the aprotic solvent, typically acetonitrile (B52724).[5] The [¹⁸F]fluoride ion attacks the C-2 carbon of the this compound from the opposite side of the triflate leaving group, resulting in an inversion of stereochemistry and the formation of acetyl-protected [¹⁸F]FDG.[4]

Step 2: Hydrolysis

The second step involves the removal of the acetyl protecting groups to yield the final [¹⁸F]FDG product. This is typically achieved through either acidic or alkaline hydrolysis.[4] The choice of hydrolysis method can influence the overall synthesis time and the final product purity.

Experimental Protocols

The synthesis of [¹⁸F]FDG is typically performed in an automated synthesis module housed within a hot cell to ensure radiation safety.[7] The following is a generalized experimental protocol based on common practices. Specific parameters may vary depending on the automated synthesizer used.

3.1. Preparation of [¹⁸F]Fluoride

  • Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.[8]

  • Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge to trap the [¹⁸F]fluoride ions.[9][10] The ¹⁸O-enriched water is recovered for reuse.[8]

  • Elution: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2™ and potassium carbonate in a mixture of acetonitrile and water.[9][11]

  • Azeotropic Drying: The water is removed from the reaction vessel through azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen) or under vacuum. This step is critical as water can significantly reduce the efficiency of the nucleophilic substitution reaction.[5]

3.2. Radiosynthesis of Acetyl-Protected [¹⁸F]FDG

  • Precursor Addition: A solution of this compound (typically 15-25 mg) in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel.[9][12]

  • Nucleophilic Reaction: The reaction mixture is heated to a specific temperature (typically between 80°C and 120°C) for a defined period (usually 3 to 15 minutes) to facilitate the nucleophilic substitution.[9][12]

3.3. Hydrolysis

  • Reagent Addition: After the labeling reaction, the solvent is evaporated. A solution for hydrolysis (e.g., 1 M hydrochloric acid or 1 M sodium hydroxide) is then added to the reaction vessel.[4][9]

  • Heating: The mixture is heated (e.g., at 120°C) for a specific duration (e.g., 8 minutes) to remove the acetyl protecting groups.[9]

3.4. Purification

  • Neutralization and Trapping: The crude [¹⁸F]FDG solution is passed through a series of purification cartridges. This typically includes a cation exchange column (e.g., SCX) to remove cationic impurities, an alumina (B75360) column to remove any unreacted [¹⁸F]fluoride, and a C-18 reverse-phase column to remove organic impurities and the unhydrolyzed or partially hydrolyzed acetyl-protected intermediates.[4][10]

  • Elution: The purified [¹⁸F]FDG is eluted from the purification train with sterile water for injection and collected in a sterile vial.

Quantitative Data

The efficiency and quality of the [¹⁸F]FDG synthesis are assessed through several key parameters. The following tables summarize typical quantitative data reported in the literature for the synthesis of [¹⁸F]FDG using this compound as a precursor.

Table 1: Synthesis Parameters and Radiochemical Yield

ParameterTypical ValueReference
Precursor Amount15 - 25 mg[12]
Synthesis Time30 - 75 min[11]
Radiochemical Yield (Decay Corrected)55% - 85%[9][12][13]
Radiochemical Yield (Uncorrected)55% ± 2%[9]

Table 2: Quality Control Specifications for [¹⁸F]FDG

ParameterSpecificationReference
Radiochemical Purity> 95%[12][14]
Molar Activity> 1 Ci/µmol (> 37 GBq/µmol)[12]
Residual Solvents (Acetonitrile)< 410 ppm[4]
Residual Solvents (Ethanol)< 5000 ppm[4]
Kryptofix 2.2.2™< 2.2 µg/mL[15]
pH4.5 - 7.5[1]

Visualizations

5.1. Workflow of [¹⁸F]FDG Synthesis

The following diagram illustrates the overall workflow for the automated synthesis of [¹⁸F]FDG from this compound.

FDG_Synthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification Cyclotron Cyclotron Production (18O(p,n)18F) QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution with Kryptofix/K2CO3 QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor This compound Addition Drying->Precursor Labeling Nucleophilic Substitution (Heating) Precursor->Labeling Hydrolysis Hydrolysis (Acid or Base) Labeling->Hydrolysis Purification_Cartridges Cartridge Purification (SCX, Alumina, C18) Hydrolysis->Purification_Cartridges Final_Product [18F]FDG Product Purification_Cartridges->Final_Product

Caption: Automated synthesis workflow for [¹⁸F]FDG production.

5.2. Signaling Pathway: Nucleophilic Substitution Reaction

This diagram illustrates the key molecular players and their interaction during the nucleophilic substitution step.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Mannose_Triflate This compound (Precursor) Reaction_Vessel Reaction Vessel (Acetonitrile, Heat) Mannose_Triflate->Reaction_Vessel Fluoride_Complex [18F]Fluoride-Kryptofix Complex (Nucleophile) Fluoride_Complex->Reaction_Vessel SN2 Attack Protected_FDG Acetyl-Protected [18F]FDG Triflate_Ion Triflate Leaving Group Reaction_Vessel->Protected_FDG Reaction_Vessel->Triflate_Ion

References

mannose triflate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Mannose Triflate

For researchers, scientists, and drug development professionals, ensuring the stability and purity of reagents is paramount. This compound (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), a critical precursor for the synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET), is no exception.[1][2][3] Its integrity directly impacts the radiochemical yield and purity of the final radiopharmaceutical. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and experimental protocols for assessing the quality of this compound.

Chemical Properties and Stability Profile

This compound is a white, crystalline solid.[4] The triflate (trifluoromethanesulfonyl) group is an excellent leaving group, which facilitates the nucleophilic substitution reaction required for ¹⁸F-fluorination.[5] However, this high reactivity also makes the molecule susceptible to degradation under suboptimal conditions. The product is generally considered stable, and hazardous polymerization will not occur.[4]

Key factors influencing the stability of this compound include exposure to moisture, bases, certain impurities, and elevated temperatures.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the triflate group, yielding trifluoromethanesulfonic acid and the corresponding mannose derivative.

  • Base-Mediated Decomposition: this compound is sensitive to bases.[6] The addition of bases like fluoride, carbonate, or bicarbonate can lead to significant losses through an elimination reaction.[7][8]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and bases should be avoided.[4][6]

  • Impurities: Traces of fluorine-containing impurities in the this compound can adversely affect the radiochemical yield of [¹⁸F]FDG.[9] Similarly, structurally related compounds such as 1-OH-TAM and 2-OH-TAM can initiate its decomposition in acetonitrile.[10]

Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis and base-mediated elimination. The diagram below illustrates these potential decomposition routes.

cluster_main This compound Degradation mannose_triflate This compound (C₁₅H₁₉F₃O₁₂S) hydrolysis_product 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose + Triflic Acid mannose_triflate->hydrolysis_product elimination_product Glycal Derivative (Unsaturated Sugar) mannose_triflate->elimination_product reagent_h2o H₂O (Moisture) reagent_h2o->hydrolysis_product Hydrolysis reagent_base Base (e.g., CO₃²⁻) reagent_base->elimination_product Elimination

Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the long-term stability and purity of this compound. The following tables summarize the recommended conditions based on available data.

Table 1: Recommended Storage Conditions for Solid this compound
ParameterConditionDurationSource(s)
Long-Term Storage Temperature -25°C to -15°CUp to 2 years[10][11]
≤ -20°CSeveral months to 3 years[7][8][9]
-20°C ± 5°CAt least 18 months[1]
4°CUp to 2 years[8]
Short-Term / Transport Room TemperatureUp to 1 month[7]
2°C to 8°CLess than 1 month[1]
Atmosphere Inert atmosphere (e.g., Argon)Long-term[6]
DesiccatedLong-term[7]
Light Protected from lightLong-term[9][11]
Container Original, tightly sealed containerLong-term[4][6][11]
Dark glass vialLong-term[7]
Table 2: Stability of this compound in Solution
SolventStorage TemperatureDurationSource(s)
AcetonitrileRoom TemperatureUnstable; prepare 1-2 hours before use[10]
AcetonitrileRoom Temperature> 1 year[10]
Generic Solvent-20°CUp to 1 month[8]
Generic Solvent-80°CUp to 6 months[8]
Under specific patented conditions: high-purity components, controlled environment, microfiltration, and inert atmosphere packaging.[10]
Handling Protocol Workflow

Adherence to a strict handling protocol is essential to prevent contamination and degradation.

cluster_workflow This compound Handling & Storage Workflow start Receive This compound check_seal Inspect Container Seal for Integrity start->check_seal transfer Transfer to Storage (Freezer ≤ -20°C) check_seal->transfer prepare_use Prepare for Use in Inert Atmosphere (Glovebox) transfer->prepare_use When needed weigh Weigh Required Amount Quickly prepare_use->weigh dissolve Dissolve in Anhydrous Acetonitrile weigh->dissolve reseal Reseal Original Container Under Inert Gas weigh->reseal use_immediately Use Solution Immediately dissolve->use_immediately end Procedure Complete use_immediately->end return_storage Return to Freezer reseal->return_storage

Recommended workflow for handling and storing this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after long-term storage or when troubleshooting synthesis yields, a stability assessment is recommended.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the solid this compound and detect the presence of degradation products over time.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Establish a baseline purity for a new batch of this compound (Time 0).

    • Store samples under desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1, 3, 6, 12, 18 months), remove a sample.

    • Prepare the sample as described in step 1 and analyze by HPLC.

  • Data Analysis: Compare the peak area of the this compound peak to the total area of all peaks to calculate purity. The appearance of new peaks may indicate degradation. A passing result would show a purity of ≥ 99.5%.[1]

Protocol 2: Solution Stability by ¹⁹F Nuclear Magnetic Resonance (NMR)

This protocol is particularly useful for assessing the stability of this compound in solution, as it directly monitors the triflate group.

  • Sample Preparation: Prepare a solution of this compound (e.g., 40 mg) in a deuterated solvent like acetonitrile-d3 (B32919) (0.7 mL) inside an NMR tube.[10]

  • NMR Spectroscopy:

    • Acquire a ¹⁹F NMR spectrum of the solution at Time 0. The triflate group should show a characteristic singlet.

    • Store the NMR tube at the desired temperature (e.g., room temperature).

  • Procedure:

    • Acquire subsequent ¹⁹F NMR spectra at various time intervals (e.g., 24 hours, 1 week, 1 month, 1 year).

  • Data Analysis: Monitor the spectra for the appearance of new signals, which would indicate the formation of degradation products (e.g., free triflic acid). The relative integration of the this compound signal versus new signals provides a quantitative measure of stability. A stable solution will show no significant new peaks over the study period.[10]

Protocol 3: Functional Stability Test via [¹⁸F]FDG Synthesis

The ultimate test of this compound's quality is its performance in the synthesis of [¹⁸F]FDG.

  • Precursor Preparation: Use a sample of the aged or stored this compound as the precursor in a standard, validated [¹⁸F]FDG automated synthesis protocol.[7]

  • Radiosynthesis: Perform the nucleophilic fluorination reaction with [¹⁸F]fluoride, followed by hydrolysis of the protecting acetyl groups.

  • Quality Control:

    • Determine the decay-uncorrected radiochemical yield of the [¹⁸F]FDG.

    • Assess the radiochemical purity via radio-TLC or radio-HPLC.

  • Data Analysis: Compare the radiochemical yield and purity to the results obtained using a fresh, validated batch of this compound. A stable precursor should provide comparable yields (e.g., 55% ± 2%) and high radiochemical purity (>96%).[2][7] A significant drop in yield indicates precursor degradation.[7]

General Stability Testing Workflow

The following diagram outlines a logical workflow for a comprehensive stability study.

cluster_workflow General Stability Study Workflow start Receive & Characterize New Batch (T=0) storage Aliquot & Store Samples Under Varied Conditions (-20°C, 4°C, 25°C/60%RH) start->storage timepoint Pull Samples at Scheduled Time Points storage->timepoint hplc Purity Analysis (HPLC) timepoint->hplc nmr Structural Integrity (¹⁹F NMR for solutions) timepoint->nmr functional Functional Test ([¹⁸F]FDG Synthesis) timepoint->functional data Compare Data to T=0 and Specifications timepoint->data Continue study? hplc->data nmr->data functional->data report Generate Stability Report & Determine Shelf-Life data->report

A logical workflow for conducting a stability assessment.

References

safety and handling of mannose triflate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Mannose Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as this compound or TATM, is a highly reactive glycosyl donor.[1][2] It serves as a critical building block in synthetic and medicinal chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates.[2] Its primary application is as a precursor for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging in oncology.[3][4] The triflate group (-OTf) is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic substitution, a key feature in its synthetic utility.[2][5] This guide provides comprehensive information on its safe handling, storage, reactivity, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It is not soluble in water.[1]

PropertyValueReference
Synonyms TATM, 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose[3]
CAS Number 92051-23-5[6]
Molecular Formula C₁₅H₁₉F₃O₁₂S[3]
Molecular Weight 480.36 g/mol
Appearance White crystalline powder/needles[1][7]
Melting Point 118°C - 120°C[7][8]
Purity ≥98% (TLC), ≥99.5% (HPLC)[3]
Storage Temperature -20°C (±5°C)[3][7][9]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is a combustible solid that burns but does not propagate flame easily.[1] Dust clouds may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure.[10]

EquipmentSpecificationReference
Eye Protection Safety glasses with side-shields or chemical goggles.[1][6]
Hand Protection Protective gloves (e.g., nitrile rubber, butyl rubber, polychloroprene). Examine for wear before use.[1][6]
Skin/Body Protection Impervious clothing, laboratory coat.[6]
Respiratory Protection Use a suitable respirator (e.g., N95 dust mask) when dust formation is likely. Handle in a well-ventilated area or chemical fume hood.[6]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid ProcedureReference
Ingestion Rinse mouth with water and drink plenty of water. Do not eat, drink, or smoke when using this product. Seek medical attention if in doubt.[1][6]
Inhalation Move the victim to fresh air. Encourage the patient to blow their nose. If irritation or discomfort persists, seek medical attention.[1][6]
Skin Contact Wash off immediately with plenty of soap and running water. Remove contaminated clothing. Seek medical attention in case of irritation.[1][6]
Eye Contact Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][6]
Fire-Fighting Measures
MeasureInstructionReference
Suitable Extinguishing Media Foam, dry chemical powder, water spray, carbon dioxide.[1][6]
Hazardous Combustion Products May emit irritant fumes and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride, and sulfur oxides (SOx).[1][6]
Special Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Handling
  • General Practices : Handle in accordance with good industrial hygiene and safety practices.[11] Limit all unnecessary personal contact.[1] Wash hands thoroughly after handling.[6]

  • Ventilation : Use only in a well-ventilated area or outdoors. A laboratory hood should be used for procedures with a risk of aerosol or dust formation.[6][12]

  • Ignition Sources : Avoid generating dust. Keep away from open flames, sparks, and hot surfaces.[1][12]

  • Incompatibilities : Avoid contact with strong acids/alkalis, oxidizing agents, and reducing agents.[6]

Storage and Stability
  • Solid State : this compound is stable for several months to years when stored as a crystalline solid in a dark glass vial, desiccated, at -20°C (±5°C) and protected from light.[7][8][9]

  • In Solution : Solutions of this compound in solvents like acetonitrile (B52724) are only stable for a short time (a few hours) at room temperature and should be prepared immediately before use.[13] Base-mediated decomposition can occur with the addition of fluoride, carbonate, or bicarbonate.[14]

  • Shipping : The compound is typically shipped in dry ice to maintain its stability.

Spill and Disposal Procedures

Spill Management
  • Minor Spills : Clean up all spills immediately. Avoid dust formation. Wear appropriate PPE. Sweep up the solid and place it into a suitable container for disposal.[1][11]

  • Major Spills : Evacuate personnel to a safe area and move upwind. Alert emergency responders, informing them of the location and nature of the hazard. Wear full PPE, including a breathing apparatus.[1]

Waste Disposal

All waste must be handled in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or surface water.[15] Empty containers may contain residual dust and should be handled with care.[1]

Experimental Protocols

The following protocols are provided for the synthesis of this compound and its subsequent use in a key application. All procedures should be carried out by qualified personnel in a suitable laboratory setting.

Synthesis of this compound

This protocol describes the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[7][8]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Absolute Ethanol (B145695)

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ in a flask equipped with a magnetic stirrer under a dry argon atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add pyridine, followed by the controlled, dropwise addition of triflic anhydride (Tf₂O). The controlled addition is crucial for simplifying the workup.[7]

  • Allow the reaction mixture to stir vigorously while gradually warming to room temperature over approximately 6 hours.[8]

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by water.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate on a rotary evaporator at a temperature not exceeding 30°C.[7][8]

  • Recrystallize the resulting solid residue from absolute ethanol to yield this compound as white needles.[7]

Application: Synthesis of [¹⁸F]FDG

This protocol outlines the radiolabeling of the this compound precursor to produce [¹⁸F]FDG.[7][16]

Materials:

  • This compound

  • Acetonitrile

  • [¹⁸F]Fluoride

  • 1M Hydrochloric Acid (HCl)

  • Automated synthesis module (e.g., Siemens Explora FDG-4)[7]

Procedure:

  • Prepare a solution of this compound in acetonitrile (e.g., 500 mg in 20 mL).[7]

  • Transfer the aqueous [¹⁸F]fluoride to the reaction vessel of the automated synthesis module.

  • Azeotropically dry the [¹⁸F]fluoride by heating at 95°C with the addition of acetonitrile to remove water.[7][16]

  • Add the this compound solution to the dried [¹⁸F]fluoride residue in the reaction vessel.

  • Heat the mixture at 95°C for 3-5 minutes to achieve radiolabeling via nucleophilic substitution.[7][16]

  • Perform hydrolysis of the labeled intermediate by adding 2 mL of 1M HCl and heating at 120°C for approximately 8 minutes.[7][16]

  • The resulting [¹⁸F]FDG is then purified using the automated module's purification cartridges (e.g., QMA).[8]

Quantitative Data

The synthesis of this compound is efficient and scalable.

Starting Material (Scale)ReagentsYieldPurityReference
2.6 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseTf₂O, Pyridine~3.0 g (~80%)>98% (qNMR)[7]
49.3 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose27 mL Tf₂O, 25 mL Pyridine52 gNot specified[8][16]
200 g of D-Mannose (multi-step synthesis)Ac₂O-I₂, HBr, EtOH-collidine, HCl, then Tf₂O-Pyridine65 g - 85 g (12-16% overall)Not specified[17][18]

Visualizations

Logical Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Post-Experiment Phase plan Plan Experiment & Assess Hazards ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) plan->ppe setup Set Up in Ventilated Hood ppe->setup handle Handle this compound (Avoid Dust/Inhalation) setup->handle react Perform Reaction (e.g., Glycosylation) handle->react spill Clean Spills Immediately handle->spill If Spill Occurs quench Quench & Workup react->quench dispose Dispose of Waste Properly quench->dispose spill->dispose decon Decontaminate Work Area dispose->decon remove_ppe Remove PPE & Wash Hands decon->remove_ppe

Caption: General laboratory workflow for safely handling this compound.

Chemical Synthesis Workflow

G start Start: 1,3,4,6-Tetra-O-acetyl- β-D-mannopyranose dissolve 1. Dissolve in Anhydrous CH2Cl2 start->dissolve cool 2. Cool to 0°C (Ice Bath) dissolve->cool add_reagents 3. Add Pyridine, then dropwise Tf2O under Argon cool->add_reagents react 4. Stir & Warm to RT (~6 hours) add_reagents->react quench 5. Quench with aq. NaHCO3 react->quench extract 6. Separate & Wash Organic Layer quench->extract dry 7. Dry (Na2SO4) & Concentrate (Rotovap <30°C) extract->dry purify 8. Recrystallize from Absolute Ethanol dry->purify product Product: this compound (White Needles) purify->product

Caption: Workflow for the synthesis of this compound.

Application in [¹⁸F]FDG Synthesis

G cluster_input Inputs cluster_process Process cluster_output Output mannose_triflate This compound (Precursor) substitution Nucleophilic Substitution (SN2) This compound + [18F]Fluoride mannose_triflate->substitution f18 [18F]Fluoride drying Azeotropic Drying of [18F]Fluoride f18->drying drying->substitution hydrolysis Acid Hydrolysis (Removes Acetyl Groups) substitution->hydrolysis fdg [18F]FDG hydrolysis->fdg pet PET Imaging (Cancer Detection) fdg->pet

Caption: Role of this compound as a precursor in [¹⁸F]FDG synthesis.

References

A Technical Guide to 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate, CAS: 92051-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate (CAS: 92051-23-5). It is a pivotal glycosyl donor in carbohydrate chemistry, most notably as a precursor for the synthesis of the radiopharmaceutical 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET). This document details its synthesis, characterization, and applications, with a focus on providing actionable experimental protocols and structured data for laboratory use.

Chemical Identity and Properties

This compound is a synthetic, acetylated mannose derivative activated with a trifluoromethanesulfonyl (triflate) leaving group at the C-2 position.[1] This triflate group makes it a highly reactive intermediate for nucleophilic substitution reactions, particularly for the introduction of functionalities at the 2-position of the mannose scaffold.[1]

PropertyValueReference
CAS Number 92051-23-5[2]
Molecular Formula C₁₅H₁₉F₃O₁₂S[2]
Molecular Weight 480.36 g/mol [2]
Appearance White to off-white powder or white needles[2]
Melting Point 118-122 °C[3]
Storage Conditions -20°C under an inert atmosphere[2]

Synthesis of this compound

The most common and reliable synthesis of this compound involves the triflation of the readily available precursor, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[4][5]

Synthesis Workflow

synthesis_workflow cluster_0 Synthesis of this compound start 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose reagents Triflic Anhydride (B1165640) (Tf₂O) Pyridine (B92270) Anhydrous CH₂Cl₂ reaction Reaction at -15°C to RT under Argon atmosphere start->reaction reagents->reaction workup Aqueous Work-up (NaHCO₃, H₂O) reaction->workup purification Recrystallization (Absolute Ethanol) workup->purification product This compound (CAS 92051-23-5) purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable, scalable synthesis.[2][6]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Absolute ethanol (B145695)

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1.0 eq) in anhydrous CH₂Cl₂ containing dry pyridine (2.6 eq).

  • Cool the mixture to -15°C using an ice-salt bath.

  • Under a dry argon atmosphere, add trifluoromethanesulfonic anhydride (1.8 eq) dropwise over 40 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.

  • Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from absolute ethanol to yield this compound as white needles.

Quantitative Data: Synthesis Yields
Starting Material ScaleProduct YieldPurityReference
2.6 g~3.0 g (~80%)>98% (qNMR)[2][6]
49.3 g52 gNot Reported[6]
200 g (of D-mannose)65 g - 85 g (12-16% overall)Not Reported[4]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound.

TechniqueDataReference
¹H NMR (CDCl₃)δ (ppm): 5.85 (d, 1H, H-1), 5.55 (t, 1H, H-3), 5.30 (t, 1H, H-4), 5.05 (dd, 1H, H-2), 4.30 (dd, 1H, H-6a), 4.15 (dd, 1H, H-6b), 4.05 (m, 1H, H-5), 2.20, 2.15, 2.10, 2.05 (4s, 12H, 4 x OAc).[2]
¹⁹F NMR (CDCl₃)δ (ppm): -73.97 (s, CF₃)[6]
IR Characteristic peaks at 1753 cm⁻¹ and 1730 cm⁻¹ (C=O of acetates), and absence of OH stretch around 3500 cm⁻¹.[2]
HRMS (ESI)m/z [M+Na]⁺ Calculated for C₁₅H₁₉F₃O₁₂SNa: 503.0442; Found: 503.0440.[2]

Applications in Drug Development and Research

Primary Application: [¹⁸F]FDG Synthesis for PET Imaging

This compound is a critical precursor for the synthesis of [¹⁸F]FDG, a widely used radiotracer for PET scans in oncology.[3] The synthesis involves a nucleophilic substitution reaction where the triflate group is displaced by [¹⁸F]fluoride, followed by hydrolysis of the acetyl protecting groups.

fdg_synthesis_workflow cluster_1 [¹⁸F]FDG Synthesis start This compound reagents [¹⁸F]Fluoride Kryptofix [2.2.2] Acetonitrile (B52724) reaction Nucleophilic Substitution (Sₙ2) Heating at ~95°C start->reaction reagents->reaction intermediate Tetra-O-acetyl-[¹⁸F]FDG reaction->intermediate hydrolysis Acidic or Basic Hydrolysis intermediate->hydrolysis product [¹⁸F]FDG hydrolysis->product

Caption: Workflow for the synthesis of [¹⁸F]FDG from this compound.

This is a generalized protocol typically performed in an automated synthesis module.[2]

Materials:

  • This compound solution in acetonitrile

  • Aqueous [¹⁸F]fluoride

  • Kryptofix [2.2.2]

  • Potassium carbonate

  • Acetonitrile

  • Hydrochloric acid or Sodium hydroxide (B78521) for hydrolysis

Procedure:

  • Azeotropically dry the [¹⁸F]fluoride/Kryptofix [2.2.2]/K₂CO₃ complex with acetonitrile.

  • Add a solution of this compound in acetonitrile to the dried complex.

  • Heat the reaction mixture (e.g., 95°C for 3-5 minutes) to effect the nucleophilic substitution.

  • Remove the acetonitrile under vacuum.

  • Hydrolyze the acetyl groups by adding hydrochloric acid and heating (e.g., 120°C for 8 minutes).

  • Purify the resulting [¹⁸F]FDG using appropriate solid-phase extraction cartridges.

Application in Stereoselective Glycosylation

The triflate group at the C-2 position of this compound makes it a potent glycosyl donor for the formation of challenging β-mannosidic linkages, which are present in many biologically important glycoconjugates.[7][8] The glycosylation often proceeds via an in-situ generation of the mannosyl triflate from a more stable precursor, followed by the addition of a glycosyl acceptor.

glycosylation_workflow cluster_2 β-Mannosylation via in-situ Triflate Formation donor Mannosyl Donor (e.g., Thioglycoside) activator Promoter System (e.g., BSP, Tf₂O, TTBP) triflate α-Mannosyl Triflate (in-situ generated) donor->triflate activator->triflate acceptor Glycosyl Acceptor (R-OH) glycosylation Glycosylation Reaction (Sₙ2-like attack) triflate->glycosylation acceptor->glycosylation product β-Mannoside glycosylation->product

Caption: General workflow for β-mannosylation.

This protocol is a general method for glycosylation via in-situ formation of the glycosyl triflate.[9]

Materials:

  • Glycosyl donor (e.g., Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside)

  • 1-Benzenesulfinyl piperidine (B6355638) (BSP)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å molecular sieves

Procedure:

  • To a stirred solution of the glycosyl donor (1.0 eq), BSP (1.2 eq), TTBP (1.5 eq), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -60°C under an argon atmosphere, add Tf₂O (1.2 eq).

  • Stir the mixture for 30 minutes at -60°C to pre-activate the donor and form the glycosyl triflate.

  • Slowly add a solution of the glycosyl acceptor (1.5 eq) in anhydrous CH₂Cl₂.

  • Stir the reaction mixture for a further 2 hours at -60°C, then allow it to warm to room temperature.

  • Quench the reaction, dilute with CH₂Cl₂, filter off the molecular sieves, and wash the organic layer with saturated NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify the product by silica (B1680970) gel chromatography.

Conclusion

1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose is a highly valuable and reactive intermediate in carbohydrate chemistry. Its primary, well-established role as a precursor to [¹⁸F]FDG underscores its importance in nuclear medicine and diagnostic imaging. Furthermore, its utility as a potent glycosyl donor, particularly for the stereoselective synthesis of β-mannosides, makes it an essential tool for researchers in drug discovery and glycobiology. The detailed protocols and compiled data in this guide are intended to facilitate its synthesis and application in a research and development setting.

References

Core Properties of Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mannose Triflate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), a critical reagent in carbohydrate chemistry and radiopharmaceutical synthesis. Its utility as a glycosyl donor and as a precursor for the positron emission tomography (PET) imaging agent 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) makes it a compound of significant interest in drug development and diagnostics.

This compound is a versatile chemical compound recognized for its trifluoromethylsulfonyloxy (triflate) group, which enhances the reactivity of the mannose derivative. This feature makes it an essential tool for researchers focused on carbohydrate chemistry. The key quantitative data for this compound are summarized below.

PropertyValueCitations
Molecular Weight 480.36 g/mol [1][2][3][4]
Molecular Formula C₁₅H₁₉F₃O₁₂S[1][2][3][4]
CAS Number 92051-23-5[1][2][3]
Melting Point 117 - 122 °C[5]
Appearance White or almost white crystalline powder[5]
Synonyms TATM, 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose[1][5]
Storage Conditions ≤ -20 °C[5]

Key Applications and Reaction Mechanisms

This compound is a pivotal precursor for the synthesis of [¹⁸F]FDG, the most widely used radiopharmaceutical in PET imaging for oncology diagnostics.[6] The synthesis involves a nucleophilic substitution reaction where the triflate group, an excellent leaving group, is displaced by the [¹⁸F]fluoride ion.[7][8]

In synthetic organic chemistry, this compound is a potent glycosyl donor for the stereoselective formation of glycosidic bonds, particularly the challenging β-mannosidic linkage. The mechanism is believed to proceed through a variety of high-energy intermediates, including α- and β-glycosyl triflates.[6] The stereochemical outcome is highly dependent on the protecting groups on the sugar and the reaction conditions. For instance, the use of a 4,6-benzylidene acetal (B89532) protecting group can favor stereospecific glycosylation pathways via a transient α-mannosyl triflate intermediate, which then undergoes an Sₙ2-like displacement to yield the β-glycoside.

Glycosylation_Mechanism cluster_reaction Sₙ2-like Displacement Donor Mannosyl Donor (e.g., Thioglycoside) Activation Activation (e.g., Tf₂O) Donor->Activation Pre-activation Donor->Activation Triflate Mannosyl Triflate Precursor (β-anomer) Intermediate Transient α-Glycosyl Triflate Intermediate Triflate->Intermediate Anomerization Triflate->Intermediate Product β-Mannoside Product Intermediate->Product Intermediate->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Acceptor->Product Activation->Triflate Forms Activation->Triflate

Caption: Workflow for β-Mannosylation using a Mannosyl Triflate Donor.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of [¹⁸F]FDG.

Synthesis of this compound

This protocol details the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose from its precursor.[1]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry Pyridine (B92270)

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Dry Argon Atmosphere

  • Ice-Salt Bath

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous CH₂Cl₂ (20 mL) containing dry pyridine (1.5 mL, 0.186 mol) in a reaction flask.[1]

  • Cool the mixture to -15°C using an ice-salt bath.[1]

  • Under a dry argon atmosphere with vigorous stirring, add trifluoromethanesulfonic anhydride (2.2 mL, 13 mmol) dropwise over a period of 40 minutes.[1]

  • Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[1]

  • Upon completion, the reaction is worked up. The resulting this compound can be purified by recrystallization from absolute ethanol (B145695) to yield white needles.[1] This procedure has been reported to achieve yields of approximately 80%.[1]

Automated Synthesis of [¹⁸F]FDG using this compound

This protocol outlines the key steps in the automated synthesis of [¹⁸F]FDG, where this compound serves as the precursor.[1][8]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]enriched water (from cyclotron)

  • Quaternary Methyl Ammonium (QMA) anion-exchange cartridge

  • Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) solution in acetonitrile (B52724)/water

  • This compound solution in anhydrous acetonitrile (e.g., 20-60 mg)

  • Hydrochloric Acid (HCl) for hydrolysis

  • Acetonitrile (ACN)

Procedure:

  • [¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution through a QMA cartridge to trap the [¹⁸F]⁻ ions.[1][8]

  • Elution: Elute the trapped [¹⁸F]⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture.[1]

  • Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂ complex by azeotropic distillation with acetonitrile at an elevated temperature (e.g., 95°C) to remove water, which is critical for the subsequent nucleophilic substitution.[1]

  • Radiolabeling (Nucleophilic Substitution): Add the this compound precursor solution in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture (e.g., 3-5 minutes at 95°C) to facilitate the Sₙ2 displacement of the triflate group by the [¹⁸F]fluoride ion, forming acetylated [¹⁸F]FDG.[1][8]

  • Hydrolysis: Remove the acetyl protecting groups by adding hydrochloric acid (e.g., 1M HCl) and heating the mixture (e.g., 8 minutes at 120°C).[1]

  • Purification: The final [¹⁸F]FDG product is then purified using a series of cartridges (e.g., alumina, C18) to remove unreacted fluoride, kryptofix, and other impurities before formulation for injection.

FDG_Synthesis_Workflow start [¹⁸F]Fluoride in [¹⁸O]H₂O qma QMA Cartridge (Anion Exchange) start->qma Trap ¹⁸F⁻ elution Elution (K₂₂₂/K₂CO₃) qma->elution Release ¹⁸F⁻ drying Azeotropic Drying (with ACN) elution->drying reaction Nucleophilic Substitution (Radiolabeling) drying->reaction Add dried ¹⁸F⁻ complex hydrolysis Acid Hydrolysis (Deprotection) reaction->hydrolysis Acetylated [¹⁸F]FDG precursor This compound Precursor precursor->reaction purification Final Purification (Cartridges) hydrolysis->purification product [¹⁸F]FDG (Final Product) purification->product

Caption: Automated Synthesis Workflow for [¹⁸F]FDG from this compound.

References

An In-depth Technical Guide to Glycosylation Reactions with Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glycosylation reactions utilizing mannose triflate, a highly reactive and versatile glycosyl donor. This compound plays a crucial role in the synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug discovery and development for their roles in various biological processes.[1] This document details the core principles, reaction mechanisms, experimental protocols, and applications of this compound in glycosylation chemistry.

Core Principles of this compound Glycosylation

This compound, or more formally 1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose, is a powerful glycosylating agent due to the trifluoromethanesulfonyl (triflate) group at the anomeric carbon.[2] The triflate moiety is an excellent leaving group, rendering the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by a glycosyl acceptor. This high reactivity allows for glycosylation reactions to proceed efficiently, often with high yields.[2]

The stereochemical outcome of the glycosylation is a critical aspect. The formation of the highly sought-after, yet challenging, β-mannosidic linkage (a 1,2-cis linkage) is a key application of this compound chemistry. The prevailing mechanism for the formation of β-mannosides involves the in situ generation of an α-mannosyl triflate intermediate. This intermediate then undergoes an SN2-like displacement by the acceptor alcohol, resulting in an inversion of stereochemistry at the anomeric center to yield the β-glycoside.[3] The use of a 4,6-O-benzylidene protecting group on the mannose donor is often crucial for achieving high β-selectivity.[4]

Quantitative Data on Mannosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions with this compound are influenced by several factors, including the nature of the glycosyl acceptor, protecting groups, solvent, and reaction temperature. The following tables summarize quantitative data from various reported glycosylation reactions.

DonorAcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
4,6-O-benzylidene protected mannosyl sulfoxide (B87167)Primary AlcoholTf₂O, DTBMPCH₂Cl₂-78 to 0HighPredominantly βCrich & Sun, 1996, 1998
Thiomannosyl donor 9Acceptor AlcoholBSP, TTBP, Tf₂OCH₂Cl₂-60661:6(Request PDF)[5]
2,3-di-O-benzyl-α-D-thiomannopyranoside (on solid support)Primary, Secondary, Tertiary Glycosyl Acceptors1-benzenesulfinyl piperidine (B6355638), Tf₂O, TTBPCH₂Cl₂-60 to RTExcellentAnomerically pure β(Crich & Smith, 2002)[6]
Mannopyranosyl donor 58Triflate acceptor 57Cs₂CO₃1,2-dichloroethane4080β only(NIH)[7]
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseTriflic anhydride (B1165640), Pyridine (B92270)-CH₂Cl₂-~80-(NIH)[8]

Note: DTBMP = 2,6-di-tert-butyl-4-methylpyridine; BSP = 1-(phenylsulfinyl)piperidine; TTBP = 2,4,6-tri-tert-butylpyrimidine; Tf₂O = Trifluoromethanesulfonic anhydride.

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound)

This protocol is adapted from the synthesis of the this compound precursor for [¹⁸F]FDG production.[8]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Absolute ethanol (B145695) for recrystallization

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the reaction mixture. The addition should be controlled to maintain the temperature.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from absolute ethanol to yield pure this compound as white needles. The reported yield is approximately 80%.[8]

General Protocol for β-Mannosylation using a Mannosyl Sulfoxide Donor

This protocol describes the in situ generation of mannosyl triflate from a mannosyl sulfoxide donor for the synthesis of β-mannosides.[6][9]

Materials:

  • 4,6-O-benzylidene-protected mannosyl sulfoxide donor

  • Glycosyl acceptor

  • 1-Benzenesulfinyl piperidine (BSP) or Diphenyl sulfoxide (Ph₂SO)

  • 2,4,6-tri-tert-butylpyrimidine (TTBP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4Å molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl sulfoxide donor, BSP (or Ph₂SO), TTBP, and activated 4Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.

  • After stirring for a short period at -78 °C, add a solution of the glycosyl acceptor in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with triethylamine (B128534) or pyridine.

  • Filter the reaction mixture through Celite, wash the filtrate with saturated aqueous NaHCO₃ and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired β-mannoside.

Visualizations: Mechanisms and Workflows

Reaction Mechanism of β-Mannosylation

G Donor Mannosyl Sulfoxide (or Thioglycoside) Triflate α-Mannosyl Triflate (Intermediate) Donor->Triflate Activation Activator Tf2O, TTBP -78°C, CH2Cl2 Product β-Mannoside Triflate->Product Acceptor Acceptor Alcohol (R-OH) SN2 SN2-like attack SN2->Triflate

Caption: Mechanism of β-mannosylation via an α-mannosyl triflate intermediate.

Experimental Workflow for Glycosylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Reagents & Glassware B 2. Add Donor, Base, & Molecular Sieves A->B C 3. Add Anhydrous Solvent (CH2Cl2) B->C D 4. Cool to -78°C C->D E 5. Add Activator (Tf2O) D->E F 6. Add Acceptor Solution E->F G 7. Stir & Warm to RT F->G H 8. Quench Reaction G->H I 9. Aqueous Work-up H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: A typical experimental workflow for a chemical glycosylation reaction.

Role of Mannosylation in Biological Signaling

Mannosylation is a critical post-translational modification that plays a significant role in a multitude of biological processes, including protein folding, cell-cell communication, and immune responses.[10][11] Aberrant mannosylation is often associated with diseases such as cancer.[12][13][14]

Mannose Receptors in Immune Cell Signaling

Mannose-terminating glycans on the surface of pathogens or cancer cells can be recognized by mannose-recognizing C-type lectin receptors (mrCLRs) on immune cells like dendritic cells and macrophages.[10][11] This recognition is a key event in initiating an immune response.

G cluster_pathogen Pathogen / Cancer Cell cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) Pathogen Mannosylated Glycoprotein MR Mannose Receptor (CD206 / DC-SIGN) Pathogen->MR Binding Internalization Receptor-Mediated Endocytosis MR->Internalization Processing Antigen Processing & Presentation (MHC) Internalization->Processing Activation T-Cell Activation Processing->Activation

Caption: Mannosylation-mediated recognition and immune activation.

The synthesis of specific mannosylated structures using this compound is therefore a powerful tool for developing probes to study these signaling pathways, as well as for designing novel immunotherapies and vaccines.[15] The ability to create well-defined glycoconjugates allows researchers to dissect the specific interactions between mannose residues and their receptors, paving the way for targeted drug development.

References

The Pivotal Role of the Triflate Group in Mannose Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethanesulfonyl (triflate) group onto a mannose scaffold dramatically alters its reactivity, transforming it into a highly versatile glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates. This in-depth technical guide explores the core principles governing the role of the triflate group in mannose reactivity, with a focus on its application in stereoselective glycosylation reactions. This document provides a comprehensive overview of reaction mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Triflate Group: An Exceptional Leaving Group in Glycosylation Chemistry

The triflate (CF₃SO₃⁻) group is one of the most effective leaving groups in organic chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects. In the context of mannose chemistry, the introduction of a triflate group at the anomeric position generates a highly reactive mannosyl triflate intermediate. This intermediate is central to a variety of glycosylation strategies, as it readily undergoes nucleophilic substitution by a glycosyl acceptor.

The reactivity of the mannosyl triflate is profoundly influenced by the stereochemistry at the anomeric center (α or β) and the nature of the protecting groups on the mannose ring. These factors dictate the preferred reaction pathway, ultimately controlling the stereochemical outcome of the glycosylation.

Mechanistic Pathways of Mannosyl Triflate Donors

The activation of a suitable mannosyl precursor, such as a thioglycoside, glycosyl sulfoxide (B87167), or hemiacetal, with a triflating agent like triflic anhydride (B1165640) (Tf₂O) leads to the in-situ formation of a highly reactive anomeric triflate.[1] This intermediate can then proceed through several mechanistic pathways, primarily leading to the formation of either α- or β-mannosides.

S_N_2-like Pathway to β-Mannosides

With non-participating protecting groups at the C-2 position (e.g., benzyl (B1604629) ethers), the formation of a transient α-mannosyl triflate is favored due to the anomeric effect. This α-triflate is then susceptible to a backside attack by the acceptor nucleophile in an S_N_2-like mechanism, resulting in the formation of the thermodynamically less favored but kinetically controlled 1,2-cis-β-mannoside.[2][3] The use of a rigidifying 4,6-O-benzylidene acetal (B89532) on the mannose donor is crucial for achieving high β-selectivity in these reactions.[3][4]

The Role of C-3 Acyl Protecting Groups in α-Mannosylation

A significant shift in stereoselectivity from β to α is observed when a participating acyl group (e.g., benzoyl) is present at the C-3 position of the mannosyl donor.[5][6] In this scenario, the initially formed α-mannosyl triflate can undergo an intramolecular reaction where the C-3 acyl group displaces the triflate, leading to the formation of a bicyclic 1,3-dioxanium ion intermediate.[5][7] This intermediate effectively shields the β-face of the mannose ring, directing the incoming nucleophile to attack from the α-face, thus affording the 1,2-trans-α-mannoside with high stereoselectivity.[5][7]

Anomerization and the Involvement of the β-Triflate

While the α-mannosyl triflate is generally the more stable anomer, it can exist in equilibrium with the more reactive β-mannosyl triflate.[5][8] Although present in much lower concentrations, the higher reactivity of the β-triflate means it can still be a key intermediate in the formation of α-glycosides, particularly with less nucleophilic acceptors.[8][9] The interconversion between the α- and β-triflates can influence the overall stereochemical outcome of the glycosylation reaction.[8]

Quantitative Data on Mannose Triflate Reactivity

The following tables summarize quantitative data from various studies, highlighting the influence of protecting groups, acceptor nucleophilicity, and reaction conditions on the yield and stereoselectivity of glycosylation reactions involving mannosyl triflates.

Table 1: Influence of C-3 Protecting Group on Stereoselectivity

DonorAcceptorα/β RatioYield (%)Reference
2,3-di-O-benzyl-4,6-O-benzylidene mannosyl donorEthanol (B145695)β-selective-[5]
3-O-benzoyl-2,4,6-tri-O-benzyl mannosyl donorVariousExclusively α-[5]
2,3-O-carbonate-4,6-O-benzylidene mannosyl donorAcceptor 43Exclusively α60[3]

Table 2: Effect of Acceptor Nucleophilicity on Stereoselectivity of a 2,3-di-O-benzyl-4,6-O-benzylidene Mannosyl Donor

Acceptorα/β RatioReference
2,2,2-Trifluoroethanol (TFE)β-selective[5]
2,2-Difluoroethanol (DFE)β-selective[5]
2-Fluoroethanol (MFE)β-selective[5]
Ethanol (EtOH)β-selective[5]

Table 3: Yields for the Synthesis of this compound Precursors

Starting MaterialProductYield (%)Reference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose~80[5][8][10]
D-Mannose1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose12-16 (over 7 steps)[2][7]

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose[5][10]

This protocol describes the synthesis of a common this compound precursor used in the synthesis of [¹⁸F]FDG for PET imaging.

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry Pyridine (B92270)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Absolute Ethanol

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous CH₂Cl₂ (20 mL) containing dry pyridine (1.5 mL, 0.186 mol) in a round-bottom flask under an argon atmosphere.

  • Cool the mixture to -15 °C using an ice-salt bath.

  • Add trifluoromethanesulfonic anhydride (e.g., 2.2 mL, 13 mmol) dropwise over 40 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.

  • Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ (40 mL) and water (40–50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

  • Recrystallize the resulting solid residue from absolute ethanol to yield the this compound as white needles.

General Pre-activation Glycosylation Protocol[3][11]

This protocol outlines a general procedure for glycosylation using a mannosyl donor activated with triflic anhydride and diphenyl sulfoxide.

Materials:

  • Glycosyl Donor (e.g., thioglycoside)

  • Diphenyl Sulfoxide (Ph₂SO)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) or 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP)

  • Activated 4 Å powdered molecular sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triflic Anhydride (Tf₂O)

  • Glycosyl Acceptor

Procedure:

  • To a solution of the glycosyl donor (1 equivalent) in anhydrous CH₂Cl₂ (0.05 M) are added diphenyl sulfoxide (1.3 equivalents) and TTBP or DTBMP (2.5 equivalents).

  • The mixture is stirred over activated 4 Å molecular sieves for 30-60 minutes at room temperature and then cooled to -78 °C.

  • Triflic anhydride (1.2-1.3 equivalents) is added, and the mixture is stirred for 10 minutes.

  • A solution of the glycosyl acceptor (2 equivalents) in anhydrous CH₂Cl₂ is added dropwise at -78 °C.

  • The reaction is allowed to warm to the desired temperature (e.g., -40 °C or 0 °C) and monitored by TLC until completion.

  • The reaction is quenched with a few drops of triethylamine, diluted with CH₂Cl₂, and filtered.

  • The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by silica (B1680970) gel column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for glycosylation reactions involving mannosyl triflates.

Mannosyl_Triflate_Pathways Donor Mannosyl Donor (e.g., Thioglycoside) alpha_Tf α-Mannosyl Triflate (More Stable) Donor->alpha_Tf Activation Tf2O Tf₂O Tf2O->Donor beta_Tf β-Mannosyl Triflate (More Reactive) alpha_Tf->beta_Tf Anomerization Dioxanium 1,3-Dioxanium Ion alpha_Tf->Dioxanium Intramolecular Displacement beta_Man β-Mannoside alpha_Tf->beta_Man SN2-like Attack alpha_Man α-Mannoside beta_Tf->alpha_Man SN2-like Attack Dioxanium->alpha_Man Nucleophilic Attack Acceptor1 Acceptor (ROH) Acceptor1->alpha_Tf Acceptor2 Acceptor (ROH) Acceptor2->beta_Tf Acceptor3 Acceptor (ROH) Acceptor3->Dioxanium C2_Bn C-2 Benzyl C2_Bn->alpha_Tf C3_Ac C-3 Acyl C3_Ac->Dioxanium

Caption: Mechanistic pathways in mannosyl triflate glycosylations.

Glycosylation_Workflow start Start mix Mix Donor, Ph₂SO, Base in Anhydrous CH₂Cl₂ start->mix cool Cool to -78 °C mix->cool activate Add Triflic Anhydride (Tf₂O) cool->activate add_acceptor Add Glycosyl Acceptor activate->add_acceptor warm Warm to Reaction Temperature add_acceptor->warm monitor Monitor Reaction (TLC) warm->monitor quench Quench Reaction monitor->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify end Pure Glycoside purify->end

References

Mannose Triflate as a Glycosyl Donor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of mannose triflate as a highly effective glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. This compound's unique reactivity and the stereocontrol it offers make it a valuable tool in synthetic chemistry, biotechnology, and medicinal chemistry, particularly in the development of novel therapeutics and functional biomaterials.[1] This document provides a comprehensive overview of its synthesis, mechanistic pathways in glycosylation reactions, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research setting.

Introduction to Mannosyl Triflates in Glycosylation

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental to a wide array of biological processes. The resulting glycoconjugates are integral to protein folding, cell-cell recognition, and immune responses.[2] Consequently, the chemical synthesis of complex oligosaccharides and glycoconjugates is a critical endeavor in the development of therapeutics, vaccines, and diagnostic agents.[1][]

The stereoselective formation of glycosidic bonds, particularly the challenging 1,2-cis linkage found in β-mannosides, is a central challenge in carbohydrate chemistry.[4][5] Mannosyl triflates have emerged as powerful glycosyl donors due to the excellent leaving group nature of the triflate moiety, which facilitates nucleophilic substitution at the anomeric center. These highly reactive intermediates are typically generated in situ from more stable precursors, such as thioglycosides or glycosyl sulfoxides, through activation with a triflic anhydride (B1165640) (Tf₂O) based promoter system.[4][6] The stereochemical outcome of the glycosylation is intricately linked to the structure of the mannosyl donor, particularly the protecting groups at various positions, and the reaction conditions employed.[7][8]

Synthesis of Mannosyl Triflates

Mannosyl triflates are typically prepared from appropriately protected mannose derivatives. A common precursor is a tetra-O-acetylated mannose, which can be synthesized from D-mannose in a multi-step process. The final step involves the triflation of the free hydroxyl group at the C-2 position.

A reliable method for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (a common this compound precursor for [¹⁸F]FDG synthesis) involves the reaction of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with trifluoromethanesulfonic anhydride (Tf₂O) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.[9][10] Pyridine is often used as a base to neutralize the triflic acid byproduct.[9] The reaction proceeds smoothly, and the product can be isolated as a crystalline solid after purification.[9] Yields for this transformation are typically high, often around 80%.[9]

Mechanism of Glycosylation with Mannosyl Triflates

The mechanism of glycosylation using mannosyl triflates is complex and can proceed through several competing pathways, with the stereochemical outcome being highly dependent on the reaction conditions and the structure of the donor and acceptor. The key intermediates are the anomeric α- and β-glycosyl triflates, which exist in equilibrium.[11][12]

Upon activation of a glycosyl donor (e.g., a thioglycoside or sulfoxide) with a promoter like Tf₂O, an α-mannosyl triflate is often formed as the major intermediate.[6][13] The subsequent reaction with a nucleophile (the glycosyl acceptor) can proceed via different pathways, influencing the stereoselectivity of the newly formed glycosidic bond.

SN2-type Pathway leading to β-Mannosides

For mannosyl donors protected with a 4,6-O-benzylidene acetal, the formation of β-mannosides is often favored.[5][7] This is attributed to a stereospecific SN2-like displacement of the α-triflate by the incoming nucleophile from the β-face.[6] The rigid benzylidene group helps to lock the pyranose ring in a conformation that favors this mode of attack and destabilizes the formation of an oxocarbenium ion intermediate.[5]

Pathways leading to α-Mannosides

The formation of α-mannosides can occur through several mechanisms:

  • Reaction via a β-Triflate: The initially formed α-triflate can anomerize to the more reactive, but less stable, β-triflate. An SN2-type displacement on this β-triflate would lead to the α-glycoside.[11]

  • Reaction via an Oxocarbenium Ion: Dissociation of the triflate leaving group can lead to the formation of a transient oxocarbenium ion. The acceptor can then attack from either face, but for mannosyl systems, attack from the α-face is often favored due to stereoelectronic effects, leading to the α-glycoside.[5]

  • Neighboring Group Participation: The presence of an acyl protecting group at the C-3 position can lead to the formation of a 1,3-dioxanium ion intermediate, which then directs the incoming nucleophile to the α-face, resulting in high α-selectivity.[7][8][14]

The interplay between these pathways is subtle and can be influenced by factors such as acceptor nucleophilicity, solvent, and temperature.[7][8][11] For instance, with increasing acceptor nucleophilicity, a shift from α- to β-selectivity has been observed in some glucosyl systems, while 2,3-di-O-benzyl benzylidene mannose donors tend to give β-selectivity regardless of the acceptor's reactivity.[7][8]

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols and summarize quantitative data from the literature for glycosylation reactions using mannosyl triflates.

General Procedure for Pre-activation based Glycosylation

The pre-activation protocol involves the activation of the glycosyl donor in the absence of the acceptor, followed by the addition of the acceptor to the activated intermediate.[13] This temporal separation of donor activation and glycosylation can provide unique stereochemical control.[13]

Protocol: A mixture of the mannosyl donor (e.g., a thioglycoside, 1 equivalent), a promoter system such as 1-benzenesulfinyl piperidine (B6355638) (BSP, 1.4 equivalents) and trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents), and a non-nucleophilic base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP, 2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is stirred under an inert atmosphere (e.g., argon) at a low temperature (e.g., -60 °C) in the presence of 4 Å molecular sieves.[4] After a set time for activation (e.g., 1 hour), the glycosyl acceptor (2 equivalents) is added, and the reaction is allowed to warm to a specified temperature (e.g., -40 °C or 0 °C).[4][7][8] The reaction is then quenched, and the product is purified by chromatography.

NIS/TfOH Activation of Thioglycosides

N-Iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) is a common promoter system for the activation of thioglycosides.[15][16] This system is believed to generate a glycosyl triflate intermediate in situ.[16][17]

Protocol: To a stirred suspension of the thiomannoside donor (1 equivalent), the glycosyl acceptor (1-1.5 equivalents), and 4 Å molecular sieves in anhydrous CH₂Cl₂ at a low temperature (e.g., -40 °C), NIS (1-3 equivalents) is added, followed by the addition of TfOH (0.4-3.0 equivalents).[17] The reaction is stirred for a specified time (e.g., 4 hours) before being quenched and worked up.

Quantitative Data on Glycosylation Reactions

The following tables summarize the yields and stereoselectivities of various glycosylation reactions using mannosyl triflate donors, as reported in the literature.

DonorAcceptorPromoter SystemTemp (°C)Yield (%)α:β RatioReference
4,6-O-Benzylidene-2,3-di-O-benzyl-mannosyl thioglycoside2,2,2-TrifluoroethanolTf₂O, Ph₂SO, TTBP-80 to -40851:99[7][8]
4,6-O-Benzylidene-2,3-di-O-benzyl-mannosyl thioglycosideEthanolTf₂O, Ph₂SO, TTBP-80 to -40911:99[7][8]
4,6-O-Benzylidene-3-O-benzoyl-2-O-benzyl-mannosyl thioglycoside2,2,2-TrifluoroethanolTf₂O, Ph₂SO, TTBP-80 to -4088>99:1[7][8]
4,6-O-Benzylidene-3-O-benzoyl-2-O-benzyl-mannosyl thioglycosideEthanolTf₂O, Ph₂SO, TTBP-80 to -4093>99:1[7][8]
Phenyl 2,3-di-O-benzyl-4,6-O-(di-tert-butylsilylene)-1-thio-α-D-mannopyranosideVariousNIS/TfOH--β-selective[15]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranosiden-ButanolNIS/HOFox-51α-linked[18]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of mannosyl triflates in glycosylation.

Glycosylation_Mechanism Donor Mannosyl Donor (e.g., Thioglycoside) alpha_Tf α-Mannosyl Triflate (Intermediate) Donor->alpha_Tf Activation Promoter Promoter (e.g., Tf2O) Promoter->alpha_Tf beta_Tf β-Mannosyl Triflate (Intermediate) alpha_Tf->beta_Tf Anomerization Oxocarbenium Oxocarbenium Ion (Intermediate) alpha_Tf->Oxocarbenium Dissociation Dioxanium 1,3-Dioxanium Ion (Intermediate, with 3-O-Acyl) alpha_Tf->Dioxanium Neighboring Group Participation beta_Product β-Mannoside alpha_Tf->beta_Product SN2 Attack beta_Tf->alpha_Tf Anomerization alpha_Product α-Mannoside beta_Tf->alpha_Product SN2 Attack Oxocarbenium->alpha_Product α-attack Dioxanium->alpha_Product α-attack Acceptor Glycosyl Acceptor (ROH) Acceptor->beta_Product Acceptor->alpha_Product Acceptor->alpha_Product Acceptor->alpha_Product

Caption: Mechanistic pathways in mannosyl triflate glycosylation.

Preactivation_Workflow cluster_activation Step 1: Donor Activation (Pre-activation) cluster_glycosylation Step 2: Glycosylation cluster_workup Step 3: Workup and Purification Donor Mannosyl Donor Activation Stir for 1h under Argon Donor->Activation Promoter Promoter (e.g., Tf2O, BSP) Promoter->Activation Base Base (e.g., TTBP) Base->Activation Solvent Anhydrous DCM, -60°C Solvent->Activation Reaction Add Acceptor, warm to -40°C Activation->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Quench Quench Reaction Reaction->Quench Purification Column Chromatography Quench->Purification Product Purified Glycoside Purification->Product

Caption: Experimental workflow for pre-activation based glycosylation.

Applications in Drug Development and Beyond

The ability to synthesize complex mannose-containing oligosaccharides is of paramount importance in drug development and glycobiology. This compound donors have been instrumental in the synthesis of glycans that are components of bacterial cell walls, which are targets for antibiotics and vaccine development.[4] Furthermore, mannosylated structures are involved in the immune response and can be used to target drugs to specific cells or tissues.

A notable application of this compound is in the synthesis of the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is widely used in positron emission tomography (PET) for cancer diagnosis.[][9][19][20] The synthesis involves the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.[19][20]

Conclusion

This compound stands out as a versatile and highly reactive glycosyl donor, enabling the synthesis of complex mannose-containing structures with a significant degree of stereocontrol. A thorough understanding of the underlying reaction mechanisms, including the roles of anomeric triflates, oxocarbenium ions, and neighboring group participation, is crucial for predicting and controlling the stereochemical outcome of glycosylation reactions. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of mannosyl triflates in their synthetic endeavors, from fundamental research to the development of novel therapeutics and diagnostic agents.

References

The Genesis and Glycosidic Bond Prowess of Mannose Triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), a pivotal reagent in modern carbohydrate chemistry. We delve into the historical context of its development, from the early investigations of glycosyl sulfonates to the seminal work that established mannosyl triflates as superior donors for the stereoselective synthesis of β-mannosidic linkages. This guide furnishes detailed experimental protocols for the synthesis of this compound and its critical application in the production of the PET imaging agent [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG). Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying chemical processes.

Introduction: The Challenge of the β-Mannosidic Bond

The stereoselective synthesis of glycosidic bonds is a formidable challenge in organic chemistry, with the formation of 1,2-cis-glycosidic linkages, such as the β-mannosidic bond, being particularly arduous. The anomeric effect and neighboring group participation from a C2-ester substituent typically favor the formation of the α-anomer. The quest for a reliable method to construct β-mannosidic linkages, which are integral components of many biologically important glycoconjugates, has driven significant innovation in glycosylation chemistry. This compound has emerged as a cornerstone reagent in addressing this challenge, offering a highly reactive and stereocontrolled route to this elusive linkage. Furthermore, its role as a precursor in the synthesis of [¹⁸F]FDG has cemented its importance in the field of medical imaging.

Discovery and History: A Timeline of Innovation

The story of this compound is intrinsically linked to the broader history of glycosyl sulfonates as glycosyl donors.

  • Early Explorations (1929): The concept of using glycosyl sulfonates in glycosylation reactions was first introduced by Helferich and Gootz in 1929.[1] However, the full potential of these reactive intermediates remained largely untapped for several decades.

  • The Schuerch Era (1970s-1980s): The modern understanding of glycosyl sulfonate chemistry owes much to the seminal work of Conrad Schuerch and his research group.[1] They systematically investigated a variety of glycosyl sulfonates, demonstrating their utility in forming glycosidic bonds and providing early examples of challenging syntheses like β-mannosylation.[1] Despite these promising results, the need to pre-form these highly reactive species limited their widespread adoption.[1]

  • The Crich Breakthrough (Late 1990s): A significant leap forward came from the laboratory of David Crich.[1][2] His work demonstrated that "torsionally disarmed" mannosyl triflates, generated in situ from thioglycoside or sulfoxide (B87167) precursors, undergo highly stereoselective β-mannosylation reactions.[1][2] This approach, which leverages a 4,6-O-benzylidene protecting group to control reactivity and stereoselectivity, represented a paradigm shift in the synthesis of β-mannosides. Mechanistic studies revealed that these reactions proceed through an SN2-like displacement of the anomeric triflate.[1] The specific compound, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, gained prominence during this period as a key precursor for generating these reactive intermediates.

  • Application in PET Imaging: The development of nucleophilic fluorination methods for the synthesis of [¹⁸F]FDG identified this compound as an ideal precursor.[3] The triflate group at the C2 position serves as an excellent leaving group for the introduction of the [¹⁸F]fluoride ion via an SN2 reaction, which inverts the stereochemistry at C2 to afford the glucose configuration of the final product.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic protocols for this compound and its subsequent use in [¹⁸F]FDG synthesis.

ParameterValueReference
Starting Material 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose[4][5]
Reagents Trifluoromethanesulfonic anhydride (B1165640), Pyridine (B92270), Dichloromethane (B109758)[4][5]
Reaction Time ~6 hours[5]
Yield ~80%[4][5]
Scale From 2.6 g to 52 g[4][5]

Table 1: Summary of a Representative Synthesis of this compound.

ParameterValueReference
Precursor This compound[4]
Radiolabeling Time 3-5 minutes at 95°C[4]
Hydrolysis Time 8 minutes at 120°C[4]
Radiochemical Yield (decay uncorrected) 55% ± 2%[4]
Radiochemical Purity >96%[4]

Table 2: Summary of [¹⁸F]FDG Synthesis using this compound.

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound)

This protocol is adapted from a reported large-scale synthesis.[4][5]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry argon or nitrogen atmosphere

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1 equivalent) in anhydrous dichloromethane containing dry pyridine (2.6 equivalents) in a round-bottom flask under a dry argon atmosphere.[4]

  • Cool the mixture to -15°C using an ice-salt bath.[4]

  • Add trifluoromethanesulfonic anhydride (1.8 equivalents) dropwise over a period of 40 minutes with vigorous stirring, maintaining the temperature at -15°C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[4]

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • The crude product is then purified by recrystallization from absolute ethanol (B145695) to yield this compound as white needles.[4]

Automated Synthesis of [¹⁸F]FDG using this compound

This protocol outlines the key steps in an automated synthesis module.[4]

Materials:

  • Aqueous [¹⁸F]fluoride

  • Kryptofix 2.2.2 / Potassium Carbonate solution in acetonitrile (B52724)/water

  • This compound solution in acetonitrile (e.g., 500 mg in 20 mL)[4]

  • 1M Hydrochloric acid (HCl)

  • Purification cartridges (e.g., cation exchange, ion retardation, C18, alumina)

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (B1175870) (QMA) cartridge.

  • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating at 95°C with the addition of acetonitrile.[4]

  • Add the prepared solution of this compound in acetonitrile to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 95°C for 3-5 minutes to effect the nucleophilic substitution.[4]

  • Perform acidic hydrolysis by adding 1M HCl and heating at 120°C for 8 minutes to remove the acetyl protecting groups.[4]

  • The crude [¹⁸F]FDG is then passed through a series of purification cartridges to remove unreacted fluoride, cryptand, and other impurities.[4]

  • The final product is collected in a sterile vial.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_of_Mannose_Triflate start 1,3,4,6-Tetra-O-acetyl- β-D-mannopyranose reagents Tf₂O, Pyridine CH₂Cl₂ -15°C to RT start->reagents Reactants reaction Triflation Reaction (~6 hours) reagents->reaction Conditions workup Aqueous Workup reaction->workup Quench purification Recrystallization (Ethanol) workup->purification product This compound (White Needles) purification->product Final Product FDG_Synthesis_Workflow cluster_activation Fluoride Activation cluster_reaction Radiolabeling and Hydrolysis cluster_purification Purification f18_elution [¹⁸F]Fluoride Elution (K₂CO₃/Kryptofix) drying Azeotropic Drying (Acetonitrile, 95°C) f18_elution->drying mannose_triflate Add this compound in Acetonitrile drying->mannose_triflate labeling Nucleophilic Substitution (95°C, 3-5 min) mannose_triflate->labeling hydrolysis Acidic Hydrolysis (1M HCl, 120°C, 8 min) labeling->hydrolysis cartridges Cartridge Purification (Ion Exchange, C18, Alumina) hydrolysis->cartridges final_product [¹⁸F]FDG Product cartridges->final_product

References

Methodological & Application

The Pivotal Role of Mannose Triflate in Modern Oligosaccharide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mannose triflate, specifically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, has emerged as a cornerstone glycosyl donor in the intricate field of oligosaccharide synthesis. Its high reactivity, facilitated by the excellent trifluoromethanesulfonyl (triflate) leaving group, allows for the efficient formation of glycosidic linkages under various conditions. This versatile reagent is instrumental in the synthesis of complex carbohydrates, which are vital for the development of novel therapeutics, including antiviral and anticancer agents, as well as for the synthesis of imaging agents like the PET probe precursor, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[1][2][] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in oligosaccharide synthesis.

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its application in glycosylation reactions. The most common precursor is 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which can be prepared from D-mannose.[2][4] The triflation of the C2-hydroxyl group is typically achieved using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270).

Quantitative Data for this compound Synthesis
Starting MaterialReagentsSolventReaction TimeYield (%)Reference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseTf₂O, PyridineDichloromethane (B109758) (CH₂Cl₂)6 hours~80%[5][6]
D-Mannose (multi-step)1. Ac₂O, I₂; 2. 30% HBr in AcOH; 3. EtOH, 2,4,6-collidine; 4. 1M aq. HCl; 5. Tf₂O, PyridineVarious~7 days12-16%[2][4]
Experimental Protocol: Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose

This protocol is adapted from a procedure with a reported yield of approximately 80%.[5][6]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (ice-cold)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Absolute ethanol (B145695)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add trifluoromethanesulfonic anhydride (1.3 equivalents) dropwise to the cooled solution over a period of 40 minutes while stirring vigorously.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30°C.

  • Recrystallize the crude product from absolute ethanol to obtain this compound as white needles.

  • Dry the crystalline product under vacuum. The product can be stored at -20°C for several months.[5]

Synthesis_of_Mannose_Triflate cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose reagents Tf₂O, Pyridine CH₂Cl₂, 0°C to RT start->reagents Triflation product 1,3,4,6-Tetra-O-acetyl-2-O- trifluoromethanesulfonyl-β-D-mannopyranose (this compound) reagents->product Glycosylation_Mechanism Donor Mannosyl Donor (e.g., thioglycoside) Triflate α-Mannosyl Triflate (Intermediate) Donor->Triflate Activation Activator Activator (e.g., BSP, Tf₂O) Activator->Triflate IonPair Contact/Solvent- Separated Ion Pair Triflate->IonPair Ionization Alpha α-Glycoside IonPair->Alpha Attack on solvent-separated ion pair Beta β-Glycoside IonPair->Beta Attack on contact ion pair Acceptor Acceptor Alcohol (ROH) Acceptor->Alpha Acceptor->Beta

References

Application Notes and Protocols for [18F]FDG Synthesis Using Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of [18F]Fluorodeoxyglucose ([18F]FDG) utilizing the mannose triflate precursor method. The protocol is intended for an audience with a background in radiochemistry and assumes access to a cyclotron and an automated synthesis module within a good manufacturing practice (GMP) compliant facility.

Introduction

[18F]FDG is the most widely used radiopharmaceutical in positron emission tomography (PET) for applications in oncology, cardiology, and neurology.[1][2] The synthesis of [18F]FDG is most commonly achieved through a nucleophilic substitution reaction.[3][4] This method, utilizing a this compound precursor, is favored due to its high yields and relatively short reaction times.[2][3][4]

The process involves the production of [18F]fluoride via proton bombardment of [18O]enriched water in a cyclotron.[1][2] The [18F]fluoride is then trapped and eluted, followed by a nucleophilic substitution reaction with the this compound precursor. Subsequent hydrolysis to remove protecting groups and a final purification step yield the [18F]FDG product.[3]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis of [18F]FDG using the this compound method. These values are representative and may vary depending on the specific automated synthesis module and reaction conditions used.

Table 1: Synthesis Parameters and Typical Yields

ParameterTypical ValueReference
Starting [18F]Fluoride Activity1-10 Ci (37-370 GBq)[5]
This compound Precursor Amount15-25 mg[5]
Radiochemical Yield (Decay Corrected)50% - 76%[6][7]
Radiochemical Yield (Uncorrected)45% - 60%[6][8]
Synthesis Time25 - 35 minutes[1][8]
Radiochemical Purity> 95%[1][6]

Table 2: Quality Control Specifications

ParameterSpecificationReference
AppearanceClear, colorless solution[9]
pH4.5 - 8.5[1][9]
Radionuclidic Purity≥ 99.5%[3]
Radiochemical Purity≥ 95%[1]
Residual Solvents (Ethanol, Acetonitrile)Ph. Eur./USP limits[1]
Kryptofix 2.2.2< 50 µg/mL[2]
Bacterial Endotoxins (LAL test)As per Ph. Eur./USP[1][9]
SterilitySterile[1][9]

Experimental Protocols

This section details the step-by-step methodology for the automated synthesis of [18F]FDG.

Materials and Reagents
  • 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound)

  • [18O]Water (≥ 98% enrichment)

  • Kryptofix 2.2.2

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Hydrochloric Acid (1 M or 2 M) or Sodium Hydroxide (B78521) (0.5 M or 1 M)

  • Sterile Water for Injection

  • Solid-Phase Extraction (SPE) Cartridges (e.g., QMA, C18, Alumina)

  • Sterile 0.22 µm filter

Step-by-Step Synthesis Procedure
  • Production of [18F]Fluoride: [18O]enriched water is bombarded with protons in a cyclotron to produce [18F]fluoride via the 18O(p,n)18F nuclear reaction.[1][2]

  • Trapping and Elution of [18F]Fluoride: The aqueous [18F]fluoride solution is transferred from the cyclotron target to the automated synthesis module.[10] It is then passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge to trap the [18F]fluoride, while the [18O]water is recovered.[6][10] The trapped [18F]fluoride is subsequently eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.[1][5]

  • Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of inert gas (nitrogen or argon) at approximately 95-120°C to yield an anhydrous [18F]fluoride-Kryptofix complex.[5][6]

  • Nucleophilic Fluorination: A solution of this compound precursor in anhydrous acetonitrile is added to the reaction vessel.[5][6] The mixture is heated to 80-120°C for 3-15 minutes.[5][6] During this step, the [18F]fluoride acts as a nucleophile, displacing the triflate leaving group on the mannose precursor to form acetyl-protected [18F]FDG.[3]

  • Hydrolysis (Deprotection): The acetyl protecting groups are removed by either acid or base hydrolysis.[5]

    • Acid Hydrolysis: 1 M or 2 M hydrochloric acid is added, and the mixture is heated at 100-130°C for 5-10 minutes.[5][6]

    • Base Hydrolysis: 0.5 M or 1 M sodium hydroxide is added, and the reaction proceeds at room temperature for approximately 5 minutes.[5][11]

  • Purification: The crude [18F]FDG solution is passed through a series of solid-phase extraction (SPE) cartridges to remove impurities.[5] A common sequence includes an alumina (B75360) cartridge to remove unreacted [18F]fluoride and a C18 cartridge to trap organic impurities and Kryptofix.[5][9]

  • Formulation: The purified [18F]FDG is eluted from the final SPE cartridge with sterile water for injection and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[5][9]

Visualizations

Chemical Reaction Pathway

G cluster_0 Reaction Pathway This compound This compound Acetyl-protected [18F]FDG Acetyl-protected [18F]FDG This compound->Acetyl-protected [18F]FDG + [18F]Fluoride / Kryptofix Acetonitrile, 80-120°C [18F]Fluoride [18F]Fluoride [18F]FDG [18F]FDG Acetyl-protected [18F]FDG->[18F]FDG Hydrolysis (Acid or Base)

Caption: Chemical synthesis pathway of [18F]FDG from this compound.

Experimental Workflow

cluster_workflow Experimental Workflow A [18O]Water Bombardment (Cyclotron) B [18F]Fluoride Trapping (QMA Cartridge) A->B C Elution with Kryptofix/K2CO3 B->C D Azeotropic Drying C->D E Nucleophilic Fluorination (this compound Addition) D->E F Hydrolysis (Deprotection) E->F G Purification (SPE Cartridges) F->G H Sterile Filtration & Formulation G->H

Caption: Automated experimental workflow for [18F]FDG synthesis.

References

Application Notes and Protocols: Mannose Triflate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting mannose triflate glycosylation, a powerful method for the stereoselective synthesis of β-mannosides, which are crucial components of many biologically significant glycoconjugates.

Introduction

Direct β-mannosylation is a significant challenge in carbohydrate chemistry due to the unfavorable steric and electronic effects at the anomeric center. The in-situ formation of a highly reactive α-mannosyl triflate intermediate, followed by its SN2-like displacement by a nucleophile, has emerged as a robust strategy to achieve high β-selectivity. This process is influenced by several factors, including the choice of mannosyl donor, protecting groups, promoter, and reaction conditions. A key discovery in this area was the use of a 4,6-O-benzylidene acetal (B89532) on the mannosyl donor, which significantly enhances β-selectivity by destabilizing the competing oxocarbenium ion intermediate.[1][2]

Core Concepts and Reaction Mechanism

The central feature of this glycosylation strategy is the in-situ generation of a transient α-mannosyl triflate from a suitable mannosyl donor, such as a thioglycoside or a glycosyl sulfoxide (B87167). This is typically achieved by reacting the donor with a triflating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a hindered, non-nucleophilic base. The α-triflate is then attacked by the acceptor alcohol from the β-face in an SN2-like fashion, leading to the desired β-mannoside.

The 4,6-O-benzylidene protecting group on the mannose donor is crucial for high β-selectivity.[1] It conformationally locks the pyranose ring, which disfavors the formation of an oxocarbenium ion, thereby promoting the SN2 pathway via the α-triflate intermediate.[2]

Reaction Pathway Diagram

Caption: General workflow of β-mannosylation via an α-mannosyl triflate intermediate.

Experimental Protocols

Herein, we provide detailed protocols for the β-mannosylation reaction starting from two common types of mannosyl donors: thioglycosides and glycosyl sulfoxides.

Protocol 1: β-Mannosylation using a Thioglycoside Donor

This protocol describes the activation of a 4,6-O-benzylidene protected thiomannoside with triflic anhydride (Tf₂O) and a hindered base.

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl thioglycoside donor (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), the hindered base (e.g., TTBP, 2.0 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (typically 0.05-0.1 M with respect to the donor).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of triflic anhydride (Tf₂O) (1.1-1.3 equiv.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.

  • Allow the mixture to warm to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove molecular sieves, and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-mannoside.

Protocol 2: β-Mannosylation using a Glycosyl Sulfoxide Donor

This protocol outlines the activation of a 4,6-O-benzylidene protected mannosyl sulfoxide.[3]

Materials:

  • 4,6-O-benzylidene protected mannosyl sulfoxide (Donor)

  • Glycosyl acceptor (Acceptor)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the mannosyl sulfoxide donor (1.0 equiv.) and DTBMP (1.5-2.0 equiv.).

  • Add anhydrous DCM and cool the mixture to -78 °C.

  • Add triflic anhydride (Tf₂O) (1.1 equiv.) dropwise. This step is known as "pre-activation".

  • Stir the mixture at -78 °C for 10-15 minutes to ensure the formation of the α-mannosyl triflate.

  • Add a solution of the glycosyl acceptor (1.2-1.5 equiv.) in anhydrous DCM to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with triethylamine or pyridine.

  • Allow the reaction to warm to room temperature.

  • Filter through Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography to isolate the β-mannoside.

Data Presentation: Reaction Conditions and Outcomes

The following tables summarize representative quantitative data for this compound glycosylation reactions, showcasing the influence of different donors, acceptors, and promoters on yield and stereoselectivity.

Donor (equiv.)Acceptor (equiv.)Promoter (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)α:β RatioReference
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside (1.0)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (1.2)Tf₂O (1.1)TTBP (2.0)DCM-78 to 01851:15[4]
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside (1.0)1-Octanol (1.5)Tf₂O (1.2)DTBMP (2.0)DCM-600.592>1:20[3]
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside (1.0)Cholesterol (1.2)PhSOTf (1.2)DTBMP (2.0)DCM-78 to 02881:10[4]

Table 1: Representative this compound Glycosylation Reactions.

Donor Protecting GroupsAcceptor TypePromoterTypical β-selectivityNotes
4,6-O-benzylidene, 2,3-O-benzylPrimary AlcoholTf₂OHigh (>10:1)The benzylidene acetal is key for high selectivity.
4,6-O-benzylidene, 2,3-O-benzylSecondary AlcoholTf₂OGood to High (5:1 to >10:1)Steric hindrance of the acceptor can slightly reduce selectivity.
Acyclic protecting groupsPrimary AlcoholTf₂OLow to moderateLack of the rigid benzylidene group often leads to mixtures of anomers.[2]

Table 2: Influence of Protecting Groups on β-selectivity.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. The use of activated molecular sieves is essential.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of argon or nitrogen to prevent quenching of the reactive intermediates.

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is crucial for the stability of the mannosyl triflate intermediate and for achieving high stereoselectivity.

  • Choice of Base: A hindered, non-nucleophilic base like TTBP or DTBMP is required to trap the triflic acid byproduct without interfering with the glycosylation reaction.

  • Pre-activation vs. In-situ Activation: The pre-activation protocol (Protocol 2) can sometimes provide better results, especially with less reactive acceptors, as it ensures the complete formation of the active donor before the acceptor is introduced.[4]

Logical Relationship Diagram

logical_relationship cluster_factors Key Factors for High β-Selectivity cluster_outcomes Reaction Outcomes 4,6-O-benzylidene 4,6-O-benzylidene Protecting Group High_Beta_Selectivity High β-Selectivity 4,6-O-benzylidene->High_Beta_Selectivity disfavors oxocarbenium ion Low_Temp Low Reaction Temperature (-78 °C) Low_Temp->High_Beta_Selectivity stabilizes α-triflate Hindered_Base Hindered Non-nucleophilic Base Good_Yield Good to Excellent Yield Hindered_Base->Good_Yield prevents side reactions Anhydrous_Conditions Strictly Anhydrous Conditions Anhydrous_Conditions->Good_Yield prevents hydrolysis

Caption: Key factors influencing the success of β-mannosylation reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. This key intermediate is of significant interest in medicinal chemistry and drug development, primarily as a precursor for the synthesis of radiolabeled compounds like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) used in positron emission tomography (PET).[1][2][3]

Introduction

This compound is a versatile glycosyl donor, rendered highly reactive by the presence of the trifluoromethanesulfonyl (triflate) leaving group at the C-2 position.[4] This reactivity is harnessed in nucleophilic substitution reactions for the introduction of various functionalities, most notably the [¹⁸F]fluoride for PET imaging applications.[2] Its applications extend to the synthesis of complex carbohydrates and glycoconjugates for the development of novel therapeutics, including antiviral and anticancer agents.[4][] The ability to produce high-purity this compound on a large scale is crucial for meeting the demands of both clinical and research settings.[1][6]

Two primary synthetic strategies for large-scale production have been reported: a multi-step synthesis starting from D-mannose and a more direct approach from a commercially available acetylated mannose derivative.

Data Presentation

The following tables summarize the quantitative data associated with the two main synthetic routes for this compound.

Table 1: Comparison of Large-Scale Synthetic Routes for this compound

ParameterRoute 1: From D-MannoseRoute 2: From 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
Starting Material D-Mannose1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
Key Reagents Ac₂O-I₂, 30% HBr in AcOH, EtOH-2,4,6-collidine, 1M aq. HCl, Tf₂O-pyridineTf₂O, Pyridine (B92270), CH₂Cl₂
Number of Steps 51
Overall Yield 12% to 16%[1]~80%[6][7][8]
Synthesis Duration ~7 days[1][9]< 1 day (excluding crystallization)[7]
Scalability Up to 200 g of D-mannose[1]Up to 52 g of this compound[7][8][10]

Table 2: Characterization Data for this compound

PropertyValue
Appearance White or almost white crystalline powder/needles[4][11]
Molecular Formula C₁₅H₁₉F₃O₁₂S[4][12]
Molecular Weight 480.36 g/mol [4][12]
Melting Point 117 - 122 °C[4]
Optical Rotation [α]²⁰D -12° to -16°[4]
Purity (qNMR) ≥ 98%[7]
Solubility Soluble in acetonitrile, DMSO, methanol, acetone; insoluble in aqueous media[11][13]
Storage Conditions ≤ -20 °C[4][14]

Table 3: Spectroscopic Data for this compound

TechniqueData
IR (νmax, cm⁻¹) 1753, 1730, 1414, 1215[10]
¹H NMR (400 MHz, CDCl₃, δ ppm) 5.91 (d, J = 0.9 Hz, 1H), 5.30 (t, J = 9.9 Hz, 1H), 5.19 (dd, J = 10.0, 3.0 Hz, 1H), 5.15 (dd, J = 3.1, 0.9 Hz, 1H), 4.22 (qd, J = 12.5, 3.8 Hz, 2H), 3.84 (ddd, J = 9.9, 5.2, 2.5 Hz, 1H), 2.17 (s, 3H), 2.15–2.04 (m, 9H)[10]
HRMS (M+Na)⁺ Calculated: 503.0442, Observed: 503.0440[7]

Experimental Protocols

Route 1: Multi-step Synthesis from D-Mannose

This route involves the preparation of the key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, followed by triflation.

Step 1: Per-O-acetylation of D-Mannose. [1][9]

  • D-mannose is treated with acetic anhydride (B1165640) and iodine to yield penta-O-acetyl-D-mannopyranose.

Step 2: Formation of Acetobromomannose. [1][9]

  • The per-acetylated mannose is reacted with 30% hydrogen bromide in acetic acid to produce acetobromomannose.

Step 3: 1,2-Orthoester Formation. [1][9]

  • The acetobromomannose is reacted with ethanol (B145695) and 2,4,6-collidine to form the 1,2-orthoester.

Step 4: Hydrolysis of the 1,2-Orthoester. [1][9]

  • The orthoester is hydrolyzed with 1M aqueous HCl to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

Step 5: Triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. [1][9]

  • The intermediate from Step 4 is dissolved in a suitable solvent and reacted with triflic anhydride and pyridine to yield the final product, this compound.

Route 2: Direct Triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

This streamlined protocol offers a higher yield and shorter reaction time.[6][7][8]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Absolute Ethanol

  • Argon gas

Procedure:

  • Under an argon atmosphere, dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to proceed with vigorous stirring for 6 hours.[6][10]

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure on a rotary evaporator at 30 °C.[10]

  • Recrystallize the resulting solid residue from absolute ethanol to obtain this compound as white needles.[7] The recrystallized product can be recovered within 3 days.[7]

Large-Scale Example: Starting with 49.3 g (0.144 mol) of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, 27 mL (0.16 mmol) of triflic anhydride, and 25 mL (0.36 mmol) of pyridine in dry DCM, 52 g of this compound was successfully obtained.[7][10]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Mannose_Triflate Start D-Mannose Step1 Per-O-acetylation (Ac₂O, I₂) Start->Step1 Intermediate1 Penta-O-acetyl- D-mannopyranose Step1->Intermediate1 Step2 Bromination (30% HBr/AcOH) Intermediate1->Step2 Intermediate2 Acetobromomannose Step2->Intermediate2 Step3 Orthoester Formation (EtOH, 2,4,6-collidine) Intermediate2->Step3 Intermediate3 1,2-Orthoester Step3->Intermediate3 Step4 Hydrolysis (1M aq. HCl) Intermediate3->Step4 Intermediate4 1,3,4,6-Tetra-O-acetyl- β-D-mannopyranose Step4->Intermediate4 Step5 Triflation (Tf₂O, Pyridine) Intermediate4->Step5 Product This compound Step5->Product

Caption: Multi-step synthesis pathway of this compound from D-mannose.

Experimental_Workflow_Direct_Triflation Start Start: 1,3,4,6-Tetra-O-acetyl- β-D-mannopyranose in CH₂Cl₂ Reaction Reaction: 1. Cool to 0 °C 2. Add Pyridine 3. Add Tf₂O dropwise 4. Stir for 6h under Argon Start->Reaction Workup Aqueous Workup: 1. Quench with H₂O 2. Wash with 1M HCl, NaHCO₃, Brine 3. Dry over Na₂SO₄ Reaction->Workup Purification Purification: 1. Filter 2. Concentrate (Rotovap) 3. Recrystallize from Ethanol Workup->Purification Product Final Product: This compound (White Needles) Purification->Product

Caption: Experimental workflow for the direct triflation of acetylated mannose.

References

Application Note: Purification of Mannose Triflate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis of radiopharmaceuticals, particularly [¹⁸F]FDG for Positron Emission Tomography (PET).

Introduction: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, is a critical precursor for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical in PET imaging[1][2][3]. The purity of this compound is paramount, as impurities can significantly lower the yield and radiochemical purity of the final [¹⁸F]FDG product[4]. Recrystallization is a robust and widely employed technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization, based on established laboratory procedures[1][5].

Principle of Recrystallization: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures[6][7]. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the impurities dissolved in the mother liquor[6]. The purified crystals can then be isolated by filtration.

Quantitative Data Summary

The following tables summarize key quantitative data for the recrystallization and characterization of this compound.

Table 1: Recrystallization Parameters and Reported Outcomes

Parameter Value Reference(s)
Recrystallization Solvent Absolute Ethanol (B145695) [1][5]
Reported Yield 76% - 80% [1][5][8]
Final Appearance White needles / crystalline powder [1][5][9]
Melting Point 118°C - 122°C [1][5][9]
Purity (by TLC) ≥98% [4]
Purity (by wt.%) ≥99% [9][10]

| Storage Conditions | -20°C, desiccated |[1][9] |

Table 2: Analytical Characterization Data for Purified this compound

Analytical Technique Characteristic Result / Peak Reference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.91 (d), 5.30 (t), 5.19 (dd), 5.15 (dd), 4.22 (qd), 3.84 (ddd), 2.17 (s), 2.15–2.04 (m) [1][5][8]
¹⁹F NMR (471 MHz, CDCl₃) δ (ppm): -73.97 [1]
IR (ν_max, cm⁻¹) 1753, 1730 (C=O stretching), 1414, 1215 [1][8]

| Thin Layer Chromatography | Ethyl acetate: Petroleum Ether (1:1) as eluent |[1] |

Experimental Workflow

The diagram below outlines the complete workflow for the purification of this compound, from the crude reaction mixture to the final, characterized product.

G cluster_workup Aqueous Workup cluster_recrystallization Recrystallization cluster_isolation Isolation & Analysis ReactionMixture Crude Reaction Mixture in Dichloromethane (B109758) Wash_NaHCO3 1. Wash with cold sat. aq. NaHCO₃ ReactionMixture->Wash_NaHCO3 Wash_H2O 2. Wash with cold H₂O Wash_NaHCO3->Wash_H2O Dry_Na2SO4 3. Dry over Na₂SO₄ Wash_H2O->Dry_Na2SO4 Concentrate Concentrate in vacuo (Rotary Evaporator, 30°C) Dry_Na2SO4->Concentrate Dissolve Dissolve Residue in Minimal Hot Absolute Ethanol Cool Slow Cooling (to RT over ~6h) Dissolve->Cool Crystallize Crystal Formation Cool->Crystallize Filter Collect Crystals (Vacuum Filtration) Crystallize->Filter Dry Dry Under Vacuum Filter->Dry PureProduct Pure this compound (White Needles) Dry->PureProduct Analysis Characterization (NMR, IR, MP, TLC) PureProduct->Analysis

Caption: Workflow for this compound Purification.

Detailed Experimental Protocol

This protocol details the purification of crude this compound synthesized from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose and triflic anhydride (B1165640) in dichloromethane.

Materials and Equipment:

  • Crude this compound in dichloromethane (CH₂Cl₂)

  • Absolute Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), ice-cold

  • Deionized water, ice-cold

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, separatory funnel)

  • Rotary evaporator

  • Heating mantle or hot plate

  • Büchner funnel and vacuum filtration apparatus

  • Analytical equipment for characterization (NMR, IR, TLC, Melting Point Apparatus)

Procedure:

Part 1: Aqueous Workup

  • Transfer the reaction mixture containing crude this compound in CH₂Cl₂ to a separatory funnel.

  • Wash the organic layer successively with ice-cold saturated aqueous NaHCO₃ (e.g., 40 mL) and then with ice-cold water (e.g., 40-50 mL)[1][8].

  • Separate the organic layer and dry it over anhydrous Na₂SO₄[1].

  • Filter to remove the Na₂SO₄.

Part 2: Recrystallization

  • Concentrate the filtered organic solution using a rotary evaporator. Maintain a bath temperature of 30°C to avoid product degradation[1][8]. This will yield a solid or semi-solid residue.

  • To the resulting solid residue, add a minimal amount of hot absolute ethanol and gently heat until the solid is completely dissolved. Avoid using a large excess of solvent to ensure good recovery.

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. This slow cooling process, which may take around 6 hours, is crucial for the formation of well-defined crystals[1][8].

  • Optionally, once the solution has reached room temperature, place the flask in an ice-water bath to maximize the precipitation of the crystals[6]. Complete recovery of the product may take up to 3 days[1].

Part 3: Isolation and Drying

  • Collect the resulting white, needle-like crystals by vacuum filtration using a Büchner funnel[1].

  • Gently wash the crystals on the filter with a small amount of ice-cold absolute ethanol to remove any residual soluble impurities from the mother liquor.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

  • Determine the yield and characterize the final product for purity and identity using the analytical methods listed in Table 2. Store the pure this compound in a dark glass vial at -20°C under desiccated conditions[1].

Troubleshooting

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of significant impurities. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal of this compound can also promote proper crystallization[11].

  • Low Yield: A low recovery of crystals can result from using too much recrystallization solvent or incomplete precipitation. Ensure a minimal amount of hot solvent is used for dissolution. If the yield is still low, the mother liquor can be concentrated and cooled again to recover a second crop of crystals.

  • Colored Product: If the final crystals are not white, it indicates the presence of colored impurities. These may be removed by adding a small amount of activated carbon to the hot solution before filtration (hot filtration step), though this may reduce the overall yield[11][12].

References

Application Notes and Protocols for Automated Radiosynthesis Using Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) in the automated radiosynthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). [¹⁸F]FDG is the most widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging in clinical oncology, neurology, and cardiology. The nucleophilic substitution reaction using this compound as a precursor is a robust and high-yield method, well-suited for automated synthesis modules.[1][2]

Introduction

The synthesis of [¹⁸F]FDG via nucleophilic fluorination with this compound is the preferred method due to its higher yields and shorter reaction times compared to electrophilic methods.[1][2] This process involves the displacement of the triflate group on the mannose precursor by the [¹⁸F]fluoride ion, followed by the removal of the acetyl protecting groups.[3] Automated synthesis modules provide a reliable and reproducible means of producing [¹⁸F]FDG in a Good Manufacturing Practice (GMP) compliant manner.

Principle of the Method

The automated synthesis of [¹⁸F]FDG from this compound follows a three-step process:

  • [¹⁸F]Fluoride Activation: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃), and dried to form a reactive complex.[1][4]

  • Nucleophilic Substitution (Radiolabeling): The activated [¹⁸F]fluoride reacts with the this compound precursor in an anhydrous solvent, typically acetonitrile (B52724), at an elevated temperature to form the acetylated intermediate, 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose ([¹⁸F]FTAG).[5][6]

  • Hydrolysis and Purification: The acetyl protecting groups are removed by acid or base hydrolysis.[4][7] The final [¹⁸F]FDG product is then purified using a series of cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.

Data Presentation

The following tables summarize the quantitative data reported for the automated synthesis of [¹⁸F]FDG using this compound.

Table 1: Radiosynthesis Performance

ParameterReported ValuesReferences
Radiochemical Yield (decay-corrected)60-85%[5]
Radiochemical Yield (non-decay corrected)55% ± 2%[8]
Radiochemical Purity> 95%[5][8][9]
Molar Activity> 1 Ci/µmol (> 37 GBq/µmol)[5]
Synthesis Time25 - 50 minutes[10][11]

Table 2: Quality Control Specifications for [¹⁸F]FDG

TestSpecificationReferences
AppearanceClear, colorless or practically colorless solution[8]
pH4.5 - 8.5[9]
Radionuclidic IdentityGamma spectrum characteristic of ¹⁸F (511 keV peak)[9]
Radionuclidic Purity≥ 99.5%[2]
Radiochemical Purity≥ 95% [¹⁸F]FDG[5][9]
Chemical Purity (Kryptofix 2.2.2)< 50 µg/mL[7]
Residual Solvents (Acetonitrile, Ethanol)Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm[7]
Bacterial Endotoxins< 175 EU/V (where V is the maximum recommended dose in mL)[2][9]
SterilitySterile[2][9]

Experimental Protocols

This section provides a generalized protocol for the automated synthesis of [¹⁸F]FDG using this compound. The specific parameters may need to be optimized based on the automated synthesizer being used (e.g., GE TRACERlab, Siemens Explora, IBA Synthera).

Materials and Reagents
  • This compound precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose)

  • Anhydrous Acetonitrile (MeCN)

  • Sterile Water for Injection

  • Kryptofix 2.2.2.

  • Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

  • Anion exchange cartridge (e.g., QMA)

  • Reversed-phase cartridge (e.g., C18)

  • Alumina (B75360) cartridge

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Automated Synthesis Procedure
  • Preparation of Reagents:

    • Prepare the elution solution by dissolving Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.

    • Prepare a solution of this compound (typically 15-25 mg) in anhydrous acetonitrile.[5]

    • Prepare the hydrolysis solution (e.g., 1 M HCl or 2 N NaOH).[6][8]

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through the pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with the Kryptofix 2.2.2/K₂CO₃ solution.

  • Azeotropic Drying:

    • The mixture in the reaction vessel is heated under a stream of nitrogen or under vacuum to azeotropically remove the water. This step is critical for the efficiency of the nucleophilic substitution and is often repeated 2-3 times.[1]

  • Radiolabeling Reaction:

    • The prepared solution of this compound in anhydrous acetonitrile is added to the dried [K/K2.2.2]⁺ ¹⁸F⁻ complex in the reaction vessel.[8]

    • The reaction mixture is heated to between 80-130°C for 3-15 minutes to facilitate the nucleophilic substitution.[5][6][8]

  • Hydrolysis:

    • After cooling the reaction mixture, the hydrolysis solution (HCl or NaOH) is added.

    • The mixture is heated (typically 100-120°C for acid hydrolysis) for a specified time to remove the acetyl protecting groups.[8]

  • Purification:

    • The crude [¹⁸F]FDG solution is passed through a series of purification cartridges. A typical sequence includes a C18 cartridge to trap the partially hydrolyzed and unreacted precursor, followed by an alumina cartridge to remove any remaining [¹⁸F]fluoride.

    • The purified [¹⁸F]FDG is collected in a sterile vial containing a sterile buffer solution.

  • Quality Control:

    • Perform quality control tests on the final product as outlined in Table 2 to ensure it meets pharmacopeial standards before release for clinical use.[2]

Visualizations

Experimental Workflow

G Automated [18F]FDG Synthesis Workflow cluster_0 Preparation cluster_1 Synthesis Module cluster_2 Final Product Cyclotron [18F]Fluoride Production (Cyclotron) Trapping [18F]F- Trapping (Anion Exchange Cartridge) Cyclotron->Trapping Reagents Reagent Preparation (this compound, K2.2.2, etc.) Elution Elution & Drying (K2.2.2/K2CO3, MeCN) Reagents->Elution Radiolabeling Nucleophilic Substitution (Heating) Reagents->Radiolabeling Trapping->Elution Elution->Radiolabeling Hydrolysis Removal of Protecting Groups (Acid/Base) Radiolabeling->Hydrolysis Purification SPE Purification (C18, Alumina Cartridges) Hydrolysis->Purification Final_FDG [18F]FDG in Sterile Vial Purification->Final_FDG QC Quality Control Testing Final_FDG->QC

Caption: Automated [18F]FDG Synthesis Workflow.

Signaling Pathway (Reaction Mechanism)

G Nucleophilic Substitution Reaction for [18F]FDG Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product F18 [K/K2.2.2]+ 18F- FTAG [18F]FTAG (Tetra-acetylated FDG) F18->FTAG Nucleophilic Attack Mannose_Triflate This compound Mannose_Triflate->FTAG Leaving Group Departure (OTf) FDG [18F]FDG FTAG->FDG Hydrolysis (H+ or OH-)

Caption: Nucleophilic Substitution for [18F]FDG Synthesis.

References

Application of Mannose Triflate in Positron Emission Tomography (PET) Imaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, is a critical precursor molecule in the field of nuclear medicine and molecular imaging.[1][2][3] Its primary application lies in the synthesis of radiolabeled glucose analogs for Positron Emission Tomography (PET) imaging, a non-invasive technique that provides three-dimensional images of metabolic processes within the body.[4][5] This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in PET imaging, with a focus on the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and its isomer, 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM).

Principle of Application: Radiolabeling via Nucleophilic Substitution

This compound serves as an excellent substrate for the introduction of the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F), into a sugar molecule. The triflate group (CF₃SO₃⁻) is a highly effective leaving group, facilitating a nucleophilic substitution (Sₙ2) reaction with [¹⁸F]fluoride ions.[1][6][7] This reaction proceeds with an inversion of stereochemistry at the C-2 position of the mannose precursor, leading to the formation of the glucose analog, [¹⁸F]FDG.[8] [¹⁸F]FDG is the most widely used PET radiotracer in oncology, neurology, and cardiology, owing to its ability to trace glucose metabolism, which is often elevated in pathological conditions such as cancer.[4][5]

Similarly, this compound can be used to synthesize [¹⁸F]FDM, a stereoisomer of [¹⁸F]FDG.[9] While both tracers are taken up by cells via glucose transporters and phosphorylated by hexokinase, their differing stereochemistry can lead to distinct biodistribution profiles, offering potential advantages in specific imaging scenarios, such as brain tumor imaging.[9]

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]FDG from this compound

This protocol outlines the key steps for the automated synthesis of [¹⁸F]FDG using this compound as the precursor.

Materials:

  • This compound (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Anion exchange resin (e.g., QMA cartridge)

  • C18 solid-phase extraction (SPE) cartridge

  • Alumina (B75360) N cartridge

Workflow:

cluster_0 Step 1: [¹⁸F]Fluoride Trapping & Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Radiolabeling cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Purification A Cyclotron Produced [¹⁸F]Fluoride in [¹⁸O]H₂O B Trap on Anion Exchange Cartridge A->B C Elute with K₂₂₂/K₂CO₃ in Acetonitrile/H₂O B->C D Heat under vacuum to remove water C->D E Add this compound in Acetonitrile D->E F Heat at 95-120°C for 3-5 min E->F G Add HCl and heat at 120°C for 8 min F->G H Pass through Alumina N and C18 Cartridges G->H I Final Formulation in Sterile Saline H->I

Caption: Automated synthesis workflow for [¹⁸F]FDG from this compound.

Detailed Steps:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange resin.[10] The trapped [¹⁸F]fluoride is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.[10]

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen or argon and vacuum to remove water. This step is critical as water can inhibit the nucleophilic substitution reaction.

  • Radiolabeling: A solution of this compound in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated at a controlled temperature (e.g., 95°C) for a short period (e.g., 3-5 minutes) to facilitate the Sₙ2 reaction, forming the acetylated [¹⁸F]FDG intermediate.[3]

  • Hydrolysis: The protecting acetyl groups are removed by acid hydrolysis. Hydrochloric acid is added to the reaction mixture, which is then heated (e.g., 120°C for 8 minutes) to yield [¹⁸F]FDG.[3]

  • Purification: The crude [¹⁸F]FDG solution is passed through a series of purification cartridges (e.g., alumina and C18) to remove unreacted [¹⁸F]fluoride, Kryptofix 2.2.2, and other impurities.

  • Formulation: The purified [¹⁸F]FDG is formulated in a sterile, isotonic saline solution, ready for quality control and subsequent injection.

Protocol 2: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM)

The synthesis of [¹⁸F]FDM can be achieved using a stereospecific approach starting from a glucose triflate precursor, which upon nucleophilic substitution with [¹⁸F]fluoride, yields the mannose configuration.

Materials:

  • Methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside (glucose triflate precursor)

  • [¹⁸F]Tetra-n-butylammonium fluoride (B91410) or Kryptofix 2.2.2/K¹⁸F

  • Acetonitrile (anhydrous)

  • 6 N HCl or 50% methanesulfonic acid

  • Silica (B1680970) gel, ion retardation resin, and neutral alumina for chromatography

Workflow:

cluster_0 Step 1: Radiolabeling cluster_1 Step 2: Intermediate Purification cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Final Purification A React Glucose Triflate Precursor with [¹⁸F]Fluoride in Acetonitrile at 75°C B Silica Gel Column Chromatography A->B C Add 6 N HCl or 50% Methanesulfonic Acid and Heat at 120°C B->C D Ion Retardation Resin and Neutral Alumina Chromatography C->D E Final [¹⁸F]FDM Product D->E

Caption: Synthesis workflow for [¹⁸F]FDM from a glucose triflate precursor.

Detailed Steps:

  • Radiolabeling: The glucose triflate precursor is reacted with [¹⁸F]fluoride (as [¹⁸F]tetra-n-butylammonium fluoride or activated with Kryptofix 2.2.2/K₂CO₃) in acetonitrile at 75°C for 30 minutes. This Sₙ2 reaction results in the formation of the protected [¹⁸F]fluoromannopyranoside intermediate with complete regio- and stereoselectivity.[11]

  • Intermediate Purification: The reaction mixture is purified using silica gel column chromatography to isolate the radiolabeled intermediate.[11]

  • Hydrolysis: The protecting groups (benzylidene and benzyl) are removed by acid hydrolysis using either 6 N HCl or 50% methanesulfonic acid at 120°C for 30 minutes.[11]

  • Final Purification: The final product, [¹⁸F]FDM, is purified by column chromatography using an ion retardation resin and neutral alumina to yield the pure product.[11]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and application of PET tracers derived from this compound.

Table 1: Radiosynthesis of [¹⁸F]FDG using this compound

ParameterValueReference
PrecursorThis compound[3]
Radiochemical Yield (decay-uncorrected)55% ± 2%[3]
Radiochemical Yield (decay-corrected)76% ± 3%[3]
Radiochemical Purity>96%[12]

Table 2: Radiosynthesis of [¹⁸F]FDM

ParameterValueReference
PrecursorGlucose Triflate Derivative[11]
Radiochemical Yield (from [¹⁸F]fluoride)34% (with TBAF)[11]
Radiochemical Yield (no carrier added)75% (with Kryptofix)[11]
Radiochemical Purity>98%[13]

Table 3: In Vivo Biodistribution of [¹⁸F]FDM in Tumor-Bearing Rats (60 min post-injection)

TissueUptake (%ID/g)Reference
Tumor2.17 ± 0.32[9]
Brain1.42 ± 0.10[9]
Blood0.11 ± 0.02[9]
Muscle~0.12 (calculated from T/M ratio)[9]

Table 4: Comparison of Tumor and Brain Uptake ([¹⁸F]FDM vs. [¹⁸F]FDG)

TracerTumor qSUVBrain qSUVReference
[¹⁸F]FDM2.83 ± 0.221.89 ± 0.13[9]
[¹⁸F]FDG2.40 ± 0.302.63 ± 0.26[9]

Biological Signaling Pathway

The utility of [¹⁸F]FDG and [¹⁸F]FDM in PET imaging is based on the metabolic trapping of these glucose analogs within cells, particularly those with high glucose uptake, such as cancer cells. The following diagram illustrates the cellular uptake and initial metabolic step.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FDG_ext [¹⁸F]FDG / [¹⁸F]FDM GLUT Glucose Transporter (e.g., GLUT1) FDG_ext->GLUT Transport FDG_int [¹⁸F]FDG / [¹⁸F]FDM GLUT->FDG_int Hexokinase Hexokinase FDG_int->Hexokinase Phosphorylation FDG_6P [¹⁸F]FDG-6-P / [¹⁸F]FDM-6-P (Trapped) Hexokinase->FDG_6P Glycolysis Further Glycolysis (Blocked) FDG_6P->Glycolysis Cannot proceed

Caption: Cellular uptake and metabolic trapping of [¹⁸F]FDG and [¹⁸F]FDM.

Conclusion

This compound is an indispensable precursor for the synthesis of [¹⁸F]FDG, the cornerstone of clinical PET imaging. The straightforward and high-yield nucleophilic substitution reaction makes it ideal for automated radiosynthesis. Furthermore, the principles of its reactivity can be extended to the synthesis of other radiolabeled sugars like [¹⁸F]FDM, which shows promise for specific applications such as brain tumor imaging due to its lower uptake in the normal brain compared to [¹⁸F]FDG.[9] The protocols and data presented herein provide a comprehensive resource for researchers to utilize this compound in the development and application of PET imaging agents.

References

Application Notes and Protocols for the NMR Characterization of Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly referred to as mannose triflate. This key intermediate is crucial in the synthesis of various carbohydrate-based therapeutics and imaging agents, most notably as a precursor for the radiosynthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) for Positron Emission Tomography (PET). Accurate structural elucidation and purity assessment by NMR are critical for its use in pharmaceutical development. This guide covers sample preparation, data acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR spectroscopy, and data interpretation.

Introduction

This compound is a highly reactive glycosyl donor due to the excellent leaving group character of the trifluoromethanesulfonyl (triflate) group at the anomeric C2 position. The stereochemistry and purity of this precursor are paramount for the successful synthesis of its derivatives. NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and quantification of this compound. This note details the necessary procedures to obtain high-quality NMR spectra for this compound.

Data Presentation

The following tables summarize the quantitative NMR data for 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃ at 400 MHz [1][2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.91d0.9
H-35.30t9.9
H-45.19dd10.0, 3.0
H-25.15dd3.1, 0.9
H-6a, H-6b4.22qd12.5, 3.8
H-53.84ddd9.9, 5.2, 2.5
CH₃ (acetyl)2.17s
CH₃ (acetyl)2.15–2.04m

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Table 3: ¹⁹F NMR Chemical Shift (δ) in CDCl₃ at 471 MHz [1]

NucleusChemical Shift (δ, ppm)
CF₃-73.97

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Materials:

  • 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose

  • Deuterated chloroform (B151607) (CDCl₃), 99.8 atom % D, with or without tetramethylsilane (B1202638) (TMS) as an internal standard.

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Glass wool or a syringe filter (0.22 µm)

  • Vortex mixer

Protocol:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently vortex the sample until the solid is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette or through a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz, equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 s

  • Acquisition Time (aq): ~4 s

  • Spectral Width (sw): 16 ppm (centered around 4.7 ppm)

  • Referencing: The residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.

¹³C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on the sample concentration

  • Relaxation Delay (d1): 2 s

  • Acquisition Time (aq): ~1 s

  • Spectral Width (sw): 240 ppm (centered around 100 ppm)

  • Referencing: The CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Acquisition Parameters (Example for a 471 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2 s

  • Acquisition Time (aq): ~1 s

  • Spectral Width (sw): 50 ppm (centered around -74 ppm)

  • Referencing: An external standard such as CFCl₃ at 0 ppm.

Mandatory Visualizations

Experimental Workflow for NMR Characterization of Mannose Triflatedot

// Nodes start [label="Start: this compound Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Dissolution in CDCl3, Filtration)"]; nmr_tube [label="Prepared NMR Sample"]; spectrometer [label="NMR Spectrometer\n(≥400 MHz)"]; h1_acq [label="1H NMR Acquisition"]; c13_acq [label="13C NMR Acquisition"]; f19_acq [label="19F NMR Acquisition"]; data_processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; h1_analysis [label="1H Spectrum Analysis\n(Chemical Shifts, Coupling Constants)"]; c13_analysis [label="13C Spectrum Analysis\n(Chemical Shifts)"]; f19_analysis [label="19F Spectrum Analysis\n(Chemical Shift)"]; structure_verification [label="Structural Verification and Purity Assessment", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Characterized this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> sample_prep; sample_prep -> nmr_tube; nmr_tube -> spectrometer; spectrometer -> h1_acq; spectrometer -> c13_acq; spectrometer -> f19_acq; h1_acq -> data_processing; c13_acq -> data_processing; f19_acq -> data_processing; data_processing -> h1_analysis; data_processing -> c13_analysis; data_processing -> f19_analysis; h1_analysis -> structure_verification; c13_analysis -> structure_verification; f19_analysis -> structure_verification; structure_verification -> end; }

References

Application Notes and Protocols for Mass Spectrometry Analysis of Mannose Triflate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosyl triflates are potent glycosyl donors frequently employed in synthetic carbohydrate chemistry to form crucial glycosidic linkages, particularly the challenging β-mannosidic bond. The stereoselectivity and efficiency of these reactions are paramount in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Accurate and detailed analysis of the reaction products is essential to determine yield, isomeric ratios (α vs. β), and identify any side products. Mass spectrometry (MS) is a powerful and indispensable tool for this purpose, offering high sensitivity and detailed structural information.[1][2]

These application notes provide detailed protocols for the analysis of mannose triflate reaction products using two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS.

Reaction Pathway and Analysis Workflow

The overall process involves the glycosylation reaction, followed by sample preparation and analysis by mass spectrometry to identify and quantify the products.

G cluster_reaction Glycosylation Reaction cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Donor Mannosyl Triflate Donor Reaction Reaction Mixture Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Quench Quench Reaction (e.g., with pyridine (B92270)/methanol) Reaction->Quench Purify Purification / Desalting (e.g., Solid-Phase Extraction) Quench->Purify MALDI MALDI-TOF MS Purify->MALDI Qualitative & Quantitative ESI ESI-MS / MS Purify->ESI Qualitative & Quantitative Identify Product Identification (m/z values) MALDI->Identify Quantify Relative Quantification (Signal Intensity) MALDI->Quantify ESI->Identify ESI->Quantify Structure Structural Elucidation (MS/MS Fragmentation) ESI->Structure

Caption: Overall workflow from glycosylation reaction to MS data analysis.

Quantitative Data Presentation

A primary goal of the analysis is to determine the relative abundance of the desired glycosylation products (α and β anomers) and any unreacted starting materials or side products. The following table is a representative example of how to summarize the quantitative data obtained from a mass spectrum of a reaction between a per-O-acetylated mannosyl triflate and methanol (B129727).

Compound/IonExpected [M+Na]⁺ m/zObserved m/zRelative Intensity (%)Notes
Methyl α-D-mannopyranoside (tetra-acetyl)389.1156389.115225.4α-anomer product
Methyl β-D-mannopyranoside (tetra-acetyl)389.1156389.115968.1β-anomer product (desired)
Unreacted Acceptor (Methanol)N/AN/A-Typically not observed in this mode
Elimination Side Product351.0945351.09416.5Glycal formation

Note: This data is representative and intended for illustrative purposes. Actual results will vary based on reaction conditions.

Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of this compound Reaction Products

This protocol is suitable for rapid screening and qualitative analysis of neutral oligosaccharide products.[3]

1. Materials and Reagents

  • Reaction Mixture: Crude or partially purified product from the mannosyl triflate reaction.

  • MALDI Matrix: 2,5-Dihydroxybenzoic acid (DHB) is a common and effective matrix for neutral glycans.[4] Prepare a solution of 10-20 mg/mL in 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[4]

  • Solvents: Acetonitrile (ACN) and ultrapure water (HPLC grade).

  • Cationizing Agent (Optional): 1 mM NaCl in water, to promote the formation of [M+Na]⁺ adducts for consistent ionization.[5]

  • MALDI Target Plate: Stainless steel target plate.

2. Sample Preparation

  • Reaction Quenching: Ensure the glycosylation reaction is quenched. This is often done by adding a mild base like pyridine followed by methanol.

  • Dilution: Dilute a small aliquot (1-5 µL) of the crude reaction mixture in 100-500 µL of a suitable solvent (e.g., methanol or acetonitrile). The final concentration should be in the low micromolar to picomolar range.

  • Desalting (Recommended): High salt concentrations can suppress the MALDI signal. If necessary, desalt the sample using a C18 ZipTip® or by solid-phase extraction (SPE).[6]

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix 1 µL of the diluted sample solution with 1 µL of the DHB matrix solution in a microcentrifuge tube.

    • If using a cationizing agent, the sample can be diluted in the 1 mM NaCl solution.

    • Spot 1 µL of this mixture onto the MALDI target plate.[5]

    • Allow the spot to air-dry completely at room temperature.[5]

3. MALDI-TOF MS Instrument Parameters

  • Instrument: Any modern MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, to avoid in-source fragmentation.

  • Mass Range: Set a mass range appropriate for the expected products (e.g., m/z 200-1000 for disaccharides).

  • Calibration: Calibrate the instrument using a suitable standard mixture (e.g., peptide or oligosaccharide standards) in the same mass range.

4. Data Analysis

  • Identify Product Peaks: Identify the m/z values corresponding to the expected sodiated adducts ([M+Na]⁺) of the α- and β-glycoside products. Note that α and β anomers are isomers and will have the same m/z.

  • Identify Side Products: Look for peaks corresponding to potential side products, such as elimination products (glycals) or products from reaction with residual water.

  • Relative Quantification: The relative intensity of the product peaks can provide a semi-quantitative estimate of the product distribution.[7] However, be aware that ionization efficiencies can vary between different species.

Protocol 2: ESI-MS Analysis of this compound Reaction Products

ESI-MS, particularly when coupled with liquid chromatography (LC), is excellent for analyzing complex reaction mixtures and can provide quantitative data and structural information through tandem MS (MS/MS).[8]

1. Materials and Reagents

  • Reaction Mixture: Crude or partially purified product.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. Avoid non-volatile salts.

2. Sample Preparation

  • Reaction Quenching: As described in the MALDI protocol.

  • Dilution: Dilute the reaction mixture significantly with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The final concentration should be in the range of 1-10 µg/mL.[9]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the ESI source.

3. LC-ESI-MS Instrument Parameters

  • LC System: An HPLC or UPLC system.

  • Column: A column suitable for separating polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column for protected (less polar) oligosaccharides.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid, is common for HILIC separations.

  • Mass Spectrometer: An ESI-QTOF, ESI-Orbitrap, or Triple Quadrupole instrument.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Full scan MS to identify all components. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.[10]

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most abundant ions. The fragmentation patterns can help confirm the identity of the products.[11]

4. Data Analysis

  • Chromatographic Separation: If using LC-MS, the α and β anomers may be chromatographically separated, allowing for individual detection by the mass spectrometer.

  • Mass Identification: Extract the ion chromatograms for the expected m/z values of the products ([M+H]⁺ or [M+Na]⁺).

  • Quantitative Analysis: Integrate the peak areas from the extracted ion chromatograms to determine the relative abundance of each product. For absolute quantification, a suitable internal standard is required.

  • Structural Confirmation: Analyze the MS/MS fragmentation spectra. Glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (A- and X-ions) provide structural information about the oligosaccharide.[11]

G cluster_donor Mannosyl Triflate Donor cluster_acceptor Glycosyl Acceptor cluster_products Reaction Products cluster_ms Mass Spectrometry Detection donor Mannosyl Triflate C1-OTf products α-Glycoside β-Glycoside donor->products:alpha SN1/SN2 donor->products:beta SN2 acceptor Acceptor Alcohol R-OH acceptor->products:alpha acceptor->products:beta ms_detect MS Detection Isomers Detected at Same m/z products->ms_detect

Caption: Simplified reaction scheme for mannosyl triflate glycosylation.

References

Application Notes and Protocols for Stereoselective Mannosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for achieving stereoselective mannosylation, a critical process in the synthesis of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics. The formation of the mannosidic linkage with precise stereocontrol, either as the α- or β-anomer, is a significant challenge in synthetic chemistry. These notes summarize key strategies and provide actionable protocols for obtaining the desired stereoisomer.

Introduction to Stereoselective Mannosylation

The stereoselective synthesis of mannosides is complicated by the axial substituent at the C2 position, which disfavors the formation of the thermodynamically less stable β-mannoside due to steric hindrance and the anomeric effect favoring the α-anomer.[1][2] Consequently, distinct strategies have been developed to overcome these inherent challenges and selectively produce either α- or β-mannosides.

Key Strategies for Stereocontrol:

  • For β-Mannosylation:

    • Protecting Group Control: The use of conformationally restricting protecting groups, such as 4,6-O-benzylidene acetals on the mannosyl donor, can favor the formation of β-mannosides.[3][4]

    • Catalyst-Controlled Reactions: Specific catalysts, such as bis-thiourea and boronic acids, have been shown to effectively promote β-selectivity.[3][5]

    • Intramolecular Aglycone Delivery (IAD) and Hydrogen-Bond-Mediated Aglycone Delivery (HAD): These methods utilize a temporary tether between the glycosyl donor and acceptor to direct the glycosylation to the β-face.[6][7]

    • In Situ Anomeric Activation: One-pot procedures involving the sequential formation of glycosyl chlorides and iodides can lead to high β-selectivity through an SN2-type displacement.[1][2]

    • Novel Donor Architectures: The development of donors with unique structural features, like 2,6-lactones or 4,6-silylene tethers, can steer the reaction towards the β-anomer.[8][9][10]

  • For α-Mannosylation:

    • Thermodynamic Control: Conducting the glycosylation at higher temperatures with donors like trichloroacetimidates can favor the formation of the more stable α-anomer.[11]

    • Neighboring Group Participation: The presence of a participating acyl group at the C2 position of the donor can lead to the exclusive formation of the 1,2-trans-glycoside, which in the case of mannose is the α-anomer.

    • Specific Donor/Catalyst Systems: The use of donors such as mannosyl 6-nitro-2-benzothiazoate in the presence of a catalytic amount of a strong Lewis acid like tetrakis(pentafluorophenyl)boric acid can provide high α-selectivity.[12]

Data Presentation: Quantitative Comparison of Mannosylation Methods

The following tables summarize the quantitative data from various stereoselective mannosylation experiments, allowing for easy comparison of different methodologies.

Table 1: β-Selective Mannosylation Methods

Donor Protecting GroupsAcceptorCatalyst/PromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3-Acetonide3-Phenylpropan-1-olBis-thiourea 1 Toluene (B28343)25>951:32[3]
4,6-O-Benzylidene3-Phenylpropan-1-olTMSOTfCH2Cl2-78858:1[3]
Per-benzylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosidePh3PO/(COCl)2, then LiI, iPr2NEtCHCl3, then MeCNRT901:19[1]
2,6-LactoneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideAuCl3/ThioureaCH2Cl2RT851:9[8][13]
4,6-O-Di-tert-butylsilyleneMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHCH2Cl2-40851:10[10]
3-O-PicoloylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHDCERT811:11[7]

Table 2: α-Selective Mannosylation Methods

Donor Protecting GroupsAcceptorCatalyst/PromoterSolventTemp (°C)Yield (%)α:β RatioReference
Per-benzyl (Trichloroacetimidate)Methyl 6-hydroxyhexanoateTMSOTfToluene11086-955:1[11]
2,3,4,6-Tetra-O-benzyl (6-nitro-2-benzothiazoate)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideHB(C6F5)4CH2Cl2-7895>20:1[12]
3-O-BenzoylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHDCERT79>20:1 (α only)[7]

Experimental Protocols

Protocol 1: Highly β-Selective Mannosylation using a Bis-thiourea Catalyst

This protocol is based on the work of Li et al. and provides a method for highly β-selective mannosylation using an acetonide-protected mannosyl donor and a bis-thiourea catalyst.[3]

Materials:

  • 2,3-O-Acetonide protected mannosyl diphenylphosphate donor

  • Glycosyl acceptor (e.g., primary or secondary alcohol)

  • Bis-thiourea catalyst 1

  • Anhydrous toluene

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the mannosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv).

  • Add anhydrous toluene to achieve a donor concentration of 0.1 M.

  • Add the bis-thiourea catalyst 1 (0.1 equiv).

  • Stir the reaction mixture at room temperature (25 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the β-mannoside.

Protocol 2: One-Pot β-Mannosylation from Glycosyl Hemiacetals

This protocol, adapted from Pongener et al., describes a highly β-selective mannosylation that proceeds from a readily available glycosyl hemiacetal via in situ generation of a glycosyl iodide.[1][2]

Materials:

  • Mannosyl hemiacetal (e.g., 2,3,4,6-tetra-O-benzyl-D-mannopyranose)

  • Triphenylphosphine oxide (Ph3PO)

  • Oxalyl chloride ((COCl)2)

  • Anhydrous chloroform (B151607) (CHCl3)

  • Lithium iodide (LiI)

  • N,N-Diisopropylethylamine (iPr2NEt)

  • Glycosyl acceptor

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • Chlorination: To a solution of the mannosyl hemiacetal (1.0 equiv) and Ph3PO (0.5 equiv) in anhydrous CHCl3 (0.5 M), add (COCl)2 (1.2 equiv) and stir at room temperature for 1 hour.

  • Remove the solvent and excess (COCl)2 under reduced pressure.

  • Glycosylation: To the crude glycosyl chloride, add powdered LiI (4.0 equiv), iPr2NEt (2.5 equiv), and the glycosyl acceptor (0.7 equiv) in anhydrous MeCN.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

  • Extract the mixture with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by silica gel column chromatography to yield the β-mannoside.

Protocol 3: α-Selective Mannosylation under Thermodynamic Control

This protocol is based on the work of Bundle and coworkers and utilizes a trichloroacetimidate (B1259523) donor at elevated temperatures to favor the formation of the thermodynamically more stable α-mannoside.[11]

Materials:

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the mannosyl trichloroacetimidate donor (1.1 equiv) and the glycosyl acceptor (1.0 equiv).

  • Add anhydrous toluene to achieve a donor concentration of approximately 0.02 M.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 110 °C).

  • Add a solution of TMSOTf (0.1 equiv) in anhydrous toluene.

  • Maintain the reaction at reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with solid sodium bicarbonate.

  • Filter the mixture through Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the α-mannoside.

Visualizations of Experimental Workflows and Signaling Pathways

Beta_Mannosylation_Bis_Thiourea cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Workup & Purification Donor Mannosyl Phosphate Donor (2,3-Acetonide) Reaction Stir at RT under Argon Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Catalyst Bis-thiourea Catalyst (1) Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Quench Quench with Triethylamine Reaction->Quench Reaction Completion Filter Filter through Celite Quench->Filter Purify Column Chromatography Filter->Purify Product β-Mannoside Purify->Product

Caption: Workflow for β-selective mannosylation using a bis-thiourea catalyst.

One_Pot_Beta_Mannosylation cluster_step1 Step 1: Chlorination (in CHCl3) cluster_step2 Step 2: Iodination & Glycosylation (in MeCN) Hemiacetal Mannosyl Hemiacetal Intermediate1 α-Mannosyl Chloride Hemiacetal->Intermediate1 Stir at RT, 1h Reagent1 Ph3PO / (COCl)2 Reagent1->Intermediate1 Intermediate2 α-Mannosyl Iodide Intermediate1->Intermediate2 In situ formation Reagent2 LiI / iPr2NEt Reagent2->Intermediate2 Acceptor Glycosyl Acceptor Product β-Mannoside Acceptor->Product Intermediate2->Product SN2 Attack

Caption: One-pot, two-stage protocol for β-mannosylation from a hemiacetal.

Alpha_Mannosylation_Thermodynamic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome Donor Mannosyl Trichloroacetimidate Reaction Toluene, Reflux (110°C) TMSOTf (cat.) Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Equilibrium Thermodynamic Equilibrium Reaction->Equilibrium Favors more stable anomer Product α-Mannoside (Major Product) Equilibrium->Product

Caption: Logical workflow for α-selective mannosylation under thermodynamic control.

References

Application Notes and Protocols: Mannose Triflate for the Synthesis of Glycoconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen infectivity. The precise chemical synthesis of these complex molecules is essential for advancing our understanding of their functions and for the development of novel therapeutics, such as vaccines and targeted drug delivery systems. Mannose triflate and in situ generated mannosyl triflates are highly reactive glycosyl donors that facilitate the formation of mannosidic linkages, a crucial step in the assembly of many biologically relevant glycoconjugates. These application notes provide detailed protocols and data for the use of this compound and related species in the synthesis of glycoconjugates.

Core Concepts

Mannosyl triflates are powerful glycosylating agents due to the excellent leaving group ability of the trifluoromethanesulfonyl (triflate) group. The synthesis of glycoconjugates using mannosyl triflates can be approached in two main ways:

  • Direct use of a stable this compound donor: This involves the preparation and isolation of a protected this compound, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, which is then used in a subsequent glycosylation reaction.[1]

  • In situ generation of the mannosyl triflate: This is a more common and versatile approach where a more stable mannosyl donor (e.g., a thioglycoside, sulfoxide, or glycosyl iodide) is activated with a triflic anhydride (B1165640) (Tf₂O) or a related triflate source in the presence of a glycosyl acceptor.[2][3] This method avoids the need to handle the often unstable mannosyl triflate directly.

The stereochemical outcome of the glycosylation (α or β linkage) is influenced by several factors, including the protecting groups on the mannosyl donor, the solvent, the temperature, and the nature of the acceptor molecule.[3][4]

Applications in Glycoconjugate Synthesis

The methodologies described herein are applicable to the synthesis of a wide range of glycoconjugates, including:

  • Oligosaccharides: Assembly of complex high-mannose oligosaccharides that are targets for neutralizing antibodies against viruses like HIV.[5][6]

  • Glycopeptides: Synthesis of O-linked mannosyl glycopeptides to study the role of glycosylation in protein function and for the development of synthetic vaccines.[7][8]

  • Glycolipids: Formation of glycolipids that can be used to probe interactions with lectin receptors on immune cells.[9]

The synthesized glycoconjugates are valuable tools for:

  • Drug Delivery: Targeting specific cells or tissues through lectin-mediated recognition.[10][11]

  • Vaccine Development: Presenting carbohydrate antigens to the immune system to elicit a specific antibody response.[12]

  • Fundamental Glycobiology Research: Investigating the roles of carbohydrates in biological recognition events.[13]

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound Precursor)

This protocol describes the synthesis of a stable this compound precursor that can be used for subsequent glycosylation reactions, particularly for applications like [¹⁸F]FDG synthesis.[1]

Materials:

Procedure:

  • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -20 °C.

  • Slowly add anhydrous pyridine to the solution.

  • Add triflic anhydride dropwise to the stirred solution, maintaining the temperature at -20 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

  • Recrystallize the resulting solid residue from absolute ethanol to obtain the this compound as white needles.

Quantitative Data:

Starting MaterialProductYieldPurityReference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (2.6 g)1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose~80%>98%[1]
Protocol 2: In situ Activation of a Thiomannosyl Donor for Disaccharide Synthesis

This protocol details a common method for oligosaccharide synthesis where the mannosyl triflate is generated in situ from a more stable thioglycoside donor.[2][14]

Materials:

  • Thiomannosyl donor (e.g., ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside)

  • Glycosyl acceptor with a free hydroxyl group (e.g., methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside)

  • N-Iodosuccinimide (NIS)

  • Silver triflate (AgOTf) or Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

  • Triethylamine (Et₃N)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the thiomannosyl donor, the glycosyl acceptor, and 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -50 °C).

  • Add NIS to the solution.

  • Add a catalytic amount of AgOTf (or other triflate source).

  • Allow the reaction temperature to rise slowly (e.g., to -30 °C) over 45 minutes, while monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the desired disaccharide.

Quantitative Data for Glycosylation Reactions:

Mannosyl DonorAcceptorPromoter SystemProductYieldα:β RatioReference
Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-mannopyranosideNIS/AgOTfMethyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→4)-2,3,6-tri-O-benzyl-α-D-mannopyranoside84%α only[14]
2-O-acetyl-3,4,6-tri-O-benzyl-d-mannopyranosyl iodidep-Methoxycarbonylphenyl 2,4-di-O-benzyl-α-d-mannopyranoside (diol)AgOTfTrisaccharide product~99%α only[5]
4,6-O-benzylidene protected mannosyl donorSimple alcohol acceptorTf₂O/Ph₂SOβ-mannoside77%1.8:1[3]

Visualizations

Experimental Workflow for Glycoconjugate Synthesis

G General Workflow for Mannosyl Triflate Mediated Glycosylation cluster_prep Preparation of Reactants cluster_reaction Glycosylation Reaction cluster_workup Workup and Purification cluster_analysis Analysis Donor Mannosyl Donor (e.g., Thioglycoside) Activation In situ Activation (e.g., NIS/AgOTf or Tf₂O) Donor->Activation Acceptor Acceptor (Alcohol, Amino Acid, etc.) Acceptor->Activation Coupling Glycosidic Bond Formation Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Purification (Chromatography) Quench->Purify Product Protected Glycoconjugate Purify->Product Analysis Characterization (NMR, MS) Product->Analysis Deprotection Deprotection Product->Deprotection FinalProduct Final Glycoconjugate Deprotection->FinalProduct

Caption: General workflow for glycoconjugate synthesis via in situ mannosyl triflate generation.

Role of Cell-Surface Glycoconjugates in Molecular Recognition

G Cellular Recognition via Glycoconjugates cluster_cell Cell Membrane cluster_extracellular Extracellular Space Glycoprotein Glycoprotein Mannose Residues Binding Specific Binding Glycoprotein:port->Binding Lectin Lectin Receptor (e.g., on Immune Cell) Lectin->Binding Pathogen Pathogen (e.g., Virus, Bacterium) Pathogen->Binding Signaling Downstream Signaling (e.g., Immune Response) Binding->Signaling

Caption: Role of mannose-containing glycoconjugates in cell-surface recognition events.

References

Protecting Group Strategies for Mannose Triflate Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the strategic use of protecting groups in glycosylation reactions involving mannosyl triflates. The selection of appropriate protecting groups is paramount in controlling the stereochemical outcome, reactivity, and regioselectivity of these reactions, which are crucial for the synthesis of complex oligosaccharides and glycoconjugates in drug development and chemical biology.

Introduction to Protecting Groups in Mannosylation

Protecting groups are essential tools in carbohydrate chemistry to temporarily mask hydroxyl groups, preventing unwanted side reactions. In the context of mannosyl triflate chemistry, protecting groups do more than just protect; they actively influence the stereoselectivity of the glycosylation, primarily dictating the formation of either α- or β-glycosidic linkages.[1][2] Mannosyl triflates are highly reactive glycosyl donors formed in situ from precursors like thioglycosides or sulfoxides upon activation with triflic anhydride (B1165640) (Tf₂O).[3][4] The strategic choice of protecting groups on the mannose donor is critical for controlling the conformation of the sugar ring and the stability of the intermediate glycosyl oxocarbenium ion, thereby directing the stereochemical outcome of the glycosylation.[5]

Key Protecting Groups and Their Influence on Stereoselectivity

The stereoselectivity of mannosylation reactions using triflate chemistry is profoundly influenced by the nature of the protecting groups at various positions of the mannose ring. The formation of the desired β-mannoside linkage, a notoriously challenging transformation, often relies on the use of conformation-constraining protecting groups.

The 4,6-O-Benzylidene Acetal (B89532): A Cornerstone for β-Mannosylation

The 4,6-O-benzylidene acetal is a widely employed protecting group that significantly favors the formation of β-mannosides.[4][6] This protecting group restricts the conformation of the pyranose ring and is thought to destabilize the formation of an oxocarbenium ion, thereby favoring a direct Sₙ2-like displacement of the α-triflate intermediate by the glycosyl acceptor.[1][5] This leads to the formation of the 1,2-cis-β-glycosidic linkage. While effective, the selectivity can be diminished by bulky substituents at the O-3 position.[7]

Ether Protecting Groups at C-2 and C-3: Modulating Reactivity and Selectivity

Ether protecting groups, such as benzyl (B1604629) (Bn) and propargyl ethers, are non-participating groups that are crucial for achieving β-selectivity in conjunction with the 4,6-O-benzylidene acetal.

  • Benzyl (Bn) Ethers: 2,3-di-O-benzyl protection is a common strategy that generally provides good β-selectivity in 4,6-O-benzylidene-directed mannosylations.[6]

  • Propargyl Ethers: The use of a 2-O-propargyl ether has been shown to enhance β-selectivity, especially when a bulky group is present at the O-3 position.[7] The small steric footprint of the propargyl group is believed to be beneficial. Conversely, a 3-O-propargyl ether can be detrimental to selectivity.[7]

Acyl Protecting Groups: Directing α-Glycosylation

In contrast to non-participating ether groups, acyl protecting groups (e.g., acetate, benzoate) at the C-2 position act as participating groups. They assist in the departure of the leaving group to form a stable dioxolenium ion intermediate, which then exclusively leads to the formation of the 1,2-trans-α-glycoside.[6]

Quantitative Data on Protecting Group Effects

The following table summarizes the influence of different protecting groups on the stereoselectivity and yield of mannosylation reactions involving mannosyl triflates.

Mannosyl Donor Protecting GroupsGlycosyl Acceptorα:β RatioYield (%)Reference
2,3-di-O-Bn, 4,6-O-benzylideneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1:1085[7]
2-O-Propargyl, 3-O-Bn, 4,6-O-benzylideneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1:1592[7]
2-O-Bn, 3-O-TBDMS, 4,6-O-benzylideneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1:1.580[7]
2-O-Propargyl, 3-O-TBDMS, 4,6-O-benzylideneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1:588[7]
2,3-di-O-Propargyl, 4,6-O-benzylideneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside1:1085[7]
2,3,4,6-tetra-O-acetylMethanol (B129727)α-only90[8]

Experimental Protocols

General Workflow for Protecting Group Strategy in Mannosylation

The overall strategy involves the synthesis of a suitably protected mannosyl donor, its activation to form the mannosyl triflate in situ, followed by glycosylation with a glycosyl acceptor, and subsequent deprotection steps.

G cluster_0 Donor Synthesis cluster_1 Glycosylation Reaction cluster_2 Product Finalization Start D-Mannose P1 Protection of C4 & C6 (e.g., Benzylidene acetal) Start->P1 P2 Protection of C2 & C3 (e.g., Benzyl or Propargyl ethers) P1->P2 P3 Introduction of Leaving Group Precursor (e.g., Thioglycoside) P2->P3 Activation In situ formation of Mannosyl Triflate (Tf2O, base) P3->Activation Glycosylation Glycosylation with Acceptor Activation->Glycosylation Deprotection Sequential or Global Deprotection Glycosylation->Deprotection Purification Purification of Oligosaccharide Deprotection->Purification

Caption: General workflow for mannosylation using a protected mannosyl triflate donor.

Protocol for the Synthesis of a 4,6-O-Benzylidene Protected Mannosyl Donor

This protocol describes the synthesis of Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside, a common precursor for mannosyl triflate reactions.

Materials:

  • Methyl α-D-mannopyranoside

  • Benzaldehyde (B42025) dimethyl acetal

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Thiophenol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous methanol (MeOH)

  • Triethylamine (B128534) (Et₃N)

  • Standard workup and purification reagents (ethyl acetate, hexanes, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside:

    • Dissolve methyl α-D-mannopyranoside (1 equiv.) in anhydrous DMF.

    • Add benzaldehyde dimethyl acetal (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature under vacuum for 4-6 hours.

    • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain the product.

  • Benzylation of C-2 and C-3 Hydroxyls:

    • Dissolve the 4,6-O-benzylidene protected mannoside (1 equiv.) in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (2.5 equiv.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (2.5 equiv.) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction by the slow addition of methanol.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by silica gel chromatography.

  • Thioglycoside Formation:

    • Dissolve the fully protected mannoside (1 equiv.) and thiophenol (1.5 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C and add boron trifluoride etherate (2.0 equiv.) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to yield the desired thioglycoside donor.

General Protocol for Glycosylation using a Mannosyl Triflate Generated in situ

This protocol is adapted from the Crich β-mannosylation procedure.[9]

Materials:

  • Protected mannosyl thioglycoside donor (1 equiv.)

  • Glycosyl acceptor (1.5 equiv.)

  • 1-Benzenesulfinylpiperidine (BSP) (1.2 equiv.)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • Dry the glassware thoroughly under vacuum.

  • To a stirred solution of the mannosyl thioglycoside donor (1 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves in anhydrous DCM (0.05 M in substrate) at -60 °C under an Argon atmosphere, add Tf₂O (1.2 equiv.).

  • Stir the mixture at -60 °C for 30 minutes to ensure the formation of the mannosyl triflate.

  • Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous DCM (0.02 M in acceptor) to the reaction mixture.

  • Stir the reaction for a further 2 hours at -60 °C.

  • Allow the reaction to warm to room temperature.

  • Dilute the reaction mixture with DCM, filter off the molecular sieves, and wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography.

Orthogonal Protecting Group Strategies and Deprotection

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[10] This is crucial for the stepwise synthesis of complex oligosaccharides.

Example of an Orthogonal Set for Mannose:

  • 4,6-O-Benzylidene acetal: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or acidic hydrolysis (e.g., acetic acid/water).

  • Benzyl (Bn) ethers: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).

  • Propargyl ether: Can be removed by treatment with a base to isomerize to an allene, followed by oxidative cleavage, or by using specific cobalt or ruthenium catalysts.

  • Silyl ethers (e.g., TBDMS): Cleaved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).

Deprotection Workflow Example:

G ProtectedOligo Fully Protected Oligosaccharide (Bn, Benzylidene, Propargyl) Step1 Selective Propargyl Deprotection (e.g., Base, then oxidation) ProtectedOligo->Step1 Intermediate1 Oligosaccharide with Free Hydroxyl Step1->Intermediate1 Step2 Further Glycosylation Intermediate1->Step2 Intermediate2 Extended Protected Oligosaccharide Step2->Intermediate2 Step3 Global Deprotection (Hydrogenolysis - H2, Pd/C) Intermediate2->Step3 FinalProduct Final Oligosaccharide Step3->FinalProduct

Caption: Example of a sequential deprotection and glycosylation workflow.

Conclusion

The successful synthesis of complex mannose-containing oligosaccharides via triflate chemistry is highly dependent on a well-designed protecting group strategy. The 4,6-O-benzylidene acetal is a key player in directing β-mannosylation, with the choice of ether protecting groups at C-2 and C-3 providing further modulation of selectivity. Orthogonal protecting group strategies are indispensable for the efficient assembly of larger glycans. The protocols and data presented herein provide a foundation for researchers to develop and optimize their own synthetic routes towards important glycoconjugates.

References

Application Notes and Protocols: The Role of Mannose Triflate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) serves as a critical precursor in the synthesis of radiolabeled monosaccharides used in cancer research, primarily for Positron Emission Tomography (PET) imaging. Its primary application is in the nucleophilic substitution reaction to produce [¹⁸F]-2-fluoro-2-deoxy-D-mannose ([¹⁸F]FDM), an isomer of the widely used [¹⁸F]-2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) PET tracer.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of PET imaging agents for oncology.

Application Notes

Precursor for PET Tracer Synthesis

This compound is a key starting material for the synthesis of [¹⁸F]FDM, a PET tracer for visualizing tumor metabolism.[1][3] The triflate group is an excellent leaving group, facilitating the Sₙ2 nucleophilic substitution reaction with [¹⁸F]fluoride.[1] The resulting [¹⁸F]FDM can be used to image tumors in a manner similar to [¹⁸F]FDG, as it is also taken up by cancer cells through glucose transporters and is phosphorylated by hexokinase, leading to metabolic trapping within the tumor cells.[3][4]

Advantages of [¹⁸F]FDM in Cancer Imaging

While [¹⁸F]FDG is the most common PET tracer in oncology, [¹⁸F]FDM, synthesized from this compound, presents some potential advantages. Studies have shown that [¹⁸F]FDM has a comparable tumor uptake to [¹⁸F]FDG but with significantly lower uptake in the brain.[3][4] This characteristic makes [¹⁸F]FDM a potentially superior imaging agent for brain tumors, as it can provide higher contrast images of the tumor against the surrounding healthy brain tissue.[3][4] Additionally, [¹⁸F]FDM exhibits faster clearance from the blood, which can also contribute to improved image quality.[3][5]

Distinguishing this compound from Mannose in Cancer Research

It is crucial to distinguish between the roles of this compound and mannose in cancer research. This compound's utility lies in chemical synthesis as a precursor for imaging agents.[1][2] In contrast, the monosaccharide D-mannose itself has been investigated for its direct anticancer properties.[6][7][8] Research has shown that mannose can inhibit tumor growth by interfering with glucose metabolism, inducing apoptosis, and enhancing the efficacy of chemotherapy in certain cancer types.[6][9][10] These biological effects are attributed to mannose, not this compound.

Quantitative Data

Table 1: Radiosynthesis Yield and Purity of [¹⁸F]FDM from this compound Precursor
PrecursorRadiochemical Yield (decay-uncorrected)Radiochemical PurityReference
4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside50% - 68%97.6% - 98.7%[3]
1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose55% ± 2%>96%[2]
Table 2: In Vivo Tumor and Brain Uptake of [¹⁸F]FDM and [¹⁸F]FDG in Tumor-Bearing Rats (60 min post-injection)
TracerTumor Uptake (%ID/g)Brain Uptake (%ID/g)Tumor-to-Brain RatioReference
[¹⁸F]FDM 2.17 ± 0.321.42 ± 0.101.53[3]
[¹⁸F]FDG 2.40 ± 0.302.63 ± 0.260.91[3]
Table 3: PET Imaging Quasi-Standardized Uptake Values (qSUV) of [¹⁸F]FDM and [¹⁸F]FDG in Rabbit Tumors
TracerTumor qSUVBrain qSUVReference
[¹⁸F]FDM 2.83 ± 0.221.89 ± 0.13[3]
[¹⁸F]FDG 2.40 ± 0.302.63 ± 0.26[3]

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]FDM using a this compound Precursor

This protocol is based on the nucleophilic synthesis of [¹⁸F]FDM from a protected this compound precursor.[2][3]

Materials:

  • This compound precursor (e.g., 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Hydrochloric acid (HCl)

  • Water for injection

  • Automated radiosynthesis module (e.g., Siemens Explora)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Quality control equipment (e.g., TLC, GC)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]⁻. The [¹⁸F]⁻ is then eluted with a solution of K222 and K₂CO₃ in acetonitrile/water. The solvent is evaporated at an elevated temperature under a stream of nitrogen to form the dry [¹⁸F]KF/K222 complex.

  • Radiofluorination: A solution of the this compound precursor in anhydrous acetonitrile is added to the dried [¹⁸F]KF/K222 complex. The reaction mixture is heated to facilitate the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.

  • Hydrolysis (Deprotection): After the radiofluorination step, the protecting groups (e.g., acetyl groups) are removed by acid hydrolysis. This is typically achieved by adding a solution of hydrochloric acid and heating the mixture.

  • Purification: The crude [¹⁸F]FDM solution is purified using preparative HPLC to separate it from unreacted [¹⁸F]fluoride, the precursor, and other byproducts.

  • Formulation: The purified [¹⁸F]FDM fraction is collected, the HPLC solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline) for injection.

  • Quality Control: The final [¹⁸F]FDM product must undergo rigorous quality control tests, including radiochemical purity, chemical purity, pH, and sterility, to ensure it meets pharmacopeial standards before use in preclinical or clinical studies.

Protocol 2: In Vitro Cell Uptake Assay for [¹⁸F]FDM

This protocol describes a method to evaluate the uptake of [¹⁸F]FDM in cancer cell lines.[3]

Materials:

  • Cancer cell line (e.g., AH109A hepatoma cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • [¹⁸F]FDM solution

  • Gamma counter

Procedure:

  • Cell Culture: Culture the cancer cells in appropriate medium supplemented with FBS in multi-well plates until they reach the desired confluency.

  • Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing a known concentration of [¹⁸F]FDM to each well.

  • Time-course Uptake: Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, remove the radioactive medium and wash the cells multiple times with ice-cold PBS to stop the uptake and remove any unbound tracer.

  • Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., NaOH solution). Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of cell protein.

Visualizations

Synthesis_Workflow cluster_synthesis [18F]FDM Synthesis Cyclotron Cyclotron Anion_Exchange Anion Exchange Resin Cyclotron->Anion_Exchange [18F]Fluoride Elution Elution with K222/K2CO3 Anion_Exchange->Elution Drying Azeotropic Drying Elution->Drying Radiofluorination Nucleophilic Substitution (SN2) Drying->Radiofluorination Mannose_Triflate This compound Precursor Mannose_Triflate->Radiofluorination Hydrolysis Acid Hydrolysis (Deprotection) Radiofluorination->Hydrolysis HPLC_Purification HPLC Purification Hydrolysis->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation Final_Product [18F]FDM Formulation->Final_Product

Caption: Workflow for the synthesis of [¹⁸F]FDM from a this compound precursor.

Metabolic_Trapping cluster_cell Cancer Cell cluster_outside Bloodstream FDM_ext [18F]FDM (extracellular) GLUT Glucose Transporter (GLUT) FDM_ext->GLUT FDM_int [18F]FDM (intracellular) GLUT->FDM_int HK Hexokinase (HK) FDM_int->HK FDM6P [18F]FDM-6-Phosphate HK->FDM6P Phosphorylation Trapped Metabolically Trapped (Accumulates in cell) FDM6P->Trapped FDM_blood [18F]FDM FDM_blood->FDM_ext Transport

Caption: Mechanism of [¹⁸F]FDM uptake and metabolic trapping in cancer cells.

Mannose_Anticancer_Pathway Mannose Mannose GLUTs Glucose Transporters (GLUTs) Mannose->GLUTs M6P Mannose-6-Phosphate (M6P) GLUTs->M6P Hexokinase Glycolysis Glycolysis Inhibition M6P->Glycolysis PPP Pentose Phosphate Pathway Inhibition M6P->PPP TCA TCA Cycle Inhibition M6P->TCA Growth_Inhibition Tumor Growth Inhibition Glycolysis->Growth_Inhibition PPP->Growth_Inhibition TCA->Growth_Inhibition Chemo_Sensitization Chemotherapy Sensitization Growth_Inhibition->Chemo_Sensitization Apoptosis Induction of Apoptosis Growth_Inhibition->Apoptosis

Caption: Simplified signaling pathway of D-mannose's anticancer effects.

References

Application Notes and Protocols: A Step-by-Step Guide to Mannose Triflate Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the activation of mannose triflate, a critical process in glycosylation reactions for the synthesis of complex carbohydrates and glycoconjugates. This compound is a highly reactive intermediate that serves as a precursor for introducing mannose moieties in drug development and other biomedical research.[1][2]

Introduction

Mannosyl triflates are powerful glycosyl donors due to the excellent leaving group character of the triflate moiety.[2] They are typically generated in situ from more stable precursors, such as thioglycosides or sulfoxides, and react rapidly with glycosyl acceptors.[3][4] This reactivity is harnessed in the synthesis of oligosaccharides and glycoconjugates, including the radiolabeled tracer [¹⁸F]FDG used in positron emission tomography (PET).[1][5][6][7] The stereochemical outcome of the glycosylation is highly dependent on the protecting groups on the mannose donor and the reaction conditions.[3][8]

Experimental Protocols

This section details the synthesis of a stable this compound precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, which can be subsequently used in glycosylation reactions.

Protocol: Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose

This protocol is adapted from a reliable method for the synthesis of this compound.[5][6]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane. Add pyridine to the solution.

  • Cooling: Cool the reaction mixture to -15 °C using an ice-salt bath.

  • Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled, stirring solution via a dropping funnel over a period of 30 minutes. Careful control of the addition is crucial.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 6 hours.[5][9]

  • Workup:

    • Quench the reaction by carefully adding ice-cold saturated aqueous NaHCO₃.

    • Separate the organic layer.

    • Wash the organic layer successively with ice-cold saturated aqueous NaHCO₃ and water.[5]

    • Dry the organic layer over anhydrous Na₂SO₄.[5]

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.[5]

    • Recrystallize the resulting solid residue from absolute ethanol to obtain the pure this compound as white needles.[5]

Storage: The crystalline this compound precursor should be stored in a dark glass vial, desiccated at -20°C, where it is stable for several months.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfanesulfonyl-β-D-mannopyranose.

ParameterValueReference
Starting Material1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose[5]
ReagentsTriflic Anhydride, Pyridine[5]
SolventAnhydrous Dichloromethane[5]
Reaction Temperature-15 °C to Room Temperature[9]
Reaction Time~6 hours[5]
Yield~80%[5]

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

Workflow A Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose and pyridine in anhydrous CH2Cl2 B Cool reaction mixture to -15 °C A->B C Slowly add Triflic Anhydride (Tf2O) B->C D React for 6 hours, warming to room temperature C->D E Aqueous Workup (NaHCO3 wash, water wash) D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Recrystallize from absolute ethanol G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Diagram 2: General Pathway for Mannosyl Triflate Activation in Glycosylation

Glycosylation cluster_donor Mannosyl Donor cluster_activation Activation cluster_intermediate Reactive Intermediate cluster_acceptor Glycosyl Acceptor cluster_product Product MannosylDonor Mannosyl Thioglycoside/Sulfoxide MannosylTriflate α-Mannosyl Triflate MannosylDonor->MannosylTriflate + Activator Activator Tf2O or Benzenesulfenyl Triflate Glycoside α- or β-Glycoside MannosylTriflate->Glycoside + Acceptor (SN2-like) Acceptor Acceptor Alcohol (R-OH)

Caption: In situ generation and reaction of mannosyl triflate.

References

Troubleshooting & Optimization

Technical Support Center: Mannose Triflate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Consistently Low Yield of this compound

Your overall yield for this compound is significantly lower than reported values (which can be around 80% for the triflation step).[1][2][3][4][5]

Potential Cause Recommended Solution
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon). Use anhydrous solvents. Consider azeotropic removal of water from the reaction mixture if necessary.[1][2]
Suboptimal Reagent Quality Use high-purity 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, triflic anhydride (B1165640), and pyridine (B92270). Impurities can lead to side reactions.
Incorrect Reagent Stoichiometry Carefully control the molar ratios of your reactants. An excess of triflic anhydride may be required, but a large excess can complicate purification.
Inefficient Triflation Reaction Ensure the controlled and slow addition of triflic anhydride, especially at larger scales, to maintain the desired reaction temperature and prevent side reactions.[1] The reaction is often carried out at low temperatures (e.g., in an ice bath) and allowed to warm to room temperature over several hours.[5]
Degradation During Workup Minimize the time the product is in contact with aqueous solutions during workup. Use a saturated sodium bicarbonate solution to neutralize excess acid, followed by washing with water.[5]
Loss During Purification Recrystallization is a common purification method.[1] If yields are low, ensure the correct solvent (e.g., absolute ethanol) is used and that the product is not overly soluble. Complete recrystallization may take several days.[1]

Issue 2: Formation of Impurities or Side Products

You observe significant impurities in your crude product by TLC or NMR analysis.

Potential Cause Recommended Solution
Base-Mediated Decomposition This compound can be susceptible to base-mediated decomposition.[6] While pyridine is necessary as a base, using a large excess or a stronger base could promote side reactions. Adhere to established protocols for the amount of pyridine.
Reaction Temperature Too High The triflation reaction is exothermic. If the temperature is not controlled, side reactions can occur. Maintain a low temperature during the addition of triflic anhydride.
Incomplete Reaction If the starting material is still present, the reaction may not have gone to completion. Ensure adequate reaction time (e.g., 6 hours as mentioned in some protocols) and vigorous stirring.[1][2][3][4]
Hydrolysis of Product The triflate group is a good leaving group and can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and workup.

Issue 3: Difficulty with Product Purification and Isolation

The final product is difficult to crystallize or isolate as a pure solid.

Potential Cause Recommended Solution
Oily Product An oily residue after solvent evaporation may indicate the presence of impurities. Attempt to purify the crude product using silica (B1680970) gel chromatography before recrystallization.
Incomplete Crystallization Recrystallization from absolute ethanol (B145695) may require time.[1] After dissolving the crude product in a minimal amount of hot ethanol, allow it to cool slowly to room temperature and then store at a low temperature (e.g., in a refrigerator) to promote crystal formation.
Incorrect Crystallization Solvent While absolute ethanol is commonly used, other solvent systems could be explored if crystallization is problematic.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: For the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, yields of approximately 80% have been reported.[1][2][3][4][5] However, when synthesizing from D-mannose, which involves multiple steps, the overall yield is significantly lower, in the range of 12-16%.[3][7] An improved method for a key intermediate has been reported to increase its yield from 25-30% to 50%.[8]

Q2: What are the critical reaction conditions for the triflation step?

A2: The critical conditions for the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose include:

  • Anhydrous Conditions: All reagents and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon).[1]

  • Temperature Control: The reaction is typically started at a low temperature (e.g., in an ice bath) due to the exothermic nature of the addition of triflic anhydride.[5]

  • Controlled Reagent Addition: Triflic anhydride should be added slowly and in a controlled manner to the solution of the mannose derivative and pyridine.[1]

  • Adequate Reaction Time: A reaction time of around 6 hours is often cited to ensure the reaction goes to completion.[1][2][3][4]

Q3: How should I store the final this compound product?

A3: this compound should be stored as a crystalline solid in a dark glass vial, desiccated, at -20°C.[1] Under these conditions, it is reported to be stable for several months.[1] Solutions of this compound in acetonitrile (B52724) are known to have limited stability and are often prepared shortly before use.[9]

Q4: My this compound precursor is degrading. What could be the cause?

A4: Degradation of this compound can be caused by:

  • Moisture: The triflate group is sensitive to hydrolysis. Ensure the product is stored under dry conditions.

  • Base Contamination: Residual base from the synthesis can lead to decomposition.[6] Ensure the product is thoroughly purified.

  • Improper Storage: Storage at room temperature or exposure to light can lead to degradation. Store at -20°C in a dark, dry environment.[1]

Experimental Protocols

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose

This protocol is based on a reported procedure with a yield of approximately 80%.[1][2]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Triflic anhydride, Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Absolute ethanol

Procedure:

  • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add triflic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for approximately 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.

  • Recrystallize the resulting solid residue from absolute ethanol to yield this compound as white needles.

Quantitative Data for Synthesis

The following table summarizes reactant quantities for different reported batch sizes.

Starting Material Triflic Anhydride Pyridine Solvent (DCM) Reported Yield Reference
2.6 gNot specifiedNot specifiedNot specified~3.0 g (~80%)[1][2][3][4][5]
49.3 g (0.144 mol)27 mL (0.16 mol)25 mL (0.36 mol)Dry DCM52 g[1][2]

Visualizations

MannoseTriflateSynthesisWorkflow This compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware reagents Prepare Anhydrous Reagents: - 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose - Pyridine - Dichloromethane (DCM) start->reagents dissolve Dissolve Mannose Derivative and Pyridine in DCM under Argon reagents->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_tf2o Slowly Add Triflic Anhydride cool->add_tf2o react Stir for ~6h, Allow to Warm to RT add_tf2o->react quench Dilute with DCM, Wash with Sat. NaHCO₃ react->quench wash Wash with Water quench->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Absolute Ethanol concentrate->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLowYield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed moisture Moisture Contamination low_yield->moisture reagents Poor Reagent Quality low_yield->reagents temp Improper Temperature Control low_yield->temp workup Degradation during Workup/Purification low_yield->workup dry_cond Ensure Anhydrous Conditions & Inert Atmosphere moisture->dry_cond Check high_purity Use High Purity Reagents reagents->high_purity Verify control_temp Maintain Low Temp during Tf₂O Addition temp->control_temp Implement optimize_workup Minimize Contact with Water, Optimize Recrystallization workup->optimize_workup Refine

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Mannose Triflate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mannose triflate glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful glycosylation method.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound glycosylation experiments.

Issue 1: Low or No Yield of the Desired Glycoside

Q: My this compound glycosylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this compound glycosylation can stem from several factors, ranging from reagent quality to reaction conditions. Here's a step-by-step guide to diagnose and solve the issue:

  • Verify the Quality of Your Starting Materials and Reagents:

    • Glycosyl Donor: Ensure your mannosyl donor (e.g., thioglycoside, sulfoxide) is pure and fully characterized. Impurities can interfere with the reaction.

    • Activating Reagent (Triflic Anhydride (B1165640) or equivalent): Use a fresh, high-quality source of triflic anhydride (Tf₂O) or other triflate-generating reagents. These reagents are highly sensitive to moisture.

    • Solvents: Use anhydrous solvents. Moisture will quench the highly reactive mannosyl triflate intermediate.

    • Hindered Base: Ensure the non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), is pure and dry.

  • Optimize Reaction Conditions:

    • Temperature: Mannosyl triflates are highly reactive and often unstable at higher temperatures. The reaction should typically be carried out at low temperatures, such as -78 °C to -60 °C, and then slowly warmed if necessary.[1][2] Decomposition of the triflate can occur at temperatures as high as -10 °C to -30 °C, leading to a complex mixture of products.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A reaction that is too short may result in incomplete conversion, while a prolonged reaction time can lead to the degradation of the product or the formation of side products.

  • Consider the Pre-activation Protocol:

    • The pre-activation method, where the glycosyl donor is activated with the promoter before the addition of the acceptor, can significantly improve yields and stereoselectivity.[1] This approach allows for the clean formation of the mannosyl triflate intermediate.

A troubleshooting workflow for low yield is presented below:

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK fail Persistent Low Yield reagent_quality->fail Reagents Impure/Wet protocol Review Glycosylation Protocol reaction_conditions->protocol Conditions Optimized reaction_conditions->fail Suboptimal Conditions success Improved Yield protocol->success Pre-activation successful protocol->fail Protocol Issues

Caption: Troubleshooting logic for low glycosylation yield.

Issue 2: Poor Stereoselectivity (Formation of undesired α- or β-anomer)

Q: I am obtaining a mixture of α- and β-glycosides instead of the desired single anomer. How can I improve the stereoselectivity of my this compound glycosylation?

A: Achieving high stereoselectivity is a common challenge in mannosylation. The outcome is highly dependent on the interplay between the glycosyl donor's protecting groups, the acceptor's nucleophilicity, and the reaction mechanism (SN1 vs. SN2).

  • For β-Mannosides (1,2-cis glycosylation):

    • 4,6-O-Benzylidene Acetal: The use of a 4,6-O-benzylidene protecting group on the mannosyl donor is a well-established strategy to favor the formation of β-mannosides.[1][3] This group restricts the conformation of the pyranose ring, which destabilizes the oxocarbenium ion intermediate and favors an SN2-like attack on the α-mannosyl triflate, leading to the β-product.[1][4]

    • Pre-activation: As with improving yield, the pre-activation protocol is crucial for high β-selectivity, as it allows for the formation of the key α-mannosyl triflate intermediate before the acceptor is introduced.[1]

    • Electron-withdrawing groups at C2: In the absence of a 4,6-O-benzylidene group, installing an electron-withdrawing group at the C2 position can also promote β-selectivity.[1]

  • For α-Mannosides (1,2-trans glycosylation):

    • Neighboring Group Participation: A participating protecting group at the C2 position, such as an acetate (B1210297) or benzoate, will lead to the formation of a dioxolenium ion intermediate, which directs the incoming acceptor to attack from the α-face, yielding the 1,2-trans product.[5]

    • Non-participating Groups and SN1 Pathway: When using non-participating groups at C2 (e.g., benzyl (B1604629) ether), the reaction may proceed through an oxocarbenium ion intermediate (SN1 pathway), which generally favors the formation of the thermodynamically more stable α-anomer.[4]

The influence of the C2-substituent on the stereochemical outcome is depicted in the following pathway diagram:

stereoselectivity_pathway cluster_donor Mannosyl Donor cluster_products Products donor Mannosyl Donor (with leaving group) activation Activation (e.g., Tf2O, DTBMP) donor->activation alpha_triflate α-Mannosyl Triflate activation->alpha_triflate C2-non-participating dioxolenium Dioxolenium Ion (from C2-ester) activation->dioxolenium C2-participating (ester) oxocarbenium Oxocarbenium Ion alpha_triflate->oxocarbenium beta_glycoside β-Glycoside (1,2-cis) alpha_triflate->beta_glycoside SN2-like attack by acceptor alpha_glycoside α-Glycoside (1,2-trans) dioxolenium->alpha_glycoside Attack by acceptor oxocarbenium->beta_glycoside (minor) oxocarbenium->alpha_glycoside Attack by acceptor (major)

Caption: Influence of C2-substituent on stereoselectivity.

Issue 3: Formation of Unexpected Side Products

Q: I am observing unexpected spots on my TLC and in my NMR, indicating the formation of side products. What are the common side products in this compound glycosylation and how can I minimize them?

A: Several side reactions can occur during this compound glycosylation, leading to a range of byproducts. Identifying these can help in optimizing your reaction conditions.

  • Glycal Formation: Elimination of the triflate group can lead to the formation of a glycal. This is more likely to occur at higher temperatures or with prolonged reaction times.

    • Troubleshooting: Maintain low reaction temperatures and monitor the reaction to avoid unnecessary delays after completion.

  • Orthoester Formation: If the glycosyl donor has an ester protecting group at C2, and there is a base present, orthoester formation can be a significant side reaction.[1]

    • Troubleshooting: Carefully control the stoichiometry and type of base used. In some cases, avoiding a base altogether might be necessary if orthoester formation is a major issue.

  • Thioglycoside Formation: If you start from a sulfoxide (B87167) donor, reduction back to the thioglycoside can occur.[2]

    • Troubleshooting: Ensure complete activation of the sulfoxide.

  • Products from Intermolecular Reactions: The highly reactive mannosyl triflate can react with another molecule of the mannose donor if the acceptor is not sufficiently reactive or present in a low concentration.

    • Troubleshooting: Use a sufficient excess of the glycosyl acceptor.

A summary of common side products and their potential causes is provided in the table below.

Side ProductPotential Cause(s)Suggested Mitigation Strategy
Glycal High reaction temperature, prolonged reaction time.Maintain low temperature (e.g., -78 °C), monitor reaction closely.
Orthoester Presence of a C2-ester and a base.[1]Use a non-participating C2-protecting group, or carefully control the amount and type of base.
Thioglycoside Incomplete activation of a sulfoxide donor.[2]Ensure sufficient activating reagent is used.
Oxazoline (B21484) Use of a 2-amino sugar donor.[1]Addition of an acid like TMSOTf can suppress oxazoline formation.[1]
Anomeric Mixture Suboptimal protecting groups or reaction conditions.Employ strategies for stereocontrol as described in "Poor Stereoselectivity" section.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hindered base (e.g., DTBMP) in the reaction?

A1: The hindered, non-nucleophilic base is crucial for scavenging the triflic acid (TfOH) that is generated during the reaction. This prevents side reactions that can be promoted by the strong acid, such as degradation of acid-labile protecting groups or the formation of undesired byproducts.

Q2: Can I use other leaving groups besides thioglycosides or sulfoxides to generate the mannosyl triflate in situ?

A2: Yes, other glycosyl donors can be used. For example, glycosyl halides (like bromides) can be reacted with silver triflate (AgOTf) to generate the corresponding glycosyl triflate.[2]

Q3: How does the nucleophilicity of the acceptor affect the reaction?

A3: The nucleophilicity of the glycosyl acceptor plays a significant role in the stereochemical outcome. Highly nucleophilic acceptors tend to react via an SN2-like pathway with the α-mannosyl triflate, leading to the β-glycoside. Less nucleophilic acceptors may favor an SN1-like pathway through the oxocarbenium ion, which often results in the α-glycoside.[6]

Q4: What are the best analytical techniques to monitor the reaction and characterize the products?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of the starting materials and the appearance of the product spot. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the structure and stereochemistry of the glycosidic linkage. Mass spectrometry (MS) is used to confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: General Procedure for Pre-activation-based β-Mannosylation

This protocol is adapted from established methods for stereoselective β-mannoside synthesis.[1][7]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the mannosyl donor (e.g., a 4,6-O-benzylidene protected thioglycoside or sulfoxide, 1.0 equiv.), a hindered base (e.g., DTBMP or TTBP, 2.0 equiv.), and activated molecular sieves (4 Å).

  • Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM) and stir the mixture at room temperature for 30-60 minutes.

  • Cooling and Activation: Cool the mixture to -78 °C or -60 °C. Add triflic anhydride (Tf₂O, 1.1-1.5 equiv.) dropwise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the mannosyl triflate.

  • Acceptor Addition: Dissolve the glycosyl acceptor (1.2-1.5 equiv.) in anhydrous DCM and add it dropwise to the reaction mixture at the low temperature.

  • Reaction Progression: Slowly warm the reaction to the desired temperature (e.g., -40 °C, 0 °C, or room temperature) while monitoring the progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by adding a few drops of pyridine (B92270) or triethylamine. Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

The workflow for this experimental protocol is as follows:

experimental_workflow start Start setup Combine Donor, Base, and Molecular Sieves in DCM start->setup cool Cool to -78 °C setup->cool activate Add Triflic Anhydride cool->activate add_acceptor Add Glycosyl Acceptor activate->add_acceptor react Warm and Monitor by TLC add_acceptor->react quench Quench Reaction react->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify end Pure β-Mannoside purify->end

Caption: Experimental workflow for β-mannosylation.

Quantitative Data Summary

The following tables summarize the effect of protecting groups and reaction conditions on the yield and stereoselectivity of this compound glycosylations, based on data from the literature.

Table 1: Effect of C-4 and C-6 Protecting Groups on Stereoselectivity

Donor Protecting GroupsAcceptorYield (%)α:β RatioReference
4,6-O-BenzylideneSimple alcoholHighPredominantly β[1]
2,3,4,6-Tetra-O-benzylSimple alcoholVariableMixture of α and β[4]

Table 2: Comparison of Pre-activation vs. In-situ Glycosylation

MethodDonorAcceptorYield (%)α:β RatioReference
Pre-activation4,6-O-benzylidene protected sulfoxideDisaccharideHigh1:5[1]
In-situ (pre-mixed)4,6-O-benzylidene protected sulfoxideDisaccharide808:1[1]

References

Technical Support Center: Troubleshooting Mannosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mannosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during enzymatic and chemical mannosylation experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving problems that lead to failed or low-yield mannosylation reactions.

Problem 1: Low or No Product Formation in Enzymatic Mannosylation

You are performing an enzymatic mannosylation reaction using a mannosyltransferase, a donor substrate (e.g., GDP-mannose or Dol-P-mannose), and an acceptor molecule, but you observe little to no formation of your desired mannosylated product.

Troubleshooting Workflow for Low Enzymatic Mannosylation Yield

G start Low/No Product Observed reagent_quality 1. Verify Reagent Quality & Integrity start->reagent_quality reaction_conditions 2. Assess Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent • Purity of substrates? • Proper storage of enzyme? • Freshly prepared buffers? reagent_quality->sub_reagent enzyme_activity 3. Confirm Mannosyltransferase Activity reaction_conditions->enzyme_activity Conditions Correct sub_conditions • Optimal pH and temperature? • Correct divalent cation concentration (e.g., Mn2+, Mg2+)? • Appropriate incubation time? reaction_conditions->sub_conditions substrate_issues 4. Investigate Donor/Acceptor Substrates enzyme_activity->substrate_issues Enzyme Active sub_enzyme • Perform an enzyme activity assay. • Titrate enzyme concentration. • Source of enzyme reliable? enzyme_activity->sub_enzyme protocol_review 5. Review and Optimize Protocol substrate_issues->protocol_review Substrates Validated sub_substrate • Correct donor substrate (GDP-Man vs Dol-P-Man)? • Acceptor substrate concentration optimal? • Potential substrate inhibition? substrate_issues->sub_substrate success Successful Mannosylation protocol_review->success Protocol Optimized sub_protocol • Check for presence of inhibitors. • Optimize detergent for membrane-bound enzymes. • Consider a different mannosyltransferase. protocol_review->sub_protocol

Caption: Troubleshooting decision tree for low enzymatic mannosylation yield.

Detailed Troubleshooting Steps:

  • Step 1: Verify Reagent Quality and Integrity

    • Enzyme: Ensure the mannosyltransferase has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. If possible, test its activity with a known positive control substrate.

    • Donor Substrate: The mannose donor, such as GDP-mannose or Dolichol-phosphate-mannose (Dol-P-Man), is critical. Dol-P-Man is synthesized from GDP-mannose and dolichol-phosphate.[1] Ensure it is of high purity and has not degraded.

    • Acceptor Substrate: The purity of the acceptor molecule is crucial as impurities can inhibit the reaction.[2]

    • Buffers and Additives: Use freshly prepared buffers and ensure the correct pH. Some mannosyltransferases require divalent cations like Mn2+ or Mg2+ for activity.[3]

  • Step 2: Assess Reaction Conditions

    • Temperature and pH: These are critical parameters for enzyme activity. Optimal conditions can vary significantly between different mannosyltransferases. For example, some function best at 30-60°C and pH 6.4-8.0.[4]

    • Incubation Time: Monitor the reaction over a time course to determine the optimal duration. Prolonged incubation might lead to product degradation.[2]

  • Step 3: Confirm Mannosyltransferase Activity

    • Perform an activity assay using a standard protocol to confirm the enzyme is active.[5][6] If the enzyme is inactive, obtain a new batch. In some cases, coexpression of multiple subunits (e.g., POMT1 and POMT2) is necessary for enzymatic activity.[6][7]

  • Step 4: Investigate Donor and Acceptor Substrates

    • Substrate Inhibition: High concentrations of either the donor or acceptor substrate can sometimes inhibit the enzyme.[4] Try varying the substrate concentrations to find the optimal range.

    • Donor Specificity: Ensure you are using the correct mannose donor. For instance, protein O-mannosyltransferases (PMTs) in the ER use Dol-P-Man as the donor substrate, not GDP-mannose directly.[7][8]

  • Step 5: Review and Optimize Protocol

    • Inhibitors: Check for potential inhibitors in your reaction mixture. For example, certain metal ions or byproducts from substrate preparation can inhibit enzyme activity.[4]

    • Detergents: For membrane-bound enzymes like POMTs, the choice and concentration of detergent (e.g., n-octyl-β-D-thioglucoside) are critical for activity.[7]

Problem 2: Low Yield or Incorrect Stereoselectivity in Chemical Mannosylation

In a chemical synthesis of a mannoside, you are experiencing low yields of the desired product or the formation of the wrong anomer (e.g., obtaining the α-anomer when the β-anomer is desired).

Troubleshooting Workflow for Low Chemical Mannosylation Yield

G start Low Yield or Incorrect Stereoisomer reagent_quality 1. Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions 2. Verify Anhydrous Conditions & Temperature reagent_quality->reaction_conditions Reagents OK sub_reagent • Purity of donor and acceptor? • Correct molar ratios? • Freshly distilled solvents? reagent_quality->sub_reagent donor_acceptor 3. Optimize Glycosyl Donor/Acceptor reaction_conditions->donor_acceptor Conditions Correct sub_conditions • Inert atmosphere (Ar, N2)? • Temperature control (low temp for kinetic, high for thermodynamic)? • Anhydrous reagents and glassware? reaction_conditions->sub_conditions promoter_catalyst 4. Evaluate Promoter/Catalyst System donor_acceptor->promoter_catalyst Donor/Acceptor Optimized sub_donor_acceptor • Reactivity of leaving group? • Influence of protecting groups on stereoselectivity? • Stability of the glycosyl donor? donor_acceptor->sub_donor_acceptor purification 5. Assess Purification Losses promoter_catalyst->purification Promoter System OK sub_promoter • Optimal promoter (e.g., TMSOTf, BF₃·OEt₂)? • Correct promoter concentration? promoter_catalyst->sub_promoter success High Yield of Desired Mannoside purification->success Purification Optimized sub_purification • Product degradation on silica (B1680970) gel? • Inefficient extraction? • Co-elution with byproducts? purification->sub_purification

Caption: Troubleshooting decision tree for low chemical glycosylation yield.

Detailed Troubleshooting Steps:

  • Step 1: Check Reagent Purity and Stoichiometry

    • Purity: Ensure the glycosyl donor and acceptor are pure, as impurities can interfere with the reaction.[2]

    • Stoichiometry: Carefully verify the molar ratios of the donor, acceptor, and promoter. Often, a slight excess of the donor is used.[2]

  • Step 2: Verify Anhydrous Conditions and Temperature

    • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Use freshly dried solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).[2]

    • Temperature Control: Temperature can influence the stereochemical outcome. Lower temperatures often favor the kinetic product, while higher temperatures can favor the thermodynamic product. For mannosides, the α-anomer is typically the more thermodynamically stable product.[2]

  • Step 3: Optimize Glycosyl Donor and Acceptor

    • Leaving Group: The choice of leaving group on the anomeric carbon of the donor (e.g., trichloroacetimidate, thioglycoside) significantly impacts its reactivity.[2]

    • Protecting Groups: The protecting groups on both the donor and acceptor influence their reactivity and the stereochemical outcome. For example, a participating protecting group at the C-2 position of the donor can favor the formation of a 1,2-trans-glycosidic bond.[2]

  • Step 4: Evaluate Promoter/Catalyst System

    • The choice of promoter (e.g., TMSOTf, BF₃·OEt₂) is crucial and depends on the glycosyl donor.[2] The concentration should be optimized; too little may result in an incomplete reaction, while too much can cause side reactions.[2]

  • Step 5: Assess Purification Losses

    • Some mannoside products can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[2] Consider using deactivated silica gel or alternative purification methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the key components of an enzymatic mannosylation reaction?

A1: A typical enzymatic mannosylation reaction includes:

  • Mannosyltransferase: The enzyme that catalyzes the reaction.

  • Mannose Donor: An activated mannose molecule, commonly GDP-mannose or Dolichol-phosphate-mannose (Dol-P-Man).[5][8]

  • Acceptor Substrate: The molecule (e.g., a protein, peptide, or another sugar) to which the mannose will be transferred.

  • Buffer: To maintain an optimal pH for the enzyme.

  • Cofactors: Often divalent cations like Mn2+ or Mg2+ are required for enzyme activity.[3][9]

Q2: How can I monitor the progress of my mannosylation reaction?

A2: You can monitor the reaction progress using techniques such as:

  • Thin Layer Chromatography (TLC): For chemical synthesis, to observe the consumption of starting materials and the formation of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the substrate and product in both chemical and enzymatic reactions.[5]

  • Mass Spectrometry (LC-MS): To confirm the mass of the desired mannosylated product.[2]

  • Radiolabeled Assays: For enzymatic reactions, using a radiolabeled donor substrate (e.g., GDP-[³H]mannose) allows for highly sensitive detection of product formation by measuring incorporated radioactivity.[5][6][10]

Q3: My protein is expressed in CHO cells, but the mannosylation pattern is incorrect. What could be the cause?

A3: Chinese Hamster Ovary (CHO) cells are commonly used for producing recombinant proteins with human-like glycosylation.[11] However, variations in the mannosylation pattern can occur due to:

  • Cell Line Variation: Different CHO cell lines (e.g., CHO-K1, CHO-DG44) have different glycosylation capacities.[11]

  • Culture Conditions: Factors like media composition, pH, and temperature can influence glycosylation patterns.

  • Inhibitors: The presence of mannosidase inhibitors, such as deoxymannojirimycin (DMJ), can be used to intentionally alter the glycosylation profile, for example, to increase high-mannose structures.[12]

Q4: What is the difference between N-linked and O-linked mannosylation?

A4: The key difference lies in the amino acid residue to which the mannose is attached:

  • N-linked glycosylation: A pre-assembled oligosaccharide containing mannose is transferred to the asparagine (Asn) residue of a protein within the consensus sequence Asn-X-Ser/Thr.[8]

  • O-linked mannosylation: A single mannose residue is transferred from Dol-P-Man to the hydroxyl group of a serine (Ser) or threonine (Thr) residue.[6][8] This is initiated in the endoplasmic reticulum by protein O-mannosyltransferases (POMTs).[8]

Q5: Can I use a commercially available kit to assay mannosyltransferase activity?

A5: Yes, there are commercial kits available, such as the GDP-Glo™ Glycosyltransferase Assay. This type of assay measures the amount of GDP produced during the mannosylation reaction, which is proportional to the enzyme activity. The assay typically involves a coupled enzymatic reaction that generates a detectable signal, such as luminescence.[5]

Experimental Protocols

General Protocol for a Mannosyltransferase Assay using HPLC

This protocol is adapted for a generic mannosyltransferase and can be modified based on the specific enzyme and substrates.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the required cofactors (e.g., 10 mM MnCl₂).

    • Add the acceptor substrate to the desired final concentration (e.g., 1 mM).

    • Add the donor substrate, GDP-mannose, to its final concentration (e.g., 0.5 mM).

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified mannosyltransferase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 60 minutes). Time points can be taken to generate a progress curve.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) or by heat inactivation (e.g., boiling for 5 minutes).[3]

  • Analysis by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with UV detection to separate and quantify the remaining substrate and the formed product.[5]

Quantitative Data Summary

Table 1: Influence of Deoxymannojirimycin (DMJ) on IgG1 Glycosylation in CHO Cells

DMJ ConcentrationCell LineCore Fucose LevelHigh Mannose LevelReference
0 µM (Control)CHO-DXB-1192%4%[12]
10 µMCHO-DXB-1173%22%[12]
0 µM (Control)CHOK1SV81%6%[12]
10 µMCHOK1SV73%15%[12]

Data from lab-scale bioreactor experiments may show slightly different percentages.[12]

Signaling Pathways and Workflows

Biosynthetic Pathway of O-Mannosyl Glycans

O-mannosylation is a complex process involving multiple enzymes in the endoplasmic reticulum and Golgi apparatus.

G cluster_enzymes Ser_Thr Ser/Thr on Protein Core_M0 Core M0 (Man-Ser/Thr) Ser_Thr->Core_M0 Dol-P-Man POMT POMT1/2 (ER) Core_M1 Core M1 Core_M0->Core_M1 GlcNAcβ1-2 Core_M3 Core M3 Core_M0->Core_M3 GlcNAcβ1-4 POMGNT1 POMGNT1 (Golgi) POMGNT2 POMGNT2 (Golgi) Core_M2 Core M2 Core_M1->Core_M2 GlcNAcβ1-6 MGAT5B MGAT5B (Golgi)

Caption: Biosynthetic pathway of O-mannosyl glycan cores.[3][13]

References

Technical Support Center: Optimizing Reaction Temperature for Mannose Triflate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of mannose triflate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose to yield this compound?

A1: The synthesis of this compound is typically performed with a carefully controlled temperature profile. The reaction is initiated at a low temperature, generally between -15°C and 0°C, followed by a gradual warming to room temperature.[1][2] This strategy helps to control the reactivity of the triflic anhydride (B1165640) and minimize the formation of side products.

Q2: My reaction yield is consistently low. Could the reaction temperature be the cause?

A2: Yes, improper temperature control is a common reason for low yields in this compound synthesis.[1]

  • Temperature too high: If the initial reaction temperature is too high, it can lead to the degradation of the starting material or the product, as well as the formation of unwanted side products. This can make purification more challenging and ultimately reduce the overall yield.

  • Temperature too low: While less common, a temperature that is too low might slow down the reaction rate significantly, leading to an incomplete reaction if not allowed to proceed for a sufficient amount of time.[3]

For troubleshooting low yields, it is crucial to ensure accurate temperature monitoring and control throughout the addition of triflic anhydride and the subsequent stirring period.

Q3: I am observing unexpected side products in my reaction mixture. How can I mitigate this by adjusting the temperature?

A3: The formation of side products is often linked to the reaction temperature. To minimize impurities:

  • Maintain a low initial temperature: The dropwise addition of triflic anhydride should be performed slowly while maintaining a low temperature (e.g., -15°C) to prevent localized heating and side reactions.[2]

  • Gradual warming: Allowing the reaction to warm to room temperature slowly over several hours is a common practice that helps ensure the reaction goes to completion without promoting the formation of undesired byproducts.[4][5] In glycosylation reactions, lower temperatures are known to favor specific stereochemical outcomes and can help avoid deleterious side reactions.[3][6][7]

Q4: How does temperature affect the stability of this compound?

A4: this compound is sensitive to temperature, especially in solution. Solutions of this compound in acetonitrile (B52724) are known to have limited stability at room temperature.[8] For long-term storage, the crystalline solid should be kept at -20°C in a desiccated, dark environment.[4][5] During the workup procedure, it is advisable to use ice-cold solutions for washing to minimize potential degradation.[4][5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.

Starting MaterialReagentsInitial Temperature (°C)Reaction Time (h)Yield (%)Reference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseTriflic anhydride, Pyridine (B92270), Dichloromethane (B109758)-15Overnight56[2]
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseTriflic anhydride, Pyridine, DichloromethaneIce bath to RT6~80[4][9]
1,3,4,6-tetra-O-acetyl-beta-D-mannopyranoseTf2O-pyridineNot specified6~80[10]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on commonly cited methods.[2][4][9]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Ice bath

Procedure:

  • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -15°C using a suitable cooling bath.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of 25-40 minutes, ensuring the temperature remains constant.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 6 hours to overnight) until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

  • Recrystallize the resulting solid residue from absolute ethanol (B145695) to obtain this compound as white needles.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound synthesis, with a focus on optimizing the reaction temperature.

G start Start: this compound Synthesis issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < 70% side_products Side Products Observed issue->side_products Impure by TLC/NMR incomplete_reaction Incomplete Reaction issue->incomplete_reaction Starting Material Remains check_temp_control Verify Temperature Control During Tf2O Addition (-15°C to 0°C) low_yield->check_temp_control side_products->check_temp_control check_reaction_time Verify Sufficient Reaction Time (6h to overnight) incomplete_reaction->check_reaction_time check_warming_rate Ensure Gradual Warming to Room Temperature check_temp_control->check_warming_rate optimize_temp Optimization: Lower Initial Temperature (-20°C) check_warming_rate->optimize_temp If issues persist success Successful Synthesis check_warming_rate->success If issue is resolved optimize_time Optimization: Increase Reaction Time check_reaction_time->optimize_time check_reaction_time->success If issue is resolved optimize_temp->success optimize_time->success

References

preventing decomposition of mannose triflate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The synthesis of this compound from 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose typically results in a high yield, often around 80%.[1][2] Some protocols have reported yields between 12% and 16% in a multi-step synthesis starting from D-mannose, where the lower overall yield is due to the inefficiency of certain steps.[3]

Q2: What are the optimal storage conditions for this compound to prevent decomposition?

A2: Solid this compound should be stored in a dark glass vial, desiccated, at -20°C.[1][4] Under these conditions, the crystalline precursor is stable for several months.[1] For solutions, high-purity this compound dissolved in high-purity acetonitrile (B52724) can be stable for over a year when stored at room temperature under an inert atmosphere.[5] However, solutions are generally prepared immediately before use as they are known to be unstable for extended periods at room temperature.[5] Stock solutions stored at -20°C should be used within a month, while those at -80°C can be kept for up to six months.[6]

Q3: What are the common impurities found in this compound synthesis, and how can they be avoided?

A3: Common impurities can include residual starting material (1,3,4,6-tetra-O-acetyl-β-D-mannopyranose), pyridine (B92270), and solvents like dichloromethane (B109758) and ethanol (B145695) from recrystallization.[5] The presence of trifluoromethanesulfonic acid as an impurity can also initiate decomposition.[5] To avoid these, ensure the use of high-purity reagents and anhydrous solvents. A controlled and slow addition of triflic anhydride (B1165640) during the reaction can simplify the workup and minimize side reactions.[1] Thorough purification by recrystallization is crucial to remove starting materials and byproducts.

Q4: Can this compound be used at room temperature?

A4: While the solid form is stored at low temperatures for long-term stability, it can be handled at room temperature for short periods during experimental setup.[1] However, prolonged exposure to ambient temperature and humidity should be avoided to prevent decomposition. Solutions of this compound in acetonitrile have limited stability at room temperature.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Moisture in the reaction: Triflic anhydride is highly sensitive to moisture.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon). Use anhydrous solvents.
2. Inactive triflic anhydride: The reagent may have degraded due to improper storage.2. Use a fresh bottle of triflic anhydride or purify the existing stock.
3. Incomplete reaction: Insufficient reaction time or incorrect temperature.3. Monitor the reaction by TLC. Ensure the reaction is stirred for the recommended time (e.g., 6 hours) and the temperature is controlled, especially during the addition of triflic anhydride.[2]
Low Yield 1. Suboptimal reaction conditions: Incorrect stoichiometry of reagents.1. Carefully check the molar ratios of the starting material, triflic anhydride, and pyridine.
2. Loss of product during workup: Product may be lost during extraction or recrystallization.2. Perform extractions with care to ensure complete separation of layers. For recrystallization, allow the solution to cool slowly to maximize crystal formation; the complete product can take up to 3 days to recrystallize.[1]
3. Side reactions: Base-mediated decomposition can occur.[2][6]3. Maintain a low temperature during the addition of triflic anhydride and pyridine. The controlled addition of triflic anhydride is crucial.[1]
Product Decomposes After Synthesis 1. Improper storage: Exposure to moisture, light, or elevated temperatures.1. Store the purified this compound in a dark, desiccated environment at -20°C.[1]
2. Residual impurities: Traces of acid (triflic acid) or base (pyridine) can catalyze decomposition.2. Ensure the product is thoroughly washed during workup to remove residual reagents. Recrystallize from absolute ethanol to obtain high-purity white needles.[1]
Difficulty in Product Purification 1. Oily product instead of crystals: Presence of impurities preventing crystallization.1. Purify the crude product by flash column chromatography before recrystallization. Ensure the starting material is of high purity.
2. Incomplete removal of starting material: Similar polarity of product and starting material.2. Optimize the solvent system for recrystallization. Multiple recrystallizations may be necessary. Monitor purity by TLC or NMR.
Data Presentation

Table 1: Summary of this compound Synthesis Yields and Purity

Starting MaterialYield (%)Purity (%)Reference
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose~80>98 (by qNMR)[1]
D-Mannose (multi-step)12-16Not specified[3]
1,3,4,6-tetraacetyl Beta-D-mannose48Not specified[7]

Table 2: Storage and Stability of this compound

FormStorage ConditionDuration of StabilityReference
Crystalline Solid-20°C, desiccated, darkSeveral months[1]
Crystalline Solid-20 ±5 °CAt least 18 months[4]
Solution in AcetonitrileRoom TemperatureOver 1 year (high purity)[5]
Stock Solution-20°C1 month[6]
Stock Solution-80°C6 months[6]

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose

This protocol is adapted from published procedures.[1][2]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Absolute ethanol

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add pyridine to the solution and cool the mixture in an ice-salt bath.

  • Slowly add triflic anhydride dropwise to the cooled, stirred solution. The controlled addition is critical.[1]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 6 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.

  • Recrystallize the crude product from absolute ethanol to yield this compound as white needles.[1]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Starting Material in Anhydrous DCM start->dissolve cool Cool Reaction to 0°C dissolve->cool add_reagents Add Pyridine, then Slowly Add Tf₂O cool->add_reagents react Stir at Room Temperature for 6 hours add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous Workup (NaHCO₃, H₂O) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Absolute Ethanol concentrate->recrystallize product This compound (White Needles) recrystallize->product decomposition_pathway mannose_triflate This compound elimination_product Elimination Product (Glycal) mannose_triflate->elimination_product E2 Elimination triflate_anion TfO⁻ mannose_triflate->triflate_anion base Base (e.g., residual pyridine, carbonate, bicarbonate) base->elimination_product protonated_base HB⁺ base->protonated_base troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents Yes reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Time, Temperature, and Stoichiometry conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup and Purification Procedures workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Purified Reagents and Anhydrous Solvents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Adjust Reaction Parameters conditions_ok->optimize_conditions No optimize_workup Optimize Extraction and Recrystallization workup_ok->optimize_workup No

References

Technical Support Center: Purification of Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mannose triflate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited and reliable method for purifying this compound is recrystallization from absolute ethanol (B145695). This process typically yields the product as white, needle-like crystals.[1][2]

Q2: What are the key analytical techniques to assess the purity of this compound?

A2: The purity of this compound is typically assessed using a combination of techniques including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), Infrared (IR) spectroscopy, and melting point determination.[1][2] High-Resolution Mass Spectrometry (HRMS) is also used to confirm the molecular weight.[1]

Q3: What are the common impurities I might encounter during this compound purification?

A3: Common impurities can include unreacted starting material (1,3,4,6-tetra-O-acetyl-β-D-mannopyranose), residual pyridine (B92270) used as a base in the reaction, and byproducts from the triflic anhydride (B1165640) reagent. Hydrolysis of the triflate group back to a hydroxyl group can also occur if the compound is exposed to moisture or basic conditions.[3]

Q4: How should I store purified this compound?

A4: Crystalline this compound should be stored in a dark glass vial, desiccated at -20°C. Under these conditions, it is reported to be stable for several months.[1] Solutions of this compound in acetonitrile (B52724) are known to be less stable and are typically prepared fresh before use.[4]

Q5: What is the expected yield for the synthesis and purification of this compound?

A5: Reported yields for the synthesis and subsequent recrystallization of this compound are typically in the range of 76-80%.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem: My this compound is "oiling out" instead of crystallizing from ethanol.

  • Cause: "Oiling out" can occur if the solution is supersaturated and the temperature is above the melting point of the impure compound, or if there is a high concentration of impurities which depress the melting point.[5]

  • Solution:

    • Re-heat the solution: Add a small amount of additional absolute ethanol to the mixture and gently heat until the oil redissolves completely.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Modification: If oiling persists, you can try a mixed solvent system. Dissolve the crude product in a minimum of a good solvent (like dichloromethane (B109758) or ethyl acetate) and then slowly add a poor solvent (like hexanes or petroleum ether) at room temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.

Problem: The yield of my recrystallized this compound is very low.

  • Cause: A low yield can result from using too much recrystallization solvent, causing a significant portion of the product to remain in the mother liquor. Premature crystallization during a hot filtration step can also lead to product loss.[5]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot absolute ethanol required to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath can be used after the solution has slowly cooled to room temperature.

    • Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor by rotary evaporation and attempt a second recrystallization.

    • Hot Filtration: If you need to perform a hot filtration to remove insoluble impurities, ensure the solution is not overly saturated and use a pre-heated funnel to prevent premature crystallization.[5]

Impurity Removal Challenges

Problem: My purified this compound still contains residual pyridine.

  • Cause: Pyridine can be difficult to remove completely by rotary evaporation alone.

  • Solution:

    • Aqueous Wash: During the reaction workup, before recrystallization, wash the organic layer (e.g., dichloromethane) with cold, dilute hydrochloric acid (e.g., 1M HCl) or a saturated aqueous copper sulfate (B86663) solution. Pyridine will be protonated or form a complex with copper and move into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution and then brine.

    • Co-evaporation: After the aqueous wash, you can attempt to co-evaporate the remaining traces of pyridine with a high-boiling point solvent like toluene (B28343) on a rotary evaporator.

Problem: My TLC plate shows multiple spots after purification.

  • Cause: This indicates the presence of impurities. The relative positions of the spots can give clues as to their identity.

  • TLC Analysis:

    • Stationary Phase: Silica (B1680970) gel 60 F254 plates.

    • Mobile Phase: A common eluent system is Ethyl Acetate:Petroleum Ether (1:1).[1]

    • Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining, for example, with iodine vapors.[1]

    • Interpretation:

      • This compound: This will be a major spot.

      • Starting Material (1,3,4,6-tetra-O-acetyl-β-D-mannopyranose): This is more polar than the product due to the free hydroxyl group and will have a lower Rf value (it will be closer to the baseline).

      • Non-polar byproducts: These will have a higher Rf value (closer to the solvent front).

  • Solution: If significant impurities are present after recrystallization, column chromatography may be necessary. However, be aware that this compound can be sensitive to the acidity of standard silica gel. It is advisable to use neutralized silica gel or an alternative stationary phase like Florisil.

Quantitative Data Summary

ParameterValueReference
Yield 76-80%[1][2]
Purity (by qNMR) ≥98%[1]
Purity (by TLC) ≥98%[6][7]
Melting Point 118-122°C[8]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 5.91 (d, 1H), 5.30 (t, 1H), 5.19 (dd, 1H), 5.15 (dd, 1H), 4.22 (qd, 2H), 3.84 (ddd, 1H), 2.17 (s, 3H), 2.04-2.15 (m, 9H)[1]
¹⁹F NMR (471 MHz, CDCl₃) δ (ppm) -73.97[1]

Experimental Protocols

Protocol 1: Aqueous Workup of this compound Synthesis
  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with:

    • Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Water.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the organic layer by rotary evaporation at a temperature not exceeding 30°C to obtain the crude solid.[1]

Protocol 2: Recrystallization of this compound
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot absolute ethanol to the flask, just enough to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Dry the crystals under vacuum. The complete recrystallized product can be recovered within 3 days.[1]

Visualizations

experimental_workflow General Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis reaction Triflation Reaction (Mannose tetraacetate + Tf₂O + Pyridine) wash_bicarb Wash with NaHCO₃ (aq) reaction->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry with Na₂SO₄ wash_water->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Absolute Ethanol concentrate->recrystallize tlc TLC recrystallize->tlc nmr NMR ('H, ¹⁹F) recrystallize->nmr mp Melting Point recrystallize->mp pure_product Pure this compound tlc->pure_product nmr->pure_product mp->pure_product

Caption: General experimental workflow for this compound purification.

troubleshooting_recrystallization Troubleshooting Recrystallization Issues start Crude this compound in Hot Ethanol cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No success Crystals Formed (Proceed to Filtration) crystals_form->success Yes no_crystals Supersaturated Solution (No Nucleation) oiling_out->no_crystals No oiled Oily Layer Forms oiling_out->oiled Yes action_scratch Action: 1. Scratch inner surface 2. Add seed crystal no_crystals->action_scratch action_scratch->cool action_reheat Action: 1. Re-heat solution 2. Add more solvent 3. Cool even slower oiled->action_reheat action_reheat->cool

Caption: Decision tree for troubleshooting recrystallization problems.

References

Technical Support Center: Overcoming Low Stereoselectivity in Mannosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low stereoselectivity in mannosylation reactions.

Troubleshooting Guides

Issue: My mannosylation reaction is resulting in a low α:β ratio, with the undesired β-anomer being the major product.

This is a common challenge as the formation of the β-mannoside is often kinetically favored under certain conditions. Here are several strategies to improve α-selectivity:

  • Employ a Participating Neighboring Group at C-2: An acyl-type protecting group, such as an acetate (B1210297) or benzoate, at the C-2 position of the mannosyl donor can promote the formation of a 1,2-trans-glycosidic bond (the α-anomer) through the formation of a dioxolenium ion intermediate.

  • Utilize Thermodynamic Control: Running the glycosylation reaction at elevated temperatures can favor the formation of the thermodynamically more stable α-anomer.[1][2] This approach is particularly effective when using glycosyl trichloroacetimidates as donors.[1][2]

  • Optimize Solvent and Promoter Systems: The choice of solvent can influence the stereochemical outcome. For instance, ethereal solvents may favor one anomer over the other. The promoter system also plays a crucial role, and screening different Lewis acids may be necessary.

  • Consider Donor Reactivity: "Disarming" the glycosyl donor with electron-withdrawing protecting groups can sometimes improve α-selectivity by altering the reaction mechanism.

Issue: I am struggling to synthesize the β-mannoside and predominantly obtain the α-anomer.

The synthesis of the 1,2-cis-β-mannoside is a well-known challenge in carbohydrate chemistry due to the anomeric effect and steric hindrance from the axial C-2 substituent.[3][4] The following approaches can be employed to enhance β-selectivity:

  • Incorporate a 4,6-O-Benzylidene Acetal: This conformationally locking protecting group on the mannosyl donor is a widely used strategy to favor the formation of the β-anomer.[5] It is believed to steer the incoming nucleophile to the β-face of the oxocarbenium ion intermediate.

  • Utilize Intramolecular Aglycone Delivery (IAD): This powerful technique involves tethering the glycosyl acceptor to the mannosyl donor (often at the C-2 position) prior to the glycosylation step. The subsequent intramolecular reaction ensures the delivery of the acceptor to the β-face.[6]

  • Employ Specific Donor/Promoter Systems:

    • Hemiacetal Donors with Lithium Iodide: A one-pot chlorination, iodination, and glycosylation sequence using a mannosyl hemiacetal donor and lithium iodide has been shown to produce high β-selectivity.[3][7]

    • 2,6-Lactone Donors: The use of mannosyl donors containing a 2,6-lactone moiety can promote an SN2-like reaction, leading to the β-anomer.[8]

    • Bis-thiourea Catalysis: Acetonide-protected mannosyl donors in the presence of a bis-thiourea catalyst have demonstrated high β-selectivity under mild and neutral conditions.[5][9]

  • Control Reaction Conditions:

    • Inverse-Addition: The slow addition of the mannosyl trichloroacetimidate (B1259523) donor to the acceptor (inverse-addition) has been shown to improve β-selectivity.[10]

    • Low Temperatures: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What is the "anomeric effect" and how does it influence mannosylation?

The anomeric effect is a stereoelectronic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position. In mannosylation, this effect stabilizes the formation of the α-anomer, making the synthesis of the β-anomer more challenging.

Q2: What are "armed" versus "disarmed" glycosyl donors?

"Armed" glycosyl donors have electron-donating protecting groups (e.g., benzyl (B1604629) ethers), which increase their reactivity. "Disarmed" donors have electron-withdrawing protecting groups (e.g., esters), which decrease their reactivity. The strategic use of armed or disarmed donors can influence the reaction pathway and stereoselectivity.

Q3: How does the choice of glycosyl acceptor affect stereoselectivity?

The nucleophilicity and steric bulk of the glycosyl acceptor can significantly impact the stereochemical outcome of a mannosylation reaction. Less nucleophilic acceptors may favor the formation of the α-glycoside.[11] It is often necessary to screen different acceptors or adjust reaction conditions to achieve the desired stereoselectivity.

Q4: Can I use the same mannosyl donor to synthesize both α- and β-mannosides?

In some cases, yes. For example, a mannosyl hemiacetal can be a precursor for both α- and β-mannosides depending on the reaction conditions employed. This "bimodal donor" approach can reduce the number of building blocks required for oligosaccharide synthesis.[3] Similarly, reagent-switchable stereoselectivity has been observed where the choice of activating agent dictates the anomeric outcome with the same donor and acceptor.[12]

Data Presentation: Anomeric Ratios in Mannosylation

The following tables summarize quantitative data on the anomeric ratios (α:β) achieved in various mannosylation reactions under different conditions.

Table 1: Strategies for Achieving β-Mannosylation

Mannosyl Donor Protecting GroupsAcceptorPromoter/CatalystSolventTemperature (°C)α:β RatioReference
4,6-O-Benzylidene, 2,3-di-O-benzylCyclohexanolNIS/TfOHCH₂Cl₂-78 to 01:9[1]
2,3-Acetonide, 4,6-di-O-acetylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBis-thioureaCH₂Cl₂RT1:32[5]
Per-O-benzyl (Hemiacetal)Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideOxalyl chloride, Ph₃PO, LiICHCl₃45<1:99[3]
2,6-Lactone, 3,4-di-O-benzylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideAuCl₃/ThioureaToluene (B28343)-201:9[8]

Table 2: Strategies for Achieving α-Mannosylation

Mannosyl Donor Protecting GroupsAcceptorPromoter/CatalystSolventTemperature (°C)α:β RatioReference
2-O-Acetyl, 3,4,6-tri-O-benzylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDMTSTCH₂Cl₂-78 to RT>9:1 (α only)[12]
Oligosaccharide TrichloroacetimidateDisaccharide AcceptorTMSOTfToluene10020:1[1]
Per-O-benzyl (Thioglycoside)Disaccharide AcceptorNIS/TfOHTolueneReflux5:1[1]

Experimental Protocols

Protocol 1: General Procedure for β-Mannosylation using a 4,6-O-Benzylidene Protected Thioglycoside Donor

This protocol is adapted from Heuckendorff et al. (2015).[1]

  • To a stirred mixture of the mannosyl donor (0.10 mmol), glycosyl acceptor (0.15 mmol), and freshly activated powdered 3Å molecular sieves (100 mg) in dry CH₂Cl₂ (2 mL) under an argon atmosphere, stir for 1 hour at room temperature.

  • Cool the solution to -78 °C.

  • Add N-iodosuccinimide (NIS) (0.11 mmol) and triflic acid (TfOH) (0.010 mmol).

  • Slowly allow the reaction mixture to warm to 0 °C while monitoring the reaction progress by TLC.

  • Upon completion, filter the mixture to remove the molecular sieves.

  • Wash the filtrate with 10% aqueous Na₂S₂O₃ to remove excess iodine.

  • Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-mannoside.

  • Determine the anomeric ratio by ¹H-NMR spectroscopy of the crude reaction mixture.

Protocol 2: General Procedure for α-Mannosylation under Thermodynamic Control using a Trichloroacetimidate Donor

This protocol is adapted from Pozsgay et al. (2010).[12]

  • To a mixture of the oligosaccharide trichloroacetimidate donor (1.0 eq), the acceptor (1.2 eq), and 4 Å molecular sieves in toluene, add a solution of TMSOTf in toluene with stirring at 100 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC. After the reaction is complete (typically 3 hours), cool the mixture to room temperature.

  • Quench the reaction by adding triethylamine (B128534) (Et₃N).

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the resulting anomeric mixture of the fully protected oligosaccharide by chromatography.

Visualizations

Troubleshooting_Stereoselectivity start Low Stereoselectivity in Mannosylation desired_product What is the desired anomer? start->desired_product alpha_anomer α-Anomer desired_product->alpha_anomer α beta_anomer β-Anomer desired_product->beta_anomer β alpha_strategy Strategies for α-Mannosylation alpha_anomer->alpha_strategy beta_strategy Strategies for β-Mannosylation beta_anomer->beta_strategy participating_group Use C-2 Participating Group (e.g., Acetate) alpha_strategy->participating_group thermodynamic_control Apply Thermodynamic Control (High Temp.) alpha_strategy->thermodynamic_control benzylidene Use 4,6-O-Benzylidene Protecting Group beta_strategy->benzylidene iad Employ Intramolecular Aglycone Delivery (IAD) beta_strategy->iad special_donors Use Special Donors (Hemiacetals, 2,6-Lactones) beta_strategy->special_donors low_temp Optimize Conditions (Low Temp., Inverse Addition) beta_strategy->low_temp

Caption: Troubleshooting workflow for low stereoselectivity in mannosylation.

Experimental_Workflow_Beta_Mannosylation cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Workup & Purification mix_reagents 1. Mix Donor, Acceptor, & Molecular Sieves in CH2Cl2 stir 2. Stir for 1h at RT under Argon mix_reagents->stir cool 3. Cool to -78 °C stir->cool add_promoters 4. Add NIS and TfOH cool->add_promoters warm 5. Slowly warm to 0 °C add_promoters->warm filter 6. Filter and Wash with Na2S2O3 warm->filter extract 7. Extract, Dry, and Concentrate filter->extract purify 8. Purify by Column Chromatography extract->purify analyze 9. Analyze Anomeric Ratio by NMR purify->analyze

Caption: Experimental workflow for β-mannosylation with a 4,6-O-benzylidene donor.

References

Technical Support Center: Mannose Triflate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mannose triflate. The information addresses common issues encountered during glycosylation experiments, with a focus on the impact of impurities on reaction outcomes.

Troubleshooting Guide

Problem 1: Low Yield in Glycosylation Reaction

Question: I am experiencing significantly lower yields than expected in my glycosylation reaction using this compound. What are the potential causes related to the purity of my this compound?

Answer: Low yields in glycosylation reactions with this compound can often be attributed to impurities in the starting material. Several factors related to the purity of this compound can be the root cause:

  • Presence of Hydrolyzed Precursors: The most common precursor for this compound is 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. Incomplete triflation or hydrolysis of the final product can lead to the presence of this hydroxylated precursor. This impurity will not participate in the glycosylation reaction, thereby reducing the effective concentration of the donor and leading to lower yields.

  • Competing Non-glycosylating Impurities: The synthesis of the this compound precursor can introduce isomeric impurities, such as 2,3,4,6-tetra-O-acetyl-β-D-mannose and its α-anomer, due to acyl group migration.[1][2] These isomers may be unreactive under the glycosylation conditions, effectively acting as inert components and lowering the overall yield.

  • Degradation of this compound: this compound is susceptible to decomposition, especially in the presence of moisture or basic conditions.[3] Impurities such as residual base from the synthesis or water in the solvent can lead to the degradation of the this compound, reducing its availability for the desired reaction.

To troubleshoot, it is crucial to first assess the purity of your this compound.

Problem 2: Poor Stereoselectivity (Unexpected α/β Ratios)

Question: My glycosylation reaction is producing an unexpected mixture of α and β anomers, with poor stereoselectivity. How can impurities in the this compound influence the stereochemical outcome?

Answer: The stereoselectivity of glycosylation reactions involving this compound is a complex process governed by the interplay of various reactive intermediates.[4][5][6] While the α-triflate is thermodynamically more stable, the more reactive β-triflate, though present in smaller amounts, can significantly influence the final product ratio.[4][5] Impurities can disrupt this delicate balance:

  • Residual Triflic Acid: Trace amounts of triflic acid (TfOH), a potential impurity from the synthesis, can act as a catalyst and influence the reaction pathway.[7][8][9] It can promote the formation of oxocarbenium ion intermediates, which can lead to a loss of stereocontrol and the formation of mixed anomers.[7]

  • Anomeric Impurities: The presence of the α-anomer of this compound as an impurity can directly impact the stereochemical outcome. Although the interconversion between α- and β-triflates can occur in solution, the initial ratio of these anomers in your starting material can affect the kinetics and the final product distribution.[4][5]

Careful purification of the this compound to remove acidic impurities and ensure high anomeric purity is essential for achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and its precursor?

A1: The primary impurities in this compound often originate from its synthesis and handling. For its common precursor, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, the main impurities are the 2,3,4,6-tetra-O-acetyl-β-D-mannose and 2,3,4,6-tetra-O-acetyl-α-D-mannose isomers.[1][2] In the final this compound product, common impurities include residual starting material (the acetylated mannose precursor), triflic acid, and degradation products.[10]

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy: 1H and 19F NMR are powerful tools. 1H NMR can identify and quantify organic impurities, while 19F NMR is particularly sensitive for detecting triflic acid and other fluorine-containing impurities.[10][11]

  • HPLC: High-Performance Liquid Chromatography is effective for separating and quantifying closely related impurities.[10]

  • Melting Point: A sharp melting point within the expected range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • IR Spectroscopy: The absence of a broad hydroxyl (-OH) peak in the IR spectrum indicates the complete conversion of the precursor to the triflate.[12]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain its integrity, this compound should be stored under inert gas (argon or nitrogen) at low temperatures, typically -20°C or below, and protected from light.[13] It is highly sensitive to moisture and should be handled in a dry environment. Solutions of this compound in anhydrous solvents should be prepared fresh and used promptly.

Data Presentation

Table 1: Common Impurities in this compound and their Potential Impact

ImpurityCommon SourcePotential Impact on ReactionRecommended Analytical Method
1,3,4,6-tetra-O-acetyl-β-D-mannopyranoseIncomplete triflation or hydrolysisLower reaction yield1H NMR, IR Spectroscopy, HPLC
2,3,4,6-tetra-O-acetyl-D-mannose (α and β anomers)Isomerization during precursor synthesis[1][2]Lower reaction yield1H NMR, HPLC
Triflic Acid (TfOH)Byproduct of triflation reactionPoor stereoselectivity, potential for side reactions19F NMR
WaterIncomplete drying of reagents or solventsDegradation of this compound, lower yieldKarl Fischer titration of solvents
Residual BaseFrom workup of synthesisDecomposition of this compound[3]pH measurement of aqueous washes during synthesis

Experimental Protocols

Protocol 1: Purification of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose by Recrystallization

This protocol is adapted from a patented purification process to improve the purity of the this compound precursor.[1][2]

  • Solvent Preparation: Prepare a mixed solvent system of n-butanol and ethylene (B1197577) glycol monomethyl ether, typically in a 6:1 volume ratio.[1]

  • Dissolution: In a clean, dry flask, add the crude 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. Add the mixed solvent system (e.g., 10 mL of solvent per 1 g of crude product).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool to approximately 10°C in an ice bath to induce crystallization.[2] Allow the crystals to form completely over several hours.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of cold n-butanol. Repeat the washing step 2-3 times.[1]

  • Drying: Dry the purified crystals under vacuum at a temperature between 45-55°C for 8-12 hours to remove all residual solvents.[1][2]

  • Purity Assessment: Analyze the purity of the recrystallized product using HPLC and 1H NMR. A purity of >99.5% can be achieved with this method.[1][2]

Visualizations

Glycosylation_Pathway MT This compound (α/β mixture) Alpha_Tf α-Triflate (More Stable) MT->Alpha_Tf Beta_Tf β-Triflate (More Reactive) MT->Beta_Tf Imp Impurities (e.g., TfOH, H2O) Oxo Oxocarbenium Ion Imp->Oxo Promotes Side_P Side Products Imp->Side_P Leads to NuH Nucleophile (Acceptor) NuH->Alpha_Tf NuH->Beta_Tf NuH->Oxo Alpha_Tf->Beta_Tf Interconversion Alpha_Tf->Oxo SN1-like Beta_P β-Glycoside Alpha_Tf->Beta_P SN2-like Beta_Tf->Alpha_Tf Beta_Tf->Oxo SN1-like Alpha_P α-Glycoside Beta_Tf->Alpha_P SN2-like Oxo->Alpha_P Oxo->Beta_P Troubleshooting_Workflow Start Low Yield or Poor Stereoselectivity CheckPurity Assess this compound Purity (NMR, HPLC, MP) Start->CheckPurity IsPure Is Purity >99%? CheckPurity->IsPure Purify Purify this compound or its Precursor IsPure->Purify No CheckConditions Review Reaction Conditions (Solvent, Temp, Time) IsPure->CheckConditions Yes Purify->CheckPurity Optimize Optimize Reaction Conditions CheckConditions->Optimize Reassess Re-evaluate Reaction Design CheckConditions->Reassess Success Successful Reaction Optimize->Success

References

strategies to improve the radiochemical yield of [18F]FDG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the radiochemical yield of [18F]FDG.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for [18F]FDG synthesis?

A1: The most prevalent method for producing [18F]FDG is through a nucleophilic substitution reaction.[1][2] This process typically utilizes mannose triflate as a precursor and a phase-transfer catalyst, such as Kryptofix 222™ (K2.2.2) or tetrabutylammonium (B224687) (TBA) salts, to facilitate the reaction.[1][2][3] This method is favored due to its higher yields and shorter reaction times compared to the older electrophilic fluorination method.[1][2]

Q2: What are the key stages in the nucleophilic synthesis of [18F]FDG?

A2: The nucleophilic synthesis of [18F]FDG involves several critical stages:

  • [18F]Fluoride Trapping and Elution: The [18F]fluoride, produced in a cyclotron from [18O]water, is first trapped on an anion exchange cartridge (e.g., QMA) to separate it from the target water.[1][4] It is then eluted into the reaction vessel using a solution containing the phase-transfer catalyst (e.g., Kryptofix/K2CO3) in an acetonitrile (B52724)/water mixture.[5]

  • Azeotropic Drying: Any residual water must be removed from the reaction mixture as it can hinder the nucleophilic substitution. This is typically achieved through azeotropic distillation with acetonitrile.[1][6] The presence of water is a determinant factor affecting the synthesis yield.[6]

  • Radiolabeling (Fluorination): The dried [18F]fluoride/catalyst complex reacts with the this compound precursor. The [18F]fluoride ion displaces the triflate leaving group on the mannose precursor in an SN2 reaction to form the acetyl-protected intermediate, 1,3,4,6-tetra-O-acetyl-2-[18F]fluoro-D-glucopyranose ([18F]F-TAG).[1][7]

  • Hydrolysis (Deprotection): The acetyl protecting groups are removed from [18F]F-TAG to yield [18F]FDG. This can be done using either acid or base hydrolysis.

  • Purification: The final [18F]FDG product is purified to remove unreacted [18F]fluoride, the catalyst, hydrolyzed and partially hydrolyzed intermediates, and other impurities.[1] This is typically accomplished using a series of solid-phase extraction (SPE) cartridges, such as C18, alumina (B75360), and cation exchange resins.[1]

Q3: What is the difference between acid and base hydrolysis, and which is preferred?

A3: Both acid and base hydrolysis are effective at removing the acetyl protecting groups to form [18F]FDG. However, base hydrolysis is more commonly used in commercial synthesis modules because it is faster and can be performed at room temperature.[1][8] Acid hydrolysis typically requires heating.[9] One potential drawback of alkaline hydrolysis is the risk of epimerization of [18F]FDG to [18F]Fluorodeoxymannose ([18F]FDM) at higher temperatures. However, at room temperature, this epimerization is negligible.

Q4: What are some common chemical impurities in the final [18F]FDG product?

A4: Common chemical impurities can include D-glucose, 2-chloro-2-deoxy-D-glucose, and D-mannose.[10] Radiochemical impurities may include unreacted [18F]fluoride and 2-[18F]fluoro-2-deoxy-D-mannose ([18F]FDM). The purification process is designed to remove these impurities to meet pharmacopeial standards.[1]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (<50%)

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Insufficient Drying of [18F]Fluoride Optimize the azeotropic drying process to ensure complete removal of water.Protocol: After eluting the [18F]fluoride into the reaction vessel, perform at least two azeotropic distillations with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or helium). Ensure the reaction vessel reaches the appropriate temperature (typically 95-110°C) to facilitate complete evaporation. Visually inspect for any residual moisture. Careful evaporation can lead to better contact between the precursor and [18F]fluoride.[11]
Ineffective Phase-Transfer Catalyst Verify the quality and concentration of the catalyst (Kryptofix 2.2.2 or TBA). Ensure proper complexation with the potassium carbonate.Protocol: Use fresh, high-purity Kryptofix 2.2.2 and potassium carbonate. Prepare the elution solution of Kryptofix and potassium carbonate in an 8:1 acetonitrile/water mixture immediately before use.[12] An optimal molar ratio of Kryptofix 2.2.2 to potassium carbonate is 2:1.[5]
Degraded Precursor (this compound) Use a fresh batch of this compound precursor. Store the precursor under appropriate conditions (cool and dry) to prevent degradation.Protocol: Purchase high-purity this compound from a reputable supplier. Store it in a desiccator at the recommended temperature. Before synthesis, allow the precursor to warm to room temperature in the desiccator to prevent condensation of moisture.
Suboptimal Reaction Temperature Optimize the temperature for the nucleophilic substitution reaction.Protocol: The typical temperature for the SN2 reaction is around 85°C.[7] However, this can vary depending on the synthesis module. Perform validation runs at slightly different temperatures (e.g., 80°C, 85°C, 90°C) to determine the optimal condition for your system. Increasing the temperature to 120-130°C for 10 minutes has been shown to achieve high radiochemical yields in some systems.
Leaks in the Synthesis Module Perform a leak test on the synthesis module to ensure there are no vacuum or pressure leaks.Protocol: Follow the manufacturer's instructions for performing a system leak test. Check all connections, tubing, and seals for any signs of wear or damage and replace if necessary. A vacuum leak can lead to incomplete reagent transfer and low yields.[13]
Issue 2: Incomplete Hydrolysis

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Suboptimal Base Concentration (Base Hydrolysis) Adjust the concentration of the sodium hydroxide (B78521) (NaOH) solution.Protocol: An optimal concentration of 0.2 M NaOH has been shown to give complete hydrolysis without significant defluorination.[9] Prepare fresh NaOH solutions for each synthesis. Test concentrations between 0.1 M and 0.5 M to find the optimal concentration for your specific setup.
Insufficient Hydrolysis Time or Temperature Increase the reaction time or temperature for the hydrolysis step.Protocol (Base Hydrolysis): For on-cartridge hydrolysis at room temperature, ensure the NaOH solution remains in contact with the C18 cartridge for a sufficient duration (e.g., 1-2 minutes). For in-vial hydrolysis, if performing at room temperature, ensure adequate mixing. If using elevated temperatures (e.g., 40-45°C), carefully control the time to avoid impurity formation; a reaction time of 1 minute may be sufficient.[5][9]
Ineffective Acid Hydrolysis Ensure proper acid concentration and heating.Protocol (Acid Hydrolysis): Use the recommended concentration of hydrochloric acid (HCl), typically 1-2 M. Ensure the reaction vessel is heated to the specified temperature (often >70°C) for the required duration as per the validated protocol.[9]
Issue 3: High Levels of Impurities in Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Inefficient Purification Cartridges Ensure proper conditioning and function of the SPE cartridges (C18, Alumina, Cation Exchange).Protocol: Pre-condition the C18 cartridge with ethanol (B145695) followed by sterile water. Ensure the alumina cartridge is dry and has not been exposed to moisture. Verify the capacity of the cation exchange cartridge to trap the catalyst. Replace cartridges if they are old or have been used for multiple runs.
Formation of [18F]FDM (Epimerization) For base hydrolysis, avoid elevated temperatures.Protocol: Perform base hydrolysis at room temperature. If heating is necessary, keep it minimal (e.g., below 45°C) and for a short duration to prevent the epimerization of [18F]FDG to [18F]FDM.[5]
Radionuclidic Impurities from Target Ensure the purity of the [18O]water and proper maintenance of the cyclotron target.Protocol: Use high-purity [18O]water (>98%).[14] Regularly maintain the cyclotron target to minimize the production of metallic and other radionuclidic impurities that can interfere with the synthesis.[15]

Quantitative Data Summary

Table 1: Effect of NaOH Concentration on Base Hydrolysis

NaOH ConcentrationOutcomeReference
0.0 MIncomplete hydrolysis[9]
0.2 MComplete hydrolysis with no defluorination[9]
0.3 MComplete hydrolysis with some defluorination[9]
0.5 MComplete hydrolysis with increased defluorination[9]
1.0 MComplete hydrolysis with significant defluorination[9]

Table 2: Typical Radiochemical Yields and Synthesis Times

Synthesis MethodCatalystHydrolysisTypical Yield (Decay Corrected)Synthesis TimeReference
NucleophilicKryptofix 2.2.2Acid>50%~50 min[1]
NucleophilicKryptofix 2.2.2Base65-75%<35 min[9]
Nucleophilic (Optimized Base)Kryptofix 2.2.2Base~63%~38 min[5]
NucleophilicTBABase>50%Variable[1]
Electrophilic-Acid~8%~120 min[1]

Visualizations

FDG_Synthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_step1 Step 1: Trapping & Elution cluster_step2 Step 2: Drying cluster_step3 Step 3: Radiolabeling cluster_step4 Step 4: Hydrolysis cluster_step5 Step 5: Purification O18_water [18O]Water F18_fluoride [18F]Fluoride in [18O]Water O18_water->F18_fluoride proton_beam Proton Beam proton_beam->O18_water 18O(p,n)18F QMA QMA Cartridge F18_fluoride->QMA Trap [18F]F- Elution Elute with K2.2.2/K2CO3 QMA->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Precursor Add this compound Drying->Precursor Fluorination Nucleophilic Substitution (~85-120°C) Precursor->Fluorination FTAG [18F]F-TAG Fluorination->FTAG Hydrolysis Base or Acid Hydrolysis FTAG->Hydrolysis Crude_FDG Crude [18F]FDG Hydrolysis->Crude_FDG Purification SPE Purification (C18, Alumina, etc.) Crude_FDG->Purification Final_FDG Final [18F]FDG Product Purification->Final_FDG

Caption: Automated workflow for the nucleophilic synthesis of [18F]FDG.

Troubleshooting_Low_Yield cluster_solutions Solutions Start Low Radiochemical Yield Check_Drying Check [18F]Fluoride Drying Start->Check_Drying Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Precursor Check Precursor Quality Start->Check_Precursor Check_Temp Check Reaction Temperature Start->Check_Temp Check_Leaks Check for System Leaks Start->Check_Leaks Sol_Drying Perform extra azeotropic distillations Check_Drying->Sol_Drying Sol_Catalyst Use fresh K2.2.2/K2CO3 or TBA solution Check_Catalyst->Sol_Catalyst Sol_Precursor Use fresh, properly stored this compound Check_Precursor->Sol_Precursor Sol_Temp Optimize fluorination temperature Check_Temp->Sol_Temp Sol_Leaks Perform leak test and replace worn parts Check_Leaks->Sol_Leaks

Caption: Troubleshooting logic for low radiochemical yield in [18F]FDG synthesis.

References

Technical Support Center: Monitoring Mannose Triflate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring mannose triflate reactions using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

Difficulties in monitoring this compound reactions by TLC can often be resolved by systematically addressing common issues. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - The concentration of the spotted sample may be too low.[1][2] - The chosen visualization stain may not be suitable for the compounds. - The compounds may have evaporated from the plate if they are volatile.[2] - The solvent level in the developing chamber might be above the spotting line, causing the sample to dissolve in the solvent pool.[1]- Increase the concentration of the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][2] - Use a more universal stain like p-anisaldehyde or a permanganate (B83412) stain. For carbohydrates, specific stains like aniline-diphenylamine are effective.[3] - Ensure the plate is not heated excessively after development if compounds are heat-sensitive. - Make sure the spotting line is above the solvent level in the chamber.[1]
The spots are streaking or elongated. - The sample is overloaded (too concentrated).[1][2] - The polarity of the solvent system is inappropriate for the compounds.[1][2] - The this compound or product may be degrading on the acidic silica (B1680970) gel.- Dilute the sample before spotting.[2] - Adjust the polarity of the mobile phase. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, add a small amount of triethylamine (B128534) (0.1–2.0%).[2] - Consider using neutral or reversed-phase TLC plates.
The starting material and product spots have very similar Rf values. - The chosen mobile phase does not provide adequate separation. - The polarity difference between the this compound and the product is minimal.- Experiment with different solvent systems, varying the ratios of polar and non-polar solvents.[4] - Try a two-dimensional TLC approach. - Use a "cospot" lane where the starting material and reaction mixture are spotted on top of each other to clearly distinguish the two.[5][6]
The Rf values are inconsistent between runs. - The TLC chamber was not properly saturated with the solvent vapor. - The composition of the mobile phase was not consistent. - The temperature at which the TLC was run varied.- Place a piece of filter paper in the developing chamber to ensure saturation. - Always use a freshly prepared mobile phase for each run.[1] - Run TLCs at a consistent room temperature.
Unexpected spots appear on the TLC plate. - The reaction may have produced byproducts. - The starting material may be impure. - Contamination of the TLC plate by accidental contact.[1]- Analyze the reaction mixture using other techniques (e.g., LC-MS) to identify byproducts. - Check the purity of the starting this compound before starting the reaction. - Handle the TLC plate carefully, touching only the edges.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring this compound reactions on silica gel TLC?

A common mobile phase for acetylated sugars like this compound is a mixture of a moderately polar solvent and a non-polar solvent. A frequently used system is Ethyl Acetate:Petroleum Ether (1:1).[7] The ratio can be adjusted to achieve optimal separation where the starting material has an Rf of approximately 0.3-0.4.

Q2: How can I visualize the spots on the TLC plate? this compound is not UV active.

Since carbohydrates like this compound are often not UV active, a chemical stain is required for visualization.[4] Effective stains for carbohydrates include:

  • p-Anisaldehyde stain: A versatile stain that produces colored spots with various functional groups. Upon heating, aldohexoses typically appear as green-brown spots.[8]

  • Potassium permanganate stain: A general stain for compounds with oxidizable functional groups.

  • Aniline-diphenylamine-phosphoric acid reagent: This stain is specific for sugars and produces a range of colors depending on the carbohydrate.[3]

  • Iodine vapor: Placing the plate in a chamber with iodine crystals can visualize many organic compounds as temporary brown spots.[7]

Q3: The this compound starting material appears as a streak rather than a distinct spot. What should I do?

Streaking of the starting material can be due to several factors.[1][2] First, ensure you are not overloading the plate with a sample that is too concentrated.[1][2] If the issue persists, the triflate group might be reacting with the acidic silica gel. In such cases, you can try adding a small amount of a non-polar organic base like triethylamine to your mobile phase to neutralize the silica gel surface. Alternatively, using reversed-phase TLC plates may resolve the issue.

Q4: How do I know when my this compound reaction is complete?

The reaction is considered complete when the spot corresponding to the this compound starting material is no longer visible in the reaction mixture lane on the TLC plate, and a new spot corresponding to the product is clearly visible.[6] To confirm this, it is crucial to use a "cospot" lane, where you spot both the starting material and the reaction mixture.[5][6] The disappearance of the starting material spot in the reaction lane, which does not align with the starting material spot in the cospot lane, indicates the consumption of the reactant.

Q5: My product is more polar than the this compound starting material. Will its Rf value be higher or lower?

In normal-phase TLC with a silica gel stationary phase, more polar compounds interact more strongly with the stationary phase and travel a shorter distance up the plate. Therefore, a more polar product will have a lower Rf value than the less polar this compound starting material.[9][10]

Experimental Protocol: Monitoring a Glycosylation Reaction with this compound by TLC

This protocol outlines the general steps for monitoring the progress of a glycosylation reaction where this compound is the glycosyl donor.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., 1:1 Ethyl Acetate:Petroleum Ether)

  • Visualization reagent (e.g., p-anisaldehyde solution)

  • Heat gun or hot plate

  • Reaction mixture, starting this compound, and glycosyl acceptor for reference spotting

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the starting material (S), a cospot (C), and the reaction mixture (R).[5]

  • Spot the Plate:

    • In the 'S' lane, use a capillary tube to apply a small spot of the diluted this compound starting material.

    • In the 'C' lane, apply a spot of the starting material, and then on top of it, apply a spot of the reaction mixture.

    • In the 'R' lane, apply a small spot of the reaction mixture.

  • Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • Dip the dried plate into the p-anisaldehyde staining solution or spray it evenly.

    • Gently heat the plate with a heat gun or on a hot plate until colored spots appear.

  • Analyze the Results: Compare the spots in the three lanes. The reaction's progress is indicated by the diminishing intensity of the starting material spot in the 'R' lane and the appearance of a new product spot (typically with a lower Rf). The reaction is complete when the starting material spot is absent in the 'R' lane.

Workflow for TLC Monitoring of this compound Reaction

TLC_Workflow start Start Reaction prep_tlc Prepare TLC Plate (Draw origin line, label lanes S, C, R) start->prep_tlc spot_sm Spot Starting Material (S) prep_tlc->spot_sm spot_co Spot Cospot (C) (Starting Material + Reaction Mixture) spot_sm->spot_co spot_rxn Spot Reaction Mixture (R) spot_co->spot_rxn develop Develop Plate in Saturated Chamber spot_rxn->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize with Stain (e.g., p-anisaldehyde) & Heat dry->visualize analyze Analyze Chromatogram visualize->analyze decision Is Starting Material Consumed in 'R' Lane? analyze->decision continue_rxn Continue Reaction & Take Another Aliquot decision->continue_rxn No end Reaction Complete (Proceed to Workup) decision->end Yes continue_rxn->spot_rxn

Caption: Workflow for monitoring a this compound reaction by TLC.

References

Technical Support Center: Work-up Procedures for Mannose Triflate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up of mannose triflate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a this compound glycosylation reaction?

A typical quenching procedure involves the slow addition of the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the highly acidic triflic acid (TfOH) generated during the reaction. It is crucial to perform this addition at a low temperature (e.g., -78°C to 0°C) to minimize potential side reactions and decomposition of the desired glycoside product.[1] For scavenging triflic acid without an aqueous workup, a sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) can be used during the reaction.

Q2: What are the common side products in a this compound reaction that I should be aware of during work-up?

Common side products include:

  • Anomeric mixtures (α/β-glycosides): Formation of both anomers is common, and the ratio is influenced by reaction conditions and protecting groups.[2][3]

  • Glycal formation: Elimination of the triflate group can lead to the formation of an unsaturated sugar (glycal).[4]

  • Hydrolyzed starting material: If the reaction is incomplete or if water is present, the mannosyl donor can hydrolyze back to the corresponding alcohol.

  • Orthoester formation: Neighboring group participation by an adjacent acyl protecting group (e.g., at C-2) can lead to the formation of a stable orthoester byproduct.[2]

Q3: How can I effectively remove residual triflic acid from my product?

Triflic acid is a strong, non-volatile acid and can be challenging to remove completely. Several methods can be employed:

  • Aqueous washes: Thorough washing of the organic layer with saturated aqueous NaHCO₃ solution, followed by brine, is the most common method.[1]

  • Co-evaporation: Azeotropic removal with a high-boiling solvent like toluene (B28343) can help remove trace amounts of triflic acid.

  • Basic resin: Stirring the crude product in a suitable organic solvent with a basic resin (e.g., Amberlyst A-21) can effectively scavenge the acid without an aqueous workup.

Q4: How do I monitor the progress of the purification by column chromatography?

Thin-layer chromatography (TLC) is the standard method for monitoring the purification.[5][6] A suitable eluent system (e.g., ethyl acetate (B1210297)/petroleum ether) should be used to achieve good separation of the product from starting materials and byproducts.[1] Spots can be visualized using a p-anisaldehyde-sulfuric acid stain with heating, which is a common method for visualizing carbohydrates.[5]

Q5: How can I confirm the stereochemistry of my purified mannosyl glycoside?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the anomeric configuration.

  • ¹H NMR: The chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic. For mannosides, the α-anomeric proton typically appears at a lower field (higher ppm) than the β-anomeric proton.[7]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also indicative of the stereochemistry.[7]

  • 2D NMR: Techniques like COSY and HSQC can be used to definitively assign the anomeric proton and carbon signals.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure anhydrous conditions and sufficient reaction time. Monitor the reaction by TLC until the starting material is consumed.
Decomposition of the product during work-up.Perform the quenching and extraction steps at low temperatures. Avoid prolonged exposure to acidic or basic conditions.
Inefficient extraction of the product.Use a suitable organic solvent for extraction and perform multiple extractions.
Product Decomposition (streaking on TLC, multiple spots) Residual triflic acid.Ensure complete neutralization during the quenching step. Consider an additional wash with saturated NaHCO₃ or the use of a basic resin.
Instability of protecting groups.Be mindful of the stability of your protecting groups to the work-up conditions. For example, acid-labile groups like acetals may be cleaved by residual acid.[9][10]
Difficulty in Removing Triflic Acid Insufficient quenching.Use a sufficient volume of saturated NaHCO₃ solution and ensure vigorous stirring during quenching.
Formation of triflate salts.If your product contains a basic moiety (e.g., an amine), it may form a salt with triflic acid, making extraction into the organic phase difficult. A basic work-up is necessary to liberate the free base.
Unfavorable Anomeric Ratio (α/β) Reaction conditions.The stereochemical outcome is highly dependent on the solvent, temperature, and whether the reaction is run under pre-activation or in-situ conditions.[2][3]
Protecting groups.The nature of the protecting groups, particularly at the C-2 position, has a significant influence on stereoselectivity.[2][11]

Quantitative Data

The following table summarizes the yield and purity of a this compound precursor synthesized for [¹⁸F]FDG production, followed by a specific work-up procedure.

BatchStarting Material (g)Product Yield (g)Yield (%)Purity (%)
12.6~3.0~80>96
25.2~6.0~80>96
310.4~12.0~80>96
426.0~30.0~80>96
552.0~60.0~80>96

Data adapted from a study on the synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose. The work-up involved quenching with ice-cold saturated aqueous NaHCO₃, washing with water, drying over Na₂SO₄, and recrystallization from absolute ethanol.[1]

Experimental Protocols

General Quenching and Extraction Protocol
  • Cool the reaction mixture to the appropriate temperature (typically -78°C to 0°C).

  • Prepare a beaker with a cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to neutralize all the triflic acid generated.

  • Slowly, and with vigorous stirring, add the reaction mixture dropwise to the NaHCO₃ solution. Caution: This is an exothermic reaction, and gas evolution (CO₂) will occur. Ensure adequate venting.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Silica (B1680970) Gel Column Chromatography for Purification
  • Prepare the column: Pack a glass column with silica gel as a slurry in the initial eluent (a non-polar solvent system, e.g., petroleum ether/ethyl acetate 9:1).

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.

  • Elute the column: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in petroleum ether).

  • Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified glycoside.

Visualizations

Experimental Workflow for this compound Reaction Work-up

Workup_Workflow start This compound Reaction Mixture quench Quench with cold sat. NaHCO3 start->quench Slowly add at low temp. extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Silica Gel Chromatography crude->purify analyze Analyze Fractions by TLC purify->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions final_concentrate Concentrate in vacuo combine->final_concentrate product Purified Mannosyl Glycoside final_concentrate->product

Caption: A typical workflow for the work-up and purification of this compound reactions.

Logical Relationship for Troubleshooting Low Yields

Low_Yield_Troubleshooting low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn product_decomp Product Decomposition low_yield->product_decomp poor_extraction Inefficient Extraction low_yield->poor_extraction check_tlc Check TLC for starting material incomplete_rxn->check_tlc Investigate low_temp_workup Perform work-up at low temp. product_decomp->low_temp_workup Solution check_ph Ensure complete quenching product_decomp->check_ph Solution multiple_extractions Perform multiple extractions poor_extraction->multiple_extractions Solution change_solvent Use a more suitable solvent poor_extraction->change_solvent Solution optimize_conditions Optimize reaction conditions (time, temp, anhydrous) check_tlc->optimize_conditions Solution

Caption: A troubleshooting guide for addressing low product yields in this compound reactions.

References

Technical Support Center: Optimizing Mannose Triflate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization of mannose triflate glycosylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during chemical synthesis.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, providing potential causes and actionable solutions based on established experimental evidence.

Problem Potential Cause Suggested Solution
Low or No Yield of Glycosylated Product Incomplete Donor Activation: The glycosyl donor is not being efficiently converted to the reactive triflate intermediate.Verify the quality and stoichiometry of the activator (e.g., Triflic anhydride (B1165640), Tf₂O) and promoters. Use fresh or purified reagents. Consider screening different promoters known to be effective for your donor type.[1]
Low Acceptor Nucleophilicity: The alcohol acceptor is not reactive enough to displace the triflate or react with the intermediate.Modify the protecting groups on the acceptor to be more electron-donating, thereby increasing the nucleophilicity of the hydroxyl group.[2] Alternatively, converting the alcohol to a more reactive tributylstannyl ether has been used.[3]
Decomposition of Intermediates: The highly reactive glycosyl triflate or oxocarbenium ion is unstable under the reaction conditions.Maintain strict low temperatures (e.g., -78°C to -60°C) during the activation of the donor and subsequent addition of the acceptor.[1][3] Ensure the reaction is performed under rigorously anhydrous conditions.
Poor β-Selectivity (Contamination with α-Anomer) Sub-optimal Donor Protecting Groups: The protecting group strategy does not sufficiently favor the Sɴ2 pathway required for the β-product.Employ a 4,6-O-benzylidene acetal (B89532) on the mannose donor. This group destabilizes the oxocarbenium ion, favoring a stereospecific Sɴ2-like attack on the transient α-mannosyl triflate intermediate.[3][4][5] The use of a 2,3-acetonide protecting group has also been shown to be highly beneficial for β-selectivity.[5]
Reaction Mechanism Shift (Sɴ1 Character): Reaction conditions are promoting the formation of a planar oxocarbenium ion, which can be attacked from either face.Use non-coordinating, weakly polar solvents such as dichloromethane (B109758) (DCM) or diethyl ether (Et₂O) to stabilize the covalent α-triflate intermediate and encourage an Sɴ2-like displacement.[3][6]
Steric Hindrance: Bulky protecting groups near the anomeric center can obstruct the acceptor's approach to the β-face.A bulky TBDMS group at the O-3 position can reduce β-selectivity by shielding the β-face.[4] Conversely, installing a less sterically encumbered 2-O-propargyl group can significantly enhance β-selectivity.[4]
Poor α-Selectivity (Contamination with β-Anomer) Dominance of Sɴ2 Pathway: The reaction conditions strongly favor the formation of the β-anomer via displacement of the α-triflate.Achieving high α-selectivity with mannose triflates is challenging. Consider using catalyst systems that do not proceed via a pre-formed triflate. Direct dehydrative glycosylation using Diphenylammonium Triflate (DPAT) as a catalyst has been shown to favor the formation of α-anomers with mannosyl donors.[7]
Inappropriate Catalyst System: The chosen catalyst inherently favors the β-pathway.For glycosyl donors other than triflates, rare earth metal triflates can control selectivity. For example, Hf(OTf)₄ has been used to promote α-selectivity in N-acetyl galactosamine glycosylations, suggesting its potential applicability in other systems.[8]
Acceptor Reactivity: The nature of the acceptor can influence the reaction pathway.In some glycosylation systems, weaker nucleophiles require a more reactive electrophile, such as a solvent-separated oxocarbenium ion, which can lead to higher α-selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for β-selective mannosylation using triflate donors?

A1: The prevailing mechanism for achieving high β-selectivity involves a pre-activation step where the mannosyl donor (typically with a 4,6-O-benzylidene protecting group) is treated with an activator like triflic anhydride (Tf₂O) at low temperature. This forms a transient α-glycosyl triflate.[4] Due to the conformational constraints imposed by the benzylidene group, the formation of a planar oxocarbenium ion is disfavored.[5] The incoming acceptor alcohol then attacks this α-triflate intermediate from the opposite (β) face in an Sɴ2-like displacement, leading to the desired 1,2-cis-β-mannoside.[3][4]

G cluster_reaction Donor Mannosyl Donor (e.g., Thioglycoside) Alpha_Tf α-Mannosyl Triflate (Key Intermediate) Donor->Alpha_Tf Activation Activator Tf₂O, BSP, TTBP -78°C, DCM Beta_Product β-Mannoside (1,2-cis product) Alpha_Tf->Beta_Product Alpha_Tf->Beta_Product Acceptor Acceptor Alcohol (ROH) Acceptor->Beta_Product SN2 Sɴ2-like attack

Caption: Mechanistic pathway for β-mannosylation.

Q2: How critical are the donor's protecting groups for controlling stereoselectivity?

A2: Protecting groups are paramount. The choice of protecting group can dictate the stability of intermediates and favor one reaction pathway over another.

Protecting Group StrategyPredominant IntermediateTypical OutcomeRationale
4,6-O-Benzylidene Acetal α-Glycosyl TriflateHigh β-SelectivityThe rigid acetal structure destabilizes the corresponding oxocarbenium ion, thus favoring a stereospecific Sɴ2-like pathway.[5]
2,3-O-Acetonide Not specifiedHigh β-SelectivityThis protecting group has a remarkably beneficial effect on β-selectivity when used with specific catalysts like bis-thiourea.[5]
3-O-TBDMS (Bulky Group) α-Glycosyl TriflateReduced β-SelectivityThe bulky silyl (B83357) group can sterically hinder the approach of the nucleophile to the β-face of the intermediate.[4]
Acyclic Protection (e.g., Benzyl Ethers) Oxocarbenium Ion more accessibleLower Selectivity (often α-favored)Without the conformational rigidity of cyclic protecting groups, the formation of an oxocarbenium ion is more likely, leading to a loss of stereocontrol.[5]

Q3: What is the role of additives like 1-benzenesulfinyl piperidine (B6355638) (BSP) and 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP)?

A3: In pre-activation protocols using glycosyl sulfoxide (B87167) donors and triflic anhydride (Tf₂O), these additives are crucial. TTBP is a bulky, non-nucleophilic proton scavenger used to neutralize the triflic acid byproduct of the reaction, preventing side reactions.[6] BSP is used in conjunction with Tf₂O for the activation of thioglycoside donors.[4]

Q4: How does solvent choice influence the outcome of mannose glycosylation?

A4: The solvent plays a significant role by stabilizing or destabilizing reactive intermediates.

  • Weakly Polar, Non-coordinating Solvents (e.g., Dichloromethane - DCM, Toluene): These are the most commonly employed solvents for achieving high β-selectivity. They do not effectively solvate charged intermediates, thus disfavoring the formation of oxocarbenium ions and promoting the Sɴ2-like pathway on the covalent α-triflate.[6]

  • Coordinating Solvents (e.g., Acetonitrile - MeCN): These solvents can sometimes favor the formation of 1,2-trans products through neighboring group participation, which is not the desired pathway for β-mannosylation.

  • Polar Solvents: Highly polar solvents can stabilize charged oxocarbenium ion intermediates, potentially leading to a loss of stereoselectivity and a mixture of α and β products.

G start Desired Outcome? beta High β-Selectivity start->beta β-Mannoside alpha High α-Selectivity start->alpha α-Mannoside pg_choice Use 4,6-O-benzylidene or 2,3-acetonide PG? beta->pg_choice result_alpha Consider alternative catalyst (e.g., DPAT) alpha->result_alpha solvent_choice Use non-coordinating solvent (DCM)? pg_choice->solvent_choice Yes result_fail Review & Optimize: - Acceptor Reactivity - Reagent Purity pg_choice->result_fail No temp_choice Maintain low temp (-78 to -60°C)? solvent_choice->temp_choice Yes solvent_choice->result_fail No result_beta Achieve High β-Mannosylation temp_choice->result_beta Yes temp_choice->result_fail No

Caption: Decision logic for optimizing mannosylation.

Experimental Protocols

Protocol 1: General Pre-activation Procedure for β-Mannosylation

This protocol is a representative example based on the activation of a thiomannosyl donor.[6] Note: Stoichiometry and conditions should be optimized for specific substrates.

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the thiomannosyl donor (1.0 equiv.), 1-(phenylsulfinyl)piperidine (B185665) (BSP) (1.4 equiv.), 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 equiv.), and freshly activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) and stir the mixture for 1 hour at room temperature.

  • Activation: Cool the mixture to -78°C or -60°C. Add a solution of triflic anhydride (Tf₂O) in DCM dropwise. Stir for the required activation time (can range from 5 to 30 minutes), during which the formation of the α-mannosyl triflate occurs.

  • Glycosylation: Add a solution of the glycosyl acceptor (1.2-1.5 equiv.) in DCM dropwise to the cold reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to the desired temperature (e.g., 0°C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution or triethylamine). Dilute with DCM, filter off the molecular sieves, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to isolate the β-mannoside.

G A 1. Combine Donor, BSP, TTBP, & Mol. Sieves in DCM B 2. Cool to -78°C A->B C 3. Add Tf₂O for Pre-activation (Forms α-Triflate) B->C D 4. Add Acceptor Solution C->D E 5. Warm Reaction Slowly & Monitor by TLC D->E F 6. Quench Reaction (e.g., Sat. NaHCO₃) E->F G 7. Aqueous Work-up & Extraction F->G H 8. Dry, Concentrate, & Purify via Chromatography G->H

Caption: Experimental workflow for glycosylation.

References

Technical Support Center: Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mannose triflate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) is a highly reactive glycosyl donor.[1] It is a key precursor in the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), a widely used radiotracer for Positron Emission Tomography (PET) imaging in oncology, neurology, and cardiology.[2][3][4] The triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

Q2: How stable is this compound?

A2: The stability of this compound is highly dependent on its physical state and storage conditions.

  • Solid: As a crystalline solid, this compound is stable for several months when stored in a dark glass vial under desiccation at -20°C.[5] One study indicated storage stability for up to two years in a freezer at -20 ± 5°C.[6]

  • In Solution: Solutions of this compound, typically in acetonitrile (B52724), are known to be unstable at room temperature and should ideally be used within a few hours of preparation.[6] However, a patent suggests that a solution can be stable for over a year if prepared with highly pure this compound (≥99 wt.%) and anhydrous acetonitrile (water content ≤0.05 wt.%), followed by microfiltration and storage under an inert atmosphere.[6]

Q3: What causes the hydrolysis of this compound?

A3: The primary cause of this compound hydrolysis is exposure to water. The triflate group is highly susceptible to nucleophilic attack by water, which leads to the formation of the corresponding mannose derivative and trifluoromethanesulfonic acid. This is why it is crucial to maintain strictly anhydrous conditions during its synthesis and use.[5][6][7]

Q4: How can I detect the hydrolysis of this compound?

A4: Hydrolysis of this compound can be detected using several analytical techniques:

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic peaks for the triflate group and the appearance of a broad peak corresponding to a hydroxyl (-OH) group can indicate hydrolysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to monitor the decomposition of this compound.[8] Changes in the chemical shifts of the anomeric proton and the appearance of new signals would indicate hydrolysis or other decomposition pathways. The 19F NMR signal for the triflate group (around -74 ppm in CDCl3) would diminish upon hydrolysis.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low yield in glycosylation reaction Hydrolysis of this compound: Presence of moisture in the reaction.- Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system).- Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).- Ensure starting materials and reagents are anhydrous.- Perform reactions under a dry, inert atmosphere.[5]
Decomposition of this compound: The reaction temperature may be too high.- Generate the glycosyl triflate in situ at low temperatures (e.g., -78 °C) before adding the glycosyl acceptor.[8]
Impure this compound: The starting this compound may contain impurities.- Recrystallize the this compound from absolute ethanol (B145695) to obtain a pure, crystalline solid.[5]
Inconsistent results between experiments Variability in reagent quality: Water content in the solvent may vary between batches.- Use a consistent source of high-purity, anhydrous solvent for all experiments.- Consider preparing a larger batch of this compound solution under strictly anhydrous conditions if multiple reactions are planned over a short period.[6]
Atmospheric moisture: Exposure of reagents or the reaction to ambient air.- Use Schlenk line techniques or a glovebox to minimize exposure to atmospheric moisture.
Formation of unexpected byproducts Base-mediated decomposition: The presence of a nucleophilic base can lead to elimination reactions.- Use a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), to scavenge the triflic acid byproduct without reacting with the triflate.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose.[3][5]

Materials:

Procedure:

  • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous DCM in a flame-dried, two-neck round-bottom flask under a dry argon atmosphere.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Slowly add pyridine to the solution.

  • Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound as white needles.[5]

Protocol 2: General Procedure for Glycosylation using this compound

This is a general protocol for the in situ formation of this compound and subsequent glycosylation.

Materials:

  • Glycosyl donor (e.g., a thioglycoside or sulfoxide)

  • Trifluoromethanesulfonic anhydride (Tf2O) or a triflic acid source

  • Non-nucleophilic base (e.g., DTBMP)

  • Glycosyl acceptor (an alcohol)

  • Anhydrous dichloromethane (CD2Cl2 for NMR monitoring)

Procedure:

  • In a flame-dried NMR tube or reaction flask under an inert atmosphere, dissolve the glycosyl donor and DTBMP in anhydrous CD2Cl2.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add triflic anhydride (Tf2O) to the solution. The formation of the glycosyl triflate can be monitored by 19F NMR.[8]

  • After the formation of the this compound is confirmed, add the glycosyl acceptor (alcohol) to the reaction mixture at -78°C.

  • Allow the reaction to proceed at low temperature, and then slowly warm to room temperature.

  • Monitor the consumption of the triflate and formation of the glycoside product by NMR spectroscopy or TLC.[8]

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Visualizations

Hydrolysis_Mechanism Figure 1. Simplified Hydrolysis of this compound MannoseTriflate This compound (AcO)4-Man-OTf TransitionState Transition State MannoseTriflate->TransitionState Nucleophilic Attack Water H2O (Water) Water->TransitionState HydrolyzedMannose Hydrolyzed Mannose (AcO)4-Man-OH TransitionState->HydrolyzedMannose Product Formation TriflicAcid TfOH (Triflic Acid) TransitionState->TriflicAcid

Caption: Simplified mechanism of this compound hydrolysis.

Troubleshooting_Workflow Figure 2. Troubleshooting Low Glycosylation Yield start Low Glycosylation Yield check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Implement Strict Anhydrous Techniques: - Use dry solvents/glassware - Inert atmosphere check_moisture->anhydrous_conditions Yes check_temp Review Reaction Temperature check_moisture->check_temp No success Improved Yield anhydrous_conditions->success low_temp_reaction Perform reaction at low temperature (e.g., -78°C) check_temp->low_temp_reaction Yes check_purity Verify Purity of this compound check_temp->check_purity No low_temp_reaction->success check_purity->start No, consult further purify_triflate Recrystallize this compound check_purity->purify_triflate Yes purify_triflate->success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Scaling Up Mannose Triflate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up mannose triflate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of these critical glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound glycosylation reactions?

A1: Scaling up this compound glycosylation reactions presents several challenges that can impact yield, purity, and stereoselectivity. Key challenges include:

  • Exothermic Reaction Control: The formation of the glycosidic bond is often exothermic. Without proper heat management at a larger scale, temperature spikes can lead to side reactions and degradation of the product.

  • Reagent Stability and Handling: this compound is moisture-sensitive, and its stability can be a concern during prolonged reaction times or under non-inert conditions, which are more challenging to maintain at scale.

  • Maintaining Stereoselectivity: Achieving the desired anomeric selectivity (α or β) can be more difficult on a larger scale. Factors such as reaction concentration, temperature, and the choice of promoter and protecting groups play a crucial role and their effects can be amplified at scale.[1][2][3][4]

  • Purification of the Glycosylated Product: Removing unreacted starting materials, byproducts, and catalysts from large batches of the product can be complex. Standard laboratory purification techniques like column chromatography may not be readily scalable.[5][6][7]

  • Side Reactions: Undesired side reactions, such as elimination or orthoester formation, can become more prevalent at a larger scale, leading to lower yields and more complex purification profiles.

Q2: How does the choice of protecting groups on the this compound donor and the acceptor affect the scale-up process?

A2: Protecting groups are critical for directing the stereochemical outcome and influencing the reactivity of both the donor and acceptor. When scaling up:

  • Participating vs. Non-participating Groups: A participating group at the C2 position of the mannose donor (e.g., an acetyl group) will favor the formation of the 1,2-trans glycosidic bond (α-mannoside). A non-participating group (e.g., a benzyl (B1604629) ether) is required for the formation of the 1,2-cis linkage (β-mannoside). The choice of protecting group strategy must be robust to ensure consistent stereoselectivity at scale.[1]

  • Steric Hindrance: Bulky protecting groups can hinder the approach of the acceptor, potentially slowing down the reaction rate and requiring longer reaction times or higher temperatures, which can be problematic at scale.

  • Deprotection: The protecting groups must be removable under conditions that do not compromise the integrity of the newly formed glycosidic bond or other functional groups in the molecule. Deprotection strategies that are straightforward on a small scale may become challenging and costly at a larger scale, requiring significant optimization.[8][9][10]

Q3: What are the recommended storage and handling conditions for this compound, especially for large quantities?

A3: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen). For storage, it is recommended to keep it in a tightly sealed container at low temperatures (-20°C or below) to minimize degradation.[11] When handling large quantities, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the triflate group, which would deactivate the donor.

Troubleshooting Guide

Issue 1: Low Yield of the Glycosylated Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Ensure sufficient equivalents of the this compound donor and promoter are used. On a larger scale, mixing may be less efficient, so ensure adequate agitation. Consider a controlled increase in reaction temperature if the reaction is sluggish, but be mindful of potential side reactions.[12]
Degradation of this compound Donor Ensure all solvents and reagents are strictly anhydrous. Handle this compound under a dry, inert atmosphere. For large-scale reactions, consider adding the triflate donor in portions to minimize its exposure to trace moisture over time.
Product Degradation during Work-up or Purification Glycosidic bonds can be sensitive to acidic or basic conditions.[13][14][15] Neutralize the reaction mixture carefully after quenching. If using silica (B1680970) gel chromatography, consider using a neutral or deactivated silica gel to prevent hydrolysis of the product.[12] Evaluate alternative purification methods like preparative HPLC if degradation on silica is significant.[16]
Side Reactions Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Common side reactions include elimination to form a glycal or orthoester formation. Adjusting the reaction temperature, the nature of the promoter, or the protecting groups can help minimize these side reactions.
Issue 2: Poor Stereoselectivity (Incorrect Anomer Ratio)

Possible Causes & Solutions

CauseRecommended Action
Incorrect Protecting Group Strategy To favor α-mannosides, use a participating protecting group at the C2 position (e.g., acetate). For β-mannosides, a non-participating group (e.g., benzyl ether) is necessary.[1]
Reaction Concentration The concentration of the reactants can significantly influence stereoselectivity. In some cases, lower concentrations favor the desired 1,2-trans product.[2][3] It is advisable to perform small-scale experiments to optimize the concentration before scaling up.
Promoter/Catalyst Choice The choice of promoter (e.g., TMSOTf, BF₃·OEt₂) can impact the stereochemical outcome. The optimal promoter may differ depending on the specific donor and acceptor.[12]
Temperature Control Temperature fluctuations during the reaction can affect the anomerization equilibrium of the reactive intermediate. Ensure consistent and controlled temperature throughout the large-scale reaction.
Issue 3: Difficulties in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Co-elution of Product and Impurities Optimize the mobile phase for silica gel chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase, such as reversed-phase silica gel.
Scalability of Chromatography Direct scale-up of laboratory-scale column chromatography can be inefficient. Investigate scalable purification techniques such as flash chromatography systems designed for larger quantities or preparative HPLC.[5]
Removal of Catalysts and Reagents Employ appropriate aqueous washes during the work-up to remove water-soluble catalysts and byproducts. If the product is stable, precipitation or crystallization can be an effective method for purification at a larger scale.

Experimental Protocols

General Protocol for a Scale-Up Mannosylation Reaction

This protocol is a general guideline and should be optimized for specific substrates and scales.

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and an inert gas inlet is thoroughly dried and purged with nitrogen or argon.

  • Reagent Preparation: Anhydrous dichloromethane (B109758) (or another suitable solvent) is charged to the reactor. The glycosyl acceptor and a suitable acid scavenger (e.g., 2,4,6-tri-tert-butylpyrimidine) are added and dissolved under an inert atmosphere.

  • Reaction Cooldown: The solution is cooled to the desired reaction temperature (typically between -78°C and 0°C).

  • Donor Addition: The this compound donor, dissolved in anhydrous dichloromethane, is added to the reactor in a controlled manner, either dropwise or via a syringe pump, to maintain the desired reaction temperature.

  • Promoter Addition: The promoter (e.g., trimethylsilyl (B98337) triflate, TMSOTf) is added dropwise to the reaction mixture. The addition rate should be carefully controlled to manage any exotherm.

  • Reaction Monitoring: The reaction is monitored by TLC or in-process LC-MS analysis until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of a suitable quenching agent, such as triethylamine (B128534) or pyridine, to neutralize the acidic promoter.

  • Work-up: The reaction mixture is allowed to warm to room temperature. It is then typically filtered to remove any solids, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate large-scale method, such as flash chromatography or preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Glycosylation Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_donor Assess Donor Stability start->check_donor check_product Evaluate Product Stability start->check_product analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts incomplete Incomplete Reaction check_reaction->incomplete donor_degraded Donor Degraded check_donor->donor_degraded product_degraded Product Degraded check_product->product_degraded side_reactions Side Reactions Prevalent analyze_byproducts->side_reactions solution1 Optimize Reaction Time/ Stoichiometry/Mixing incomplete->solution1 solution2 Ensure Anhydrous Conditions/ Inert Atmosphere donor_degraded->solution2 solution3 Modify Work-up/ Purification Conditions product_degraded->solution3 solution4 Adjust Temperature/ Promoter/Protecting Groups side_reactions->solution4 Scale_Up_Workflow lab_scale Lab-Scale Optimization (mg scale) parameter_optimization Parameter Optimization - Stoichiometry - Temperature - Concentration lab_scale->parameter_optimization pilot_scale Pilot-Scale Run (g to kg scale) parameter_optimization->pilot_scale process_monitoring In-Process Monitoring (IPC: TLC, LC-MS) pilot_scale->process_monitoring workup_purification Work-up & Purification Strategy Development pilot_scale->workup_purification large_scale Large-Scale Manufacturing process_monitoring->large_scale workup_purification->large_scale final_product Final Product (API or Intermediate) large_scale->final_product

References

Validation & Comparative

A Comparative Guide to Mannose Triflate and Mannosyl Phosphate as Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of mannosides is a formidable challenge in carbohydrate chemistry, pivotal for the development of therapeutics, vaccines, and biological probes. The choice of the glycosyl donor is critical in determining the yield and, most importantly, the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison between two powerful mannosyl donors: mannose triflate and mannosyl phosphate (B84403). We will delve into their activation mechanisms, performance metrics supported by experimental data, and detailed protocols to assist researchers in selecting the optimal donor for their synthetic goals.

Introduction to Glycosyl Donors

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is fundamental to many biological processes. In chemical synthesis, a glycosyl donor, a carbohydrate with a leaving group at the anomeric center, is reacted with a glycosyl acceptor (a nucleophile, typically an alcohol). Mannosides, particularly the β-mannosidic linkage, are notoriously difficult to synthesize due to the steric hindrance of the axial C2 substituent, which disfavors direct nucleophilic attack, and the anomeric effect, which favors the formation of the α-anomer. Mannose triflates and mannosyl phosphates have emerged as highly effective donors, each offering distinct advantages in controlling the challenging 1,2-cis (β) or 1,2-trans (α) stereoselectivity.

Activation and Glycosylation Mechanisms

The stereochemical outcome of a glycosylation reaction is governed by a mechanistic continuum ranging from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway.

  • This compound: Mannosyl triflates are typically not isolated but are generated in situ from more stable precursors like thioglycosides or glycosyl sulfoxides.[1] This "pre-activation" approach involves treating the precursor with a strong promoter, such as triflic anhydride (B1165640) (Tf₂O), at low temperatures before the acceptor is introduced.[2] The resulting α-mannosyl triflate is a key intermediate.[2][3] The reaction can then proceed via two main pathways:

    • SN2-like Pathway: The glycosyl acceptor can directly attack the highly reactive α-triflate intermediate, leading to an inversion of configuration and the formation of the desired β-mannoside .[2] This pathway is favored when using conformationally rigid donors, such as those with a 4,6-O-benzylidene protecting group, which stabilizes the α-triflate intermediate.[2]

    • SN1-like Pathway: The α-triflate can dissociate to form a planar, highly reactive oxocarbenium ion intermediate. The acceptor can then attack from either face, but typically attacks from the less hindered α-face, yielding the thermodynamically favored α-mannoside .[2]

  • Mannosyl Phosphate: Glycosyl phosphates are more stable than triflates and require activation.[4] The activation method dictates the reaction mechanism and stereochemical outcome.

    • Catalytic Activation: The use of tailored dual hydrogen-bond donor catalysts, such as bis-thiourea derivatives, allows for the activation of the phosphate leaving group under mild, neutral conditions.[4] This approach promotes a stereospecific SN2 reaction by simultaneously activating the phosphate leaving group and the protic nucleophile of the acceptor, resulting in excellent β-selectivity .[4][5]

    • Lewis Acid Activation: In contrast, stoichiometric activation with a strong Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) promotes an SN1-like mechanism.[6] This leads to the formation of an oxocarbenium ion, which is then attacked by the acceptor to predominantly form the α-mannoside .[6]

The choice of activator for mannosyl phosphates provides a reliable switch to control the stereochemical outcome.

Performance Comparison: this compound vs. Mannosyl Phosphate

The following table summarizes the key performance characteristics of this compound and mannosyl phosphate donors based on published experimental data.

FeatureThis compoundMannosyl Phosphate
Leaving Group Trifluoromethanesulfonate (-OTf)Diphenyl Phosphate (-OP(O)(OPh)₂) or other phosphates
Typical Promoters For β-selectivity: Tf₂O, BSP, TTBP (pre-activation)[2]. For α-selectivity: TMSOTf, AgOTf[7].For β-selectivity: Catalytic bis-thiourea[4]. For α-selectivity: Stoichiometric TMSOTf[6].
Reaction Conditions Typically cryogenic (-78°C to 0°C)[2].Catalytic: Mild, often room temperature[4]. Lewis Acid: -35°C to room temperature[8].
Stereoselectivity Highly dependent on protecting groups. 4,6-O-benzylidene favors β-selectivity[2]. 3-O-acyl groups favor α-selectivity[3].Controllable by activator. Catalytic activation gives high β-selectivity[4]. Lewis acid activation gives high α-selectivity[6].
Typical Yields Good to excellent (often >70-80%)[2][9].Good to excellent (often >80-90%) with both catalytic and stoichiometric activation[5][8].
Functional Group Tolerance Moderate. Strong activators (Tf₂O) may not be compatible with sensitive functional groups.Excellent, particularly with mild, neutral catalytic activation[4].

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways for glycosylation using this compound and mannosyl phosphate donors.

mannose_triflate_activation cluster_pre Precursor cluster_prod Products precursor Mannosyl Sulfoxide/Thioglycoside activator Tf₂O, Base -78 °C precursor->activator Pre-activation alpha_tf α-Mannosyl Triflate (Covalent Intermediate) oxo Oxocarbenium Ion (SN1 Intermediate) alpha_tf->oxo Equilibrium (SN1 path) beta_prod β-Mannoside alpha_tf->beta_prod SN2-like attack (Inversion) alpha_prod α-Mannoside oxo->alpha_prod SN1-like attack acceptor1 Acceptor (ROH) acceptor1->beta_prod acceptor2 Acceptor (ROH) acceptor2->alpha_prod activator->alpha_tf

References

A Comparative Guide to Mannose Triflate and Other Glycosyl Donors in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of glycosidic bonds is a cornerstone of modern glycochemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with profound biological significance. The choice of the glycosyl donor, a carbohydrate precursor activated at the anomeric center, is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of a glycosylation reaction. Among the diverse array of glycosyl donors, mannose triflate has emerged as a highly reactive intermediate, particularly valued for its role in the challenging synthesis of β-mannosidic linkages.

This guide provides an objective comparison of this compound with other prominent glycosyl donors, supported by experimental data to inform the selection of the most suitable donor for specific synthetic challenges. We will delve into the reactivity, stereoselectivity, and practical considerations associated with each donor class, complemented by detailed experimental protocols and visual representations of key reaction pathways.

Overview of Glycosyl Donors

Glycosyl donors are characterized by a leaving group at the anomeric carbon. Activation of this group by a promoter generates a reactive electrophilic species that is subsequently attacked by a nucleophilic glycosyl acceptor (typically a hydroxyl group) to form the desired glycosidic bond. The nature of the leaving group significantly influences the donor's stability, reactivity, and the stereochemical outcome of the glycosylation.

This comparison will focus on this compound and its relationship with other widely used mannosyl donors, including:

  • Glycosyl Halides: The classical glycosyl donors, known for their high reactivity but often hampered by instability.

  • Thioglycosides: Valued for their stability, allowing for a wide range of protecting group manipulations, and their tunable reactivity.

  • Glycosyl Trichloroacetimidates: Highly reactive and versatile donors that are activated by catalytic amounts of a Lewis acid.

  • Glycosyl Phosphates: Stable and easily handled donors that can be activated under various conditions to achieve high stereoselectivity.

Data Presentation: Performance Comparison of Mannosyl Donors

The following tables summarize the performance of different mannosyl donors in glycosylation reactions, focusing on reaction yields and stereoselectivity (α:β ratio). It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and protecting groups across different studies. The data presented here are representative examples to illustrate the general performance of each donor class.

Table 1: Glycosylation with Donors Generating Mannosyl Triflates (in situ)

Donor TypeAcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
Mannosyl Sulfoxide (B87167)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTf₂O, DTBMPCH₂Cl₂-78 to 0661:1.5[1]
ThiomannosidePolymer-supported acceptorBSP, Tf₂O, TTBPCH₂Cl₂-60 to rtHighβ-anomer only[2]
Mannosyl Phosphate (acetonide protected)Primary AlcoholBis-thiourea catalystToluene25951:32[3]
Mannosyl Phosphate (acetonide protected)Secondary AlcoholBis-thiourea catalystToluene25921:24[3]

Abbreviations: Tf₂O (Trifluoromethanesulfonic anhydride), DTBMP (2,6-Di-tert-butyl-4-methylpyridine), BSP (1-Benzenesulfinyl piperidine), TTBP (2,4,6-Tri-tert-butylpyrimidine), rt (room temperature).

Table 2: Glycosylation with Mannosyl Trichloroacetimidates

Donor Protecting GroupsAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
Per-O-benzylPrimary AlcoholTMSOTfCH₂Cl₂-40851:4[2]
Per-O-benzylSecondary AlcoholTMSOTfCH₂Cl₂-20781:2.5[2]
4,6-O-benzylidenePrimary AlcoholHClO₄–SiO₂CH₂Cl₂/Dioxane088>20:1[2]
2-Azido-2-deoxyPrimary AlcoholPhenanthrolinium saltEt₂O/DCM25851:19[4]

Abbreviations: TMSOTf (Trimethylsilyl trifluoromethanesulfonate), HClO₄–SiO₂ (Perchloric acid on silica), DCM (Dichloromethane).

Table 3: Glycosylation with Other Mannosyl Donors

Donor TypeAcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
Mannosyl IodideSecondary AlcoholAgOTfCH₂Cl₂-40 to rt91α-only[5]
Mannosyl Hemiacetal (one-pot iodination)Primary AlcoholPh₃PO/(COCl)₂, LiICHCl₃45925:95[6]
Mannosyl 6-Nitro-2-benzothiazoateSecondary AlcoholHB(C₆F₅)₄Toluene0851:9[7]
Mannosamine (3-O-Picoloyl)Primary AlcoholNIS/TfOH1,2-DCErt821:5[8]

Abbreviations: AgOTf (Silver triflate), Ph₃PO (Triphenylphosphine oxide), (COCl)₂ (Oxalyl chloride), LiI (Lithium iodide), HB(C₆F₅)₄ (Tetrakis(pentafluorophenyl)boric acid), NIS (N-Iodosuccinimide), TfOH (Triflic acid), DCE (Dichloroethane).

Mechanistic Considerations and Stereoselectivity

The stereochemical outcome of a glycosylation reaction is a complex interplay of factors including the nature of the glycosyl donor and its protecting groups, the reactivity of the acceptor, the solvent, and the reaction temperature.

The Role of Mannosyl Triflates in β-Mannosylation

The synthesis of 1,2-cis-glycosidic linkages, such as β-mannosides, is particularly challenging due to the opposing anomeric effect and the steric hindrance of the C2 substituent. Mannosyl triflates, often generated in situ from stable precursors like thioglycosides or sulfoxides, are highly reactive intermediates that can lead to high β-selectivity.[2][3] The formation of an α-mannosyl triflate intermediate, followed by an SN2-like attack by the acceptor, is a key strategy for achieving the desired β-mannoside.[9] The use of a 4,6-O-benzylidene protecting group on the mannosyl donor is known to favor the formation of the β-anomer by destabilizing the oxocarbenium ion intermediate, thus favoring the SN2 pathway.[3]

G cluster_SN2 Donor Mannosyl Donor (e.g., Thioglycoside) Triflate α-Mannosyl Triflate (Reactive Intermediate) Donor->Triflate Activation Activator Activator (e.g., Tf2O) Activator->Triflate Product β-Mannoside Triflate->Product SN2 SN2-like attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Caption: Pathway for β-mannosylation via an α-mannosyl triflate intermediate.

Influence of Neighboring Group Participation

In contrast, the presence of a participating group (e.g., an acetyl or benzoyl group) at the C2 position of the donor typically leads to the formation of a 1,2-trans-glycoside (an α-mannoside). The participating group forms a cyclic intermediate (an oxocarbenium ion stabilized by the acyl group) that blocks the α-face, directing the incoming acceptor to attack from the β-face, resulting in the α-product after ring opening.

G Donor Mannosyl Donor (C2-Acyl) Intermediate Acyl-stabilized Oxocarbenium Ion Donor->Intermediate Activation Activator Activator Activator->Intermediate Product α-Mannoside Intermediate->Product β-face attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Caption: Neighboring group participation leading to α-mannoside formation.

Experimental Protocols

Protocol 1: β-Mannosylation via in situ generated Mannosyl Triflate from a Mannosyl Sulfoxide Donor

This protocol is adapted from a procedure known to favor the formation of β-mannosides.[10]

Materials:

  • 4,6-O-Benzylidene-protected mannosyl sulfoxide donor (1.0 eq)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (2.0 eq)

  • Anhydrous toluene

  • Activated 4Å molecular sieves

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Hexanoic anhydride (B1165640) (1.5 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Glycosyl acceptor (1.5 eq)

  • Triethylamine (B128534) or pyridine

  • Celite

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the mannosyl sulfoxide donor and DTBMP in anhydrous toluene.

  • Co-evaporate the mixture to dryness under reduced pressure. Repeat this process twice more to ensure the removal of residual water.

  • Place the dried residue under a high vacuum for at least 1 hour.

  • Add activated 4Å molecular sieves to the flask.

  • Dissolve the mixture in anhydrous CH₂Cl₂ to a concentration of approximately 0.05 M with respect to the donor.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cold, stirring suspension, add hexanoic anhydride via syringe, followed by the dropwise addition of trifluoromethanesulfonic anhydride over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30-60 minutes for the "pre-activation" step.

  • In a separate flame-dried flask, prepare a solution of the glycosyl acceptor in anhydrous dichloromethane.

  • Add the acceptor solution dropwise to the reaction mixture at -78 °C over 10-15 minutes.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction to 0 °C over 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a few drops of triethylamine or pyridine.

  • Filter the reaction mixture through a pad of Celite, washing the pad with dichloromethane.

  • Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to obtain the desired β-mannoside.

Protocol 2: Glycosylation using a Mannosyl Trichloroacetimidate (B1259523) Donor

This is a general protocol for glycosylation using a trichloroacetimidate donor, which can be adapted for mannosyl donors.[3]

Materials:

  • Mannosyl trichloroacetimidate donor (1.0–3.0 eq)

  • Glycosyl acceptor (1.0 eq)

  • Anhydrous toluene

  • Activated 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.5 eq)

  • Saturated aqueous NaHCO₃ solution

  • Celite

  • Na₂SO₄

Procedure:

  • To a pear-shaped flask, add the glycosyl acceptor and mannosyl trichloroacetimidate donor. Remove residual water by azeotropic distillation with anhydrous toluene.

  • Place the flask under high vacuum for at least 3 hours and then purge with argon.

  • In a separate two-necked round-bottom flask, add activated 4Å molecular sieves and heat at 300°C for 2 hours under vacuum.

  • To the flask containing the acceptor and donor, add anhydrous CH₂Cl₂ (to a concentration of 50–100 mM).

  • Transfer this solution via cannula to the flask containing the activated molecular sieves at room temperature.

  • Cool the mixture to the desired temperature (typically between -80°C and 0°C) and stir for 1 hour.

  • Add TMSOTf to the suspension and continue stirring until the trichloroacetimidate donor is completely consumed (monitor by TLC).

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite and wash the pad with an organic solvent.

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Filter the suspension, concentrate the filtrate, and purify the residue by silica gel column chromatography.

Conclusion

The selection of a glycosyl donor is a multifaceted decision that requires careful consideration of the desired stereochemical outcome, the reactivity of the coupling partners, and the overall synthetic strategy. This compound, often generated in situ, stands out as a powerful tool for the construction of challenging β-mannosidic linkages, a feat that is difficult to achieve with many other donors. Its high reactivity, when appropriately harnessed with specific protecting groups and reaction conditions, allows for stereoinvertive glycosylation.

Glycosyl trichloroacetimidates offer a versatile and highly reactive alternative, suitable for a broad range of applications. Thioglycosides provide stability and opportunities for orthogonal glycosylation strategies, while glycosyl halides, though highly reactive, often present challenges in handling and stereocontrol. Glycosyl phosphates are emerging as stable and effective donors, particularly in catalyst-controlled stereoselective reactions.

Ultimately, the optimal glycosyl donor is context-dependent. By understanding the reactivity profiles and stereodirecting influences of each donor class, researchers can make informed choices to efficiently and selectively synthesize complex mannose-containing oligosaccharides for advancing research in chemistry, biology, and medicine.

References

A Researcher's Guide to the Purity Validation of Mannose Triflate: HPLC and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the workflow. Mannose triflate (1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), a key precursor in the synthesis of vital imaging agents like [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) for Positron Emission Tomography (PET), is no exception. High-purity this compound is essential for achieving high radiochemical yields and ensuring the final product is safe and effective for clinical use.

This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into a detailed experimental protocol for HPLC, compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and present the data in a clear, comparative format to aid in your selection of the most appropriate method for your needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating the active pharmaceutical ingredient (API) from its potential impurities.

Experimental Protocol: HPLC Purity Determination of this compound

This protocol outlines a general method for the purity validation of this compound by HPLC. It is important to note that method optimization and validation are crucial for implementation in a specific laboratory setting.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Mannose Trifrate Sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (B129727) (HPLC grade)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

A GMP-grade this compound should typically exhibit a purity of ≥ 99.5% by HPLC[1].

Potential Impurities in this compound

A robust HPLC method should be able to separate this compound from its potential impurities, which can arise from the synthesis process or degradation. Some potential impurities include:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (the starting material)

  • Degradation products resulting from the loss of the triflate group.

  • Other isomeric forms.

Comparing Analytical Techniques for this compound Purity

While HPLC is a powerful tool, other analytical techniques offer complementary information and can be used for orthogonal validation.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, quantitative, robust, widely available.Requires a chromophore for detection, may not detect all impurities.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure confirmation, can identify and quantify impurities without a reference standard (qNMR), non-destructive.Lower sensitivity than HPLC, can be complex to interpret for mixtures, requires a higher sample concentration.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced separation and identification.May not be quantitative without a suitable internal standard, can experience matrix effects.
Titration Measures the concentration of a substance by reacting it with a solution of known concentration.Simple, inexpensive, and accurate for determining the concentration of the main component.Not suitable for identifying or quantifying impurities, less specific than chromatographic methods.

Visualizing the Workflow

To better understand the process of HPLC validation and its place in the broader context of this compound quality control, the following diagrams illustrate the key workflows.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound (Standard and Sample) dissolve Dissolve in Methanol (Stock Solution) start->dissolve dilute Dilute with Mobile Phase (Working Solution) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity validation of this compound.

Method_Comparison cluster_methods Analytical Methods mannose_triflate This compound Purity Assessment hplc HPLC mannose_triflate->hplc High Resolution Quantitative nmr NMR mannose_triflate->nmr Structural Confirmation Absolute Quantification (qNMR) ms Mass Spectrometry mannose_triflate->ms High Sensitivity Molecular Weight titration Titration mannose_triflate->titration Assay of Main Component hplc->nmr Orthogonal Validation hplc->ms Orthogonal Validation

Logical relationship of analytical methods for this compound purity.

Conclusion

The validation of this compound purity is a critical step in the production of radiopharmaceuticals. HPLC stands out as a robust and reliable method for routine quality control, offering excellent resolution and quantitative capabilities. However, for comprehensive characterization and orthogonal validation, techniques like NMR and Mass Spectrometry provide invaluable structural and molecular weight information. The choice of analytical method will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory guidelines. By employing a well-validated analytical strategy, researchers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible results in their drug development endeavors.

References

A Comparative Guide to the Spectroscopic Data of Mannose Triflate and Alternative Mannosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for mannose triflate, a key precursor in the synthesis of [¹⁸F]FDG for Positron Emission Tomography (PET), against other common mannosyl donors. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these critical reagents in drug development and research. All data is presented in a structured format for ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound) and two common alternative mannosyl donors: a peracetylated mannosyl phosphate (B84403) and a peracetylated thiomannoside.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 1753, 1730[1][2]C=O stretching (acetyl groups)
1414, 1215[2]S=O stretching (triflate group)
Absence of peak ~3500[1][2]Indicates successful triflation of the hydroxyl group
Peracetylated Mannosyl Phosphate ~1750C=O stretching (acetyl groups)
~1250P=O stretching
~1050P-O-C stretching
Peracetylated Thiomannoside ~1745C=O stretching (acetyl groups)
~1080C-S stretching

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

CompoundH-1H-2H-3H-4H-5H-6a/6bAcetyl CH₃
This compound ~5.8~4.8~5.4~5.3~4.0~4.2, ~4.1~2.2, ~2.1, ~2.0, ~2.0
Peracetylated Mannosyl Phosphate ~5.6 (dd)~4.9 (m)~5.3 (m)~5.2 (t)~4.0 (m)~4.2, ~4.1~2.1, ~2.0, ~2.0, ~1.9
Peracetylated Thiomannoside ~5.4 (d)~5.5 (dd)~5.1 (t)~5.3 (t)~4.1 (ddd)~4.2, ~4.1~2.1, ~2.0, ~2.0, ~1.9

Note: Chemical shifts are approximate and can vary based on the solvent and specific protecting groups.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

CompoundC-1C-2C-3C-4C-5C-6Acetyl C=OAcetyl CH₃
This compound ~91~78~69~66~72~62~170, ~169~21, ~20
Peracetylated Mannosyl Phosphate ~95 (d)~69~70~67~73~62~170, ~169~21, ~20
Peracetylated Thiomannoside ~85~70~72~68~76~63~170, ~169~21, ~20

Note: Chemical shifts are approximate and can vary based on the solvent and specific protecting groups.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed m/zIonization Mode
This compound C₁₅H₁₉F₃O₁₂S[3]480.36503.0440 ([M+Na]⁺)[1]HRMS (ESI)
Peracetylated Mannosyl Phosphate C₁₄H₂₁O₁₃P428.28451.0948 ([M+Na]⁺)HRMS (ESI)
Peracetylated Thiomannoside (S-phenyl) C₂₀H₂₄O₉S[4]440.46[5]463.1033 ([M+Na]⁺)HRMS (ESI)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a thin film is prepared by dissolving approximately 10-20 mg of the compound in a volatile solvent (e.g., chloroform (B151607) or dichloromethane). A drop of this solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Data Acquisition: For High-Resolution Mass Spectrometry (HRMS), an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used. The instrument is calibrated using a known standard. The sample solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

Workflow for Spectroscopic Analysis of Mannosyl Donors

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for mannosyl donors.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Mannosyl_Donor Synthesis of Mannosyl Donor Purification Purification (e.g., Chromatography) Mannosyl_Donor->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Formula Confirmation MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of mannosyl donors.

References

A Comparative Analysis of Mannosylation Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise addition of mannose moieties to proteins and peptides is crucial for studying their structure, function, and therapeutic potential. This guide provides an objective comparison of the leading mannosylation methods—chemoenzymatic, chemical, and metabolic—supported by experimental data to inform your selection process.

This comprehensive overview details the quantitative performance of each method, provides insights into their experimental protocols, and illustrates the key biological pathways involved in mannosylation.

Quantitative Performance of Mannosylation Methods

The choice of a mannosylation strategy often depends on the desired outcome, including yield, purity, and site-specificity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of chemoenzymatic, chemical, and metabolic approaches.

Method CategorySpecific MethodSubstrateProductYieldSite-Specificity/SelectivityReference
Chemoenzymatic "One-pot" enzymatic cascadeManno-threonine building blockTetrasaccharide glycopeptide (NeuNAcα2-3Galβ1-4GlcNAcβ1-2Manα-Thr)47%High[1][2]
Scaffold Synthesis/Enzymatic Extension (SSEE)Chemically synthesized scaffolds45 O-mannosyl glycansNot specifiedHigh[3][4]
Chemical Bis-thiourea catalyzed β-mannosylationAcetonide-protected mannose donor and various alcohol nucleophilesβ-mannosidesQuantitative (for a specific step)High β-selectivity (1:10 to 1:24 α:β)[5]
H-bond-mediated aglycone delivery (HAD)Mannosamine donor with O-picoloyl groupDisaccharide91%Excellent β-selectivity (1:21 α/β)[6]
NIS/TfOH promoted glycosylationMannosamine donorDisaccharide81%High β-selectivity (1:11 α/β)[6]
Solid-phase peptide synthesis with glycosylated amino acidsFmoc-Ser/Thr and tetraaceto-1-fluoro-α-D-mannoseO-mannosylated peptidesNot specifiedFormation of desired product along with isomers[7][8]
Metabolic Metabolic Glycoengineering with Ac4ManNAzAc4ManNAz fed to cellsCell surface azido-sialic acids>2% substitution of natural sialic acidDependent on cellular machinery[9]
Metabolic labeling with D-[1-2H]MannoseD-[1-2H]Mannose administered in vivoLabeled glycoproteins in tissuesNot applicable (tracer study)Dependent on cellular machinery[10]
Metabolic labeling with D-Mannose-13C-1D-Mannose-13C-1 in cell cultureLabeled glycoproteinsNot applicable (tracer study)Dependent on cellular machinery[11]

Key Signaling and Biosynthetic Pathways

Mannosylation is a critical post-translational modification involved in protein folding, quality control, and cell-cell interactions. Defects in these pathways are linked to various diseases, including congenital muscular dystrophies. The following diagrams illustrate the fundamental N-linked and O-linked mannosylation pathways.

N_linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Dol_PP_GlcNAc2 Dol-PP-GlcNAc₂ Dol_P->Dol_PP_GlcNAc2 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_PP_GlcNAc2 Addition of 2x GlcNAc GDP_Man GDP-Man Dol_PP_GlcNAc2Man5 Dol-PP-GlcNAc₂Man₅ GDP_Man->Dol_PP_GlcNAc2Man5 Dol_P_Man Dol-P-Man Precursor_Oligo Dol-PP-GlcNAc₂Man₉Glc₃ Dol_P_Man->Precursor_Oligo Dol_PP_GlcNAc2->Dol_PP_GlcNAc2Man5 Addition of 5x Mannose Dol_PP_GlcNAc2Man5->Precursor_Oligo Addition of 4x Mannose, 3x Glucose Glycoprotein_ER Glycoprotein (High Mannose) Precursor_Oligo->Glycoprotein_ER Oligosaccharyl- transferas (OST) Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Glycoprotein_ER Glycoprotein_Golgi Glycoprotein (Processing) Glycoprotein_ER->Glycoprotein_Golgi Transport Complex_Glycan Mature Glycoprotein (Complex/Hybrid) Glycoprotein_Golgi->Complex_Glycan Trimming and Further Glycosylation

Diagram 1: N-linked Glycosylation Pathway.

O_Mannosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P_Man Dol-P-Man Man_Protein Man-O-Protein Dol_P_Man->Man_Protein POMT1/POMT2 Protein Protein (Ser/Thr) Protein->Man_Protein Core_M1 Core M1 (GlcNAcβ1-2Man) Man_Protein->Core_M1 POMGNT1 Core_M2 Core M2 (GlcNAcβ1-2(GlcNAcβ1-6)Man) Man_Protein->Core_M2 POMGNT1/ Core 2 enzyme Core_M3 Core M3 (GlcNAcβ1-4Man) Man_Protein->Core_M3 POMGNT2 Elongated_Glycans Elongated O-Mannosyl Glycans Core_M1->Elongated_Glycans Core_M2->Elongated_Glycans Core_M3->Elongated_Glycans

Diagram 2: O-Mannosylation Pathway.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon published research. Below are summaries of experimental protocols for the three main mannosylation methods.

Chemoenzymatic Mannosylation Protocol

This approach combines the precision of chemical synthesis with the high specificity of enzymatic reactions.

  • Chemical Synthesis of Glycan Scaffolds: A core mannose or mannosyl-amino acid building block is synthesized chemically. For O-mannosylation, this often involves protecting group strategies to achieve the desired stereochemistry.

  • Enzymatic Elongation: The chemically synthesized scaffold is then used as a substrate for a series of glycosyltransferases. These enzymes sequentially add monosaccharide units to build the final complex glycan structure.

  • Purification: High-performance liquid chromatography (HPLC) is typically used to purify the final glycopeptide or glycan.

  • Analysis: The structure and purity of the product are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

A "one-pot" enzymatic cascade has been developed where multiple enzymes are added sequentially without intermediate purification steps, significantly improving efficiency.[1][2]

Chemoenzymatic_Workflow Start Chemical Synthesis of Mannosyl Building Block Enzyme1 Glycosyltransferase 1 (+ Sugar Donor 1) Start->Enzyme1 Enzyme2 Glycosyltransferase 2 (+ Sugar Donor 2) Enzyme1->Enzyme2 EnzymeN ... Enzyme2->EnzymeN Purification HPLC Purification EnzymeN->Purification Analysis MS/NMR Analysis Purification->Analysis

Diagram 3: Chemoenzymatic Synthesis Workflow.
Chemical Mannosylation Protocol

Total chemical synthesis offers complete control over the structure of the glycopeptide, though it can be complex and labor-intensive.

  • Synthesis of Glycosyl Donors and Acceptors: Mannose is chemically modified to create a reactive "donor" molecule. The amino acid or peptide to be glycosylated is prepared as an "acceptor." Both molecules typically have protecting groups on reactive sites to ensure specific bond formation.

  • Glycosylation Reaction: The glycosyl donor and acceptor are reacted in the presence of a promoter (e.g., TMSOTf) or a catalyst (e.g., bis-thiourea) to form the glycosidic linkage. Reaction conditions such as solvent, temperature, and concentration are optimized to maximize yield and stereoselectivity.[5][6]

  • Solid-Phase Peptide Synthesis (SPPS): For longer glycopeptides, a glycosylated amino acid building block is incorporated into a growing peptide chain on a solid support.[7][8]

  • Deprotection: All protecting groups are removed from the glycopeptide.

  • Purification and Analysis: The final product is purified by HPLC and characterized by MS and NMR.

Chemical_Synthesis_Workflow Donor_Prep Prepare Glycosyl Donor (Mannose) Glycosylation Glycosylation Reaction (Promoter/Catalyst) Donor_Prep->Glycosylation Acceptor_Prep Prepare Glycosyl Acceptor (Peptide) Acceptor_Prep->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification HPLC Purification Deprotection->Purification Analysis MS/NMR Analysis Purification->Analysis

Diagram 4: Chemical Synthesis Workflow.
Metabolic Mannosylation Protocol

Metabolic labeling utilizes the cell's own machinery to incorporate modified mannose analogs into glycoproteins. This method is ideal for studying glycosylation in a biological context.

  • Cell Culture: Cells are cultured in a medium containing a stable isotope-labeled or chemically tagged mannose analog (e.g., D-[1-2H]Mannose, D-Mannose-13C-1, or peracetylated azido-mannose (Ac4ManNAz)).[10][11][12]

  • Metabolic Incorporation: The cells take up the mannose analog and incorporate it into their glycosylation pathways, resulting in labeled glycoproteins. The labeling period can range from hours to days depending on the experimental goals.

  • Cell Lysis and Protein Extraction: The cells are harvested, and the proteins are extracted.

  • Enrichment of Glycoproteins (Optional): If a chemically tagged analog was used (e.g., with an azide (B81097) group), the labeled glycoproteins can be enriched using bio-orthogonal chemistry (e.g., click chemistry).[12]

  • Analysis: The incorporation of the label is quantified by mass spectrometry. This allows for the analysis of glycan structure, dynamics, and the metabolic flux of mannose.

Metabolic_Labeling_Workflow Start Cell Culture with Labeled Mannose Analog Incorporation Metabolic Incorporation into Glycoproteins Start->Incorporation Harvest Cell Lysis and Protein Extraction Incorporation->Harvest Enrichment Enrichment of Labeled Glycoproteins (Optional) Harvest->Enrichment Analysis Mass Spectrometry Analysis Harvest->Analysis Direct Analysis Enrichment->Analysis

References

Mannose Triflate vs. Trichloroacetimidate Donors in Glycosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of glycosidic linkages is a cornerstone of modern carbohydrate chemistry, with profound implications for drug discovery and development. The choice of the glycosyl donor is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of a glycosylation reaction. Among the plethora of available donors, mannose triflates and mannose trichloroacetimidates have emerged as powerful and versatile reagents. This guide provides an objective, data-driven comparison of these two prominent donor systems, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal donor for specific synthetic challenges.

At a Glance: Key Differences

FeatureMannose Triflate DonorsMannose Trichloroacetimidate (B1259523) Donors
Leaving Group Trifluoromethanesulfonate (B1224126) (Triflate)Trichloroacetimidate
Activation Typically generated in situ from thioglycosides or sulfoxides with a triflic anhydride (B1165640) source.Activated by a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂).
Reactivity Highly reactive, transient species.Generally stable, isolable compounds with high reactivity upon activation.
Stereoselectivity Often employed for stereoselective β-mannosylation, proceeding through an SN2-like mechanism.Can be tuned for either α or β products depending on reaction conditions and protecting groups. α-selectivity is common, especially under thermodynamic control.
Stability Generated and used at low temperatures; thermally unstable.Can be isolated and stored, though sensitive to moisture and acidic conditions.
Byproducts Triflic acid and derivatives.Trichloroacetamide, which can sometimes react further.

Performance Comparison: A Quantitative Overview

The following tables summarize representative quantitative data for glycosylation reactions employing this compound and trichloroacetimidate donors. The selection of examples aims to provide a comparative perspective under various reaction conditions.

This compound Donors: Representative Data
Donor PrecursorAcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
4,6-O-Benzylidene-protected mannosyl thioglycosideSimple primary alcoholTf₂O, DTBMPCH₂Cl₂-78 to 0HighPredominantly β[1]
2,3-di-O-benzyl-4,6-O-benzylidene-mannosyl sulfoxideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTf₂O, TTBPCH₂Cl₂-60 to 0821:10[2]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseBSP, TTBP, Tf₂OCH₂Cl₂-60 to rt85>1:20 (β)[3]

Note: Mannosyl triflates are typically generated in situ. The data reflects the outcome of the overall glycosylation reaction.

Mannose Trichloroacetimidate Donors: Representative Data
DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
Per-O-benzylated mannosyl trichloroacetimidateIsopropanolTfOHDCM-50 to 30VariableFavors α[4]
Oligosaccharide trichloroacetimidate5-(methoxycarbonyl)pentyl mannopyranosideTMSOTfToluene10084~20:1[5]
Per-O-acetylated mannosyl trichloroacetimidateCholesterolBF₃·OEt₂CH₂Cl₂-20921:15 (β)[6]
2-O-Levulinoyl-protected disaccharide trichloroacetimidateMethyl 6-hydroxyhexanoateTMSOTfToluenerefluxHigh5:1[3][7]

Experimental Protocols: Detailed Methodologies

Protocol 1: Stereoselective β-Mannosylation via in situ Generated Mannosyl Triflate

This protocol is adapted from methodologies developed for highly stereoselective β-mannoside synthesis.[2][3]

Materials:

  • 4,6-O-Benzylidene-protected mannosyl thioglycoside (Donor precursor, 1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • 1-Benzenesulfinyl piperidine (B6355638) (BSP) (1.4 equiv)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the mannosyl thioglycoside donor, BSP, TTBP, and activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -60 °C in an acetone/dry ice bath.

  • Slowly add Tf₂O to the stirring suspension. The formation of the α-mannosyl triflate occurs in situ.

  • After 15 minutes, add a solution of the glycosyl acceptor in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction at -60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the donor is consumed, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired β-mannoside.

Protocol 2: α-Selective Mannosylation using a Mannosyl Trichloroacetimidate Donor

This protocol is a general procedure for the activation of mannosyl trichloroacetimidate donors to achieve α-glycosylation.[5][8]

Materials:

  • Mannosyl trichloroacetimidate donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the mannosyl trichloroacetimidate donor, the glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous solvent (CH₂Cl₂ for lower temperatures, Toluene for higher temperatures).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (e.g., -40 °C to 0 °C for kinetic control, or heat to reflux for thermodynamic control).

  • Add TMSOTf dropwise to the stirring suspension.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Insights and Visualizations

The stereochemical outcome of glycosylation reactions is intricately linked to the reaction mechanism. The following diagrams, generated using the DOT language, illustrate the proposed pathways for this compound and trichloroacetimidate donors.

Activation of a Mannosyl Thioglycoside to a Mannosyl Triflate

G Donor Mannosyl Thioglycoside Intermediate α-Mannosyl Triflate Donor->Intermediate Activation Activator Tf2O, Base Product β-Mannoside Intermediate->Product SN2 attack Acceptor Acceptor (ROH) G cluster_kinetic Kinetic Control (SN2-like) cluster_thermo Thermodynamic Control (SN1-like) K_Donor Mannosyl Trichloroacetimidate K_Intermediate Activated Imidate K_Donor->K_Intermediate Lewis Acid K_Product β-Mannoside K_Intermediate->K_Product Attack T_Donor Mannosyl Trichloroacetimidate T_Intermediate Oxocarbenium Ion T_Donor->T_Intermediate Lewis Acid T_Product α-Mannoside T_Intermediate->T_Product Attack

References

Assessing the Anomeric Purity of Mannose Triflate Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the stereoselective formation of glycosidic bonds is a critical step. Mannose triflate is a powerful glycosyl donor, prized for its high reactivity. However, controlling the anomeric selectivity of the resulting glycosidic linkage—that is, the formation of either the α or β anomer—is a significant challenge that directly impacts the biological activity and therapeutic potential of the synthesized glycoconjugates. This guide provides a comprehensive comparison of methodologies to assess the anomeric purity of mannosylation products derived from this compound and other common mannosyl donors, supported by experimental data and detailed protocols.

Performance Comparison of Mannosyl Donors

The choice of glycosyl donor and reaction conditions profoundly influences the anomeric outcome of a glycosylation reaction. This compound, while highly reactive, often yields a mixture of anomers. The table below summarizes the performance of this compound in comparison to other frequently used mannosyl donors in terms of chemical yield and anomeric selectivity (α:β ratio).

Glycosyl DonorAcceptorPromoter/ConditionsYield (%)α:β RatioReference
Mannosyl Triflate Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosidePh₂SO, TTBP, Tf₂O, CH₂Cl₂851:1.5[1](--INVALID-LINK--)
Mannosyl Trichloroacetimidate 1-HexanolTMSOTf, CH₂Cl₂92>95:5 (α)[2](--INVALID-LINK--)
Mannosyl Phosphate MethanolTMSOTf, CH₂Cl₂881:1[3](--INVALID-LINK--)
S-Mannosyl Xanthate CholesterolNIS, TfOH, CH₂Cl₂851:4 (β)

Note: The anomeric ratio and yield can vary significantly depending on the specific acceptor, promoter, solvent, and temperature used. The data presented here are for illustrative purposes.

Experimental Protocols for Determining Anomeric Purity

The two most common and reliable methods for determining the anomeric purity of mannosylation products are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for both qualitative and quantitative assessment of anomeric mixtures. The anomeric protons (H-1) of the α- and β-mannosides resonate at distinct chemical shifts, allowing for their differentiation and quantification through integration of the respective signals.

Key Diagnostic ¹H NMR Chemical Shifts for Mannosides:

AnomerTypical Chemical Shift (δ) of H-1Typical Coupling Constant (JH1,H2)
α-Mannoside4.8 - 5.3 ppm~1-2 Hz
β-Mannoside4.4 - 4.7 ppm< 1 Hz

Chemical shifts can vary depending on the solvent and the protecting groups on the mannose ring.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified glycosylation product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the T₁ of the anomeric protons to ensure accurate integration.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals corresponding to the anomeric protons of the α and β isomers.

    • Calculate the anomeric ratio by comparing the integral values of the two signals. For example, if the integral of the α-anomer's H-1 is 2.5 and the β-anomer's H-1 is 1.0, the α:β ratio is 2.5:1.

High-Performance Liquid Chromatography (HPLC)

HPLC is another excellent method for the separation and quantification of anomeric isomers. The separation can be achieved using a chiral stationary phase or by derivatizing the anomers to form diastereomers that can be separated on a standard reverse-phase or normal-phase column.

Experimental Protocol (Using a Chiral Column):

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP) column known for carbohydrate separations, such as a polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase Optimization:

    • The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the anomeric peaks.

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Acquisition and Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a suitable detector, such as a refractive index (RI) detector or a UV detector if the molecules have a chromophore.

    • The anomeric ratio is determined by the ratio of the peak areas of the separated anomers.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in assessing anomeric purity and making informed decisions, the following diagrams are provided.

experimental_workflow cluster_synthesis Glycosylation Reaction cluster_analysis Anomeric Purity Assessment mannose_donor Mannose Donor (e.g., this compound) reaction Glycosylation mannose_donor->reaction acceptor Glycosyl Acceptor acceptor->reaction product_mixture Crude Product (α/β Mixture) reaction->product_mixture purification Purification (e.g., Column Chromatography) product_mixture->purification nmr ¹H NMR Spectroscopy purification->nmr hplc HPLC Analysis purification->hplc data_analysis Data Analysis (Integration/Peak Area) nmr->data_analysis hplc->data_analysis anomeric_ratio Anomeric Ratio (α:β) data_analysis->anomeric_ratio

Caption: Experimental workflow for the synthesis and assessment of anomeric purity of mannosylation products.

comparative_analysis cluster_donors Mannosyl Donor Alternatives cluster_criteria Performance Criteria triflate This compound reactivity Reactivity triflate->reactivity High selectivity Anomeric Selectivity (α vs. β) triflate->selectivity Variable yield Chemical Yield triflate->yield Good to Excellent stability Donor Stability triflate->stability Moisture Sensitive imidate Mannosyl Trichloroacetimidate imidate->reactivity High imidate->selectivity Good to Excellent (Often α-selective) imidate->yield Excellent imidate->stability Moderate phosphate Mannosyl Phosphate phosphate->reactivity Moderate phosphate->selectivity Variable phosphate->yield Good phosphate->stability Good

Caption: Logical comparison of different mannosyl donors based on key performance criteria.

Conclusion

The accurate determination of anomeric purity is indispensable in the synthesis of glycoconjugates for research and therapeutic applications. While this compound is a highly effective glycosyl donor, its use necessitates careful analysis of the product's anomeric composition. ¹H NMR spectroscopy and HPLC are the primary analytical tools for this purpose, each providing reliable quantitative data. By understanding the performance characteristics of different mannosyl donors and employing rigorous analytical methods, researchers can optimize their synthetic strategies to achieve the desired stereochemical outcome and advance the development of novel carbohydrate-based therapeutics.

References

Kinetic Showdown: Mannose Triflate Glycosylation vs. Key Alternatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the efficiency and stereoselectivity of glycosylation reactions are paramount. This guide provides a data-driven comparison of mannose triflate glycosylation against two prevalent alternatives: glycosyl sulfoxides and glycosyl trichloroacetimidates. By examining their kinetic profiles, we offer insights to inform the selection of the most suitable method for specific synthetic challenges.

The formation of glycosidic bonds, a cornerstone of glycoconjugate synthesis, is notoriously challenging. The mannosyl triflate, a highly reactive intermediate, has been a focal point of mechanistic studies aimed at achieving high yields and stereoselectivity, particularly for the elusive β-mannosides. Understanding the kinetics of its formation and reaction is crucial for optimizing glycosylation strategies. This guide summarizes key quantitative data from seminal kinetic studies to facilitate a direct comparison with glycosyl sulfoxide (B87167) and trichloroacetimidate (B1259523) donor systems.

Comparative Kinetic Data

The following tables summarize quantitative data from kinetic isotope effect (KIE) studies on this compound glycosylation and the concentration dependence of this and alternative methods as determined by the "cation clock" methodology.

Table 1: Primary ¹³C Kinetic Isotope Effects for this compound Glycosylation

Product AnomerExperimental ¹³C KIE (at 25 °C)Mechanistic Interpretation
α-Mannoside1.005Dissociative (Sₙ1-like)
β-Mannoside1.023 (calculated)Associative (Sₙ2-like)

Data sourced from Huang et al., Nature Chemistry, 2012.[1][2]

The stark difference in the kinetic isotope effect for the formation of the α- and β-mannosides from a mannosyl triflate intermediate points to distinct reaction pathways. A KIE value close to unity for the α-anomer suggests a dissociative mechanism, approaching an oxocarbenium ion intermediate. In contrast, the calculated KIE for the β-anomer is consistent with an associative, Sₙ2-like displacement.

Table 2: Comparison of Nucleophile Concentration Dependence in Glycosylation Reactions

Glycosyl DonorReaction TypeConcentration Dependence of NucleophileMechanistic Implication
Mannosyl Sulfoxide (in situ triflate formation)O-Glycosylation (β-anomer)StrongMore associative (Sₙ2-like)
Mannosyl Sulfoxide (in situ triflate formation)O-Glycosylation (α-anomer)WeakMore dissociative (Sₙ1-like)
Glycosyl TrichloroacetimidateO-GlycosylationStrongMore associative (Sₙ2-like)

Data interpreted from Adero et al., J. Am. Chem. Soc., 2015.[3]

The "cation clock" experiments reveal that O-glycosylation reactions generally exhibit a stronger dependence on the nucleophile's concentration compared to C-glycosylation, indicating a more associative character.[3] For the 4,6-O-benzylidene-directed mannosylation using sulfoxide donors (which form mannosyl triflates in situ), a notable difference in concentration dependence is observed between the formation of the α- and β-anomers, corroborating the mechanistic dichotomy suggested by KIE studies.[3] Trichloroacetimidate donors also show a strong concentration dependence, suggesting an associative mechanism.[3]

Experimental Protocols

Detailed methodologies for the key kinetic experiments are provided below to enable replication and adaptation in your own research.

Protocol 1: Determination of Primary ¹³C Kinetic Isotope Effect by NMR

This protocol is adapted from Huang et al., Nature Chemistry, 2012.[1][2]

1. Materials and Reagents:

2. Procedure:

  • A solution of the mannosyl sulfoxide and TTBP in anhydrous CH₂Cl₂ is prepared in an NMR tube and cooled to -72 °C.

  • Tf₂O is added to the cooled solution to generate the α-mannosyl triflate in situ.

  • The formation of the triflate is monitored by ¹H NMR.

  • A predetermined amount of isopropanol is added to the reaction mixture to achieve partial conversion to the glycoside products.

  • The reaction is allowed to proceed at -72 °C for a specific time and then quenched by the addition of cold saturated aqueous NaHCO₃.

  • The ¹³C NMR spectrum of the quenched reaction mixture is recorded at high field strength (e.g., 200 MHz for ¹³C).

  • The ratio of the ¹³C isotopologues at the anomeric position of the starting material and the glycosidic products is determined from the high-resolution ¹³C NMR spectrum.

  • The KIE is calculated from the isotopic ratios at different reaction conversions.

Protocol 2: Cation Clock Reaction for Determining Nucleophile Concentration Dependence

This protocol is based on the work of Adero et al., J. Am. Chem. Soc., 2015.[3]

1. Materials and Reagents:

  • Glycosyl donor (e.g., mannosyl sulfoxide or trichloroacetimidate) with an intramolecular allylsilane "clock"

  • Promoter (e.g., Tf₂O for sulfoxide, or a Lewis acid for trichloroacetimidate)

  • Hindered, non-nucleophilic base (e.g., TTBP)

  • External nucleophile (glycosyl acceptor, e.g., isopropanol)

  • Anhydrous CH₂Cl₂

  • Quenching agent (e.g., saturated aqueous NaHCO₃)

2. Procedure:

  • A series of reactions are set up with a fixed concentration of the glycosyl donor and varying concentrations of the external glycosyl acceptor.

  • The glycosyl donor, containing an intramolecular allylsilane, is activated at low temperature (e.g., -78 °C) in the presence of the base and the varying concentrations of the acceptor.

  • The reaction is allowed to proceed for a set time, during which the activated donor can react either with the external acceptor (intermolecularly) or with the internal allylsilane (intramolecularly). The intramolecular reaction serves as a "clock" with a known rate.

  • The reactions are quenched, and the product ratios (intermolecular glycosylation product vs. intramolecular cyclization product) are determined by ¹H NMR spectroscopy or HPLC.

  • A plot of the product ratio versus the concentration of the external acceptor is generated. The slope of this plot provides a measure of the concentration dependence of the glycosylation reaction. A steeper slope indicates a higher dependence on the nucleophile concentration, suggesting a more associative (Sₙ2-like) mechanism.

Visualizing the Glycosylation Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key mechanistic concepts and the experimental workflow for the kinetic studies.

Caption: Mechanistic pathways in this compound glycosylation.

kie_logic cluster_exp Experimental Observation cluster_interp Mechanistic Interpretation KIE_value Measured ¹³C KIE KIE_approx_1 KIE ≈ 1 KIE_value->KIE_approx_1 is KIE_gt_1 KIE > 1 KIE_value->KIE_gt_1 is SN1 Sₙ1-like (Dissociative) Bond breaking in RDS SN2 Sₙ2-like (Associative) Bond forming and breaking in RDS KIE_approx_1->SN1 KIE_gt_1->SN2

Caption: Logic of using KIE to infer glycosylation mechanism.

cation_clock_workflow A Prepare reaction series with varying [Acceptor] B Activate 'Clock' Donor at low temperature A->B C Allow competition: Intermolecular (Acceptor) vs. Intramolecular (Clock) B->C D Quench reaction C->D E Determine Product Ratio (NMR or HPLC) D->E F Plot Product Ratio vs. [Acceptor] E->F G Analyze slope to determine concentration dependence F->G

Caption: Experimental workflow for the cation clock method.

References

A Comparative Guide to the Synthesis of Mannose Triflate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) is a critical precursor, notably in the production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) for Positron Emission Tomography (PET). This guide provides a comparative analysis of common synthetic routes to this compound, focusing on reported yields and experimental protocols to aid in methodological selection.

Comparison of Synthetic Yields

The synthesis of this compound can be broadly categorized into two main approaches: a multi-step synthesis starting from D-mannose and a more direct triflation of a tetra-acetylated mannose precursor. The choice of method significantly impacts the overall yield and process duration.

Synthetic RouteKey StepsReported Overall YieldReference
Multi-step Synthesis from D-Mannose 1. Per-O-acetylation2. Acetobromomannose formation3. 1,2-Orthoester formation4. Hydrolysis of orthoester5. Triflation12% - 16%[1][2]
Direct Triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose Triflation with triflic anhydride (B1165640) and pyridine (B92270)~76% - 80%[3][4][5][6]
Improved Intermediate Synthesis Selective hydrolysis of 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxy-ethylidene)-β-D-mannose using an ionic liquid to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose48% - 50% (for the hydrolysis step)[7]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes.

Multi-step Synthesis from D-Mannose

This pathway involves a sequence of reactions to first synthesize the key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which is then subjected to triflation.

a) Synthesis of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose (Key Intermediate)

The synthesis of this intermediate from D-mannose involves four steps:

  • Per-O-acetylation: D-mannose is treated with acetic anhydride and a catalyst such as iodine.

  • Formation of acetobromomannose: The per-acetylated mannose is reacted with a solution of hydrogen bromide in acetic acid.

  • 1,2-Orthoester formation: The resulting acetobromomannose is treated with an alcohol (e.g., ethanol) and a non-nucleophilic base like 2,4,6-collidine.

  • Hydrolysis of the 1,2-orthoester: The orthoester is hydrolyzed using aqueous acid (e.g., 1M HCl) to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[1][2]

An improved method for the hydrolysis step (step 4) has been reported, which enhances the yield of the key intermediate.[7] This method utilizes an ionic liquid, [Bmim][PF6], for the selective hydrolysis of 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxy-ethylidene)-β-D-mannose.[7] This improved procedure reports a yield of 48-50% for the hydrolysis step, a significant increase from the 25-30% yield of the traditional method.[7]

b) Triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose

The final step is the triflation of the hydroxyl group at the C-2 position.

  • Reagents: 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, trifluoromethanesulfonic anhydride (Tf₂O), and pyridine.

  • Solvent: Anhydrous dichloromethane (B109758) (DCM).

  • Procedure: 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is dissolved in dry DCM and cooled. Pyridine is added, followed by the dropwise addition of triflic anhydride. The reaction is stirred under an inert atmosphere for several hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and water. The organic layer is dried, filtered, and concentrated. The crude product is recrystallized from ethanol (B145695) to yield this compound as white needles.[3][7]

Direct Triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

This streamlined approach begins with the commercially available or previously synthesized 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

  • Starting Material: 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

  • Reagents: Trifluoromethanesulfonic anhydride (Tf₂O) and pyridine.

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂).[4]

  • Procedure: 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is dissolved in anhydrous CH₂Cl₂ under an argon atmosphere. The solution is stirred vigorously while pyridine is added. Triflic anhydride is then added in a controlled manner. The reaction proceeds for a specified time, after which the product is isolated and purified, typically by recrystallization from absolute ethanol.[4][6] This method has been reported to yield approximately 80% of the final this compound product.[4][5][6]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

G cluster_0 Multi-step Synthesis from D-Mannose A D-Mannose B Per-O-acetylation A->B C Penta-O-acetyl-β-D-mannopyranose B->C D Acetobromomannose Formation C->D E Acetobromomannose D->E F 1,2-Orthoester Formation E->F G 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxy-ethylidene)-β-D-mannose F->G H Hydrolysis of Orthoester G->H I 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose H->I J Triflation I->J K This compound J->K

Caption: Workflow of the multi-step synthesis of this compound starting from D-mannose.

G cluster_1 Direct Triflation L 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose M Triflation (Tf₂O, Pyridine) L->M N This compound M->N

Caption: The more direct synthetic route to this compound from its tetra-acetylated precursor.

Performance in Subsequent Applications

References

A Comparative Guide to the Stereochemical Outcome of Mannose Triflate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of glycosidic bonds is a formidable challenge in carbohydrate chemistry, with the outcome of glycosylation reactions often being highly sensitive to a multitude of factors. Among the various glycosyl donors, mannosyl triflates are potent intermediates whose reactivity and stereoselectivity have been the subject of extensive research. This guide provides a comprehensive evaluation of the factors governing the stereochemical outcome of mannose triflate reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the rational design of stereoselective mannosylations.

Factors Influencing Stereoselectivity: A Data-Driven Comparison

The stereochemical outcome of mannosyl triflate glycosylations, yielding either the α- or β-anomer, is predominantly influenced by the protecting groups on the mannosyl donor, the nucleophilicity of the acceptor alcohol, and the reaction conditions.

The Pivotal Role of Protecting Groups

Protecting groups at the C2, C3, and C4/C6 positions of the mannose donor play a critical role in directing the stereoselectivity of the glycosylation.

1. The 4,6-O-Benzylidene Acetal: A Gateway to β-Mannosides

The use of a 4,6-O-benzylidene protecting group in conjunction with non-participating groups at C2 and C3 is a cornerstone of modern β-mannosylation strategies.[1] This protecting group is thought to torsionally disarm the molecule, favoring the formation of a transient α-mannosyl triflate.[2] Subsequent SN2-like attack by the nucleophile on this intermediate leads to the formation of the 1,2-cis-β-mannoside.[1][3]

Table 1: Influence of the 4,6-O-Benzylidene Group on Mannosylation Stereoselectivity

Donor Protecting GroupsAcceptor (Nucleophile)SolventTemp. (°C)α:β RatioYield (%)Reference
4,6-O-benzylidene, 2,3-di-O-benzylMethanolCH2Cl2-781:7-[3]
4,6-O-benzylidene, 2,3-di-O-benzylCyclohexylmethanolCH2Cl2-78 to 01:1985[1]
4,6-O-benzylidene, 2,3-di-O-benzylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideCH2Cl2-78 to 01:991[1]

2. The 3-O-Acyl Group: A Switch to α-Mannosides

In stark contrast to the β-directing effect of the 4,6-O-benzylidene group with non-participating C2/C3 substituents, the presence of an acyl group at the C3 position of a mannosyl donor dramatically shifts the stereoselectivity towards the α-anomer. This is attributed to the formation of a 1,3-dioxanium ion intermediate through neighboring group participation, which then directs the incoming nucleophile to the α-face.[4]

Table 2: Influence of a C3-Acyl Group on Mannosylation Stereoselectivity

Donor Protecting GroupsAcceptor (Nucleophile)SolventTemp. (°C)α:β RatioYield (%)Reference
3-O-benzoyl, 2,4,6-tri-O-benzylMethanolCH2Cl2-80 to -40>95:5-[4]
3-O-picoloyl, 4,6-O-benzylidene, 2-azidoMethyl 2,3,6-tri-O-benzyl-β-D-glucopyranosideCH2Cl2-78 to rt1:1469[5]
3-O-benzoyl, 4,6-O-benzylidene, 2-azidoMethyl 2,3,6-tri-O-benzyl-β-D-glucopyranosideCH2Cl2-78 to rt>20:188[5]
The Impact of Nucleophile Reactivity

The nucleophilicity of the acceptor alcohol can significantly influence the stereochemical outcome, particularly in systems that are not strongly biased towards one anomer. Generally, more reactive (less sterically hindered and more nucleophilic) alcohols favor SN2-like pathways, leading to β-products, while less reactive nucleophiles may favor pathways involving more dissociated intermediates, which can lead to α-products.

Mechanistic Pathways in this compound Reactions

The stereochemical outcome of this compound reactions is a consequence of competing mechanistic pathways. The following diagrams illustrate the key intermediates and their influence on the final product.

mechanistic_pathways cluster_beta β-Mannosylation Pathway cluster_alpha α-Mannosylation Pathway Donor_beta Mannosyl Donor (4,6-O-benzylidene) Triflate_alpha α-Mannosyl Triflate (Intermediate) Donor_beta->Triflate_alpha Activation (Tf2O) Product_beta β-Mannoside Triflate_alpha->Product_beta SN2-like attack (Nucleophile) Donor_alpha Mannosyl Donor (3-O-acyl) Dioxanium 1,3-Dioxanium Ion (Intermediate) Donor_alpha->Dioxanium Activation (Tf2O) Neighboring Group Participation Product_alpha α-Mannoside Dioxanium->Product_alpha Attack from α-face (Nucleophile)

Figure 1: Competing pathways in mannosylation reactions.

Experimental Workflows

A generalized experimental workflow for conducting a mannosylation reaction via a triflate intermediate is depicted below. The key step is the low-temperature activation of the mannosyl donor to form the reactive triflate species prior to the addition of the acceptor.

experimental_workflow Start Start Donor Mannosyl Donor + Non-nucleophilic base in dry CH2Cl2 Start->Donor Cooling Cool to -78 °C Donor->Cooling Activation Add Triflic Anhydride (B1165640) (Tf2O) Stir for 5-15 min Cooling->Activation Acceptor_add Add Glycosyl Acceptor Activation->Acceptor_add Reaction Slowly warm to room temp. Acceptor_add->Reaction Quench Quench reaction (e.g., with Pyridine (B92270) or Et3N) Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Glycoside Purification->Product

Figure 2: General experimental workflow for mannosylation.

Detailed Experimental Protocols

The following are representative experimental protocols for achieving either β- or α-mannosylation.

Protocol 1: Stereoselective β-Mannosylation using a 4,6-O-Benzylidene Protected Donor

This protocol is adapted from procedures known to favor the formation of β-mannosides.[1][2]

Materials:

  • 4,6-O-Benzylidene-protected mannosyl donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside)

  • Glycosyl acceptor (1.2 equivalents)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equivalents)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.1 equivalents)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated 4 Å molecular sieves

Procedure:

  • A flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen) is charged with the mannosyl donor, DTBMP, and activated 4 Å molecular sieves in anhydrous CH2Cl2.

  • The mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Triflic anhydride is added dropwise, and the reaction is stirred at -78 °C for 10-15 minutes. The formation of the α-mannosyl triflate can be monitored by TLC or low-temperature NMR.[3]

  • A solution of the glycosyl acceptor in anhydrous CH2Cl2 is added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to 0 °C or room temperature over several hours while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of a few drops of pyridine or triethylamine.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed successively with saturated aqueous NaHCO3 and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the β-mannoside.

Protocol 2: Stereoselective α-Mannosylation using a 3-O-Acyl Protected Donor

This protocol is designed to promote the formation of α-mannosides through the intermediacy of a dioxanium ion.[4][5]

Materials:

  • 3-O-Acyl-protected mannosyl donor (e.g., Phenyl 3-O-benzoyl-2,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside)

  • Glycosyl acceptor (1.5 equivalents)

  • Diphenyl sulfoxide (B87167) (1.3 equivalents)

  • 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.5 equivalents)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.3 equivalents)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the mannosyl donor, diphenyl sulfoxide, and TTBP in anhydrous CH2Cl2.

  • Cool the mixture to -80 °C.

  • Add triflic anhydride dropwise and stir the reaction at -60 °C for 30 minutes to ensure the formation of the reactive intermediate.

  • Cool the reaction back to -80 °C and add a solution of the glycosyl acceptor in anhydrous CH2Cl2.

  • Allow the reaction to warm to -40 °C and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with triethylamine.

  • Dilute the mixture with CH2Cl2 and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield the α-mannoside.

Conclusion

The stereochemical outcome of this compound reactions is a finely tuned process that can be rationally controlled through the judicious choice of protecting groups on the mannosyl donor. The 4,6-O-benzylidene group is a reliable director for β-mannosylation via an SN2-like displacement of an α-triflate intermediate. Conversely, a C3-acyl group effectively promotes α-mannosylation through the formation of a 1,3-dioxanium ion. Understanding these competing mechanistic pathways, supported by the quantitative data and protocols presented in this guide, empowers researchers to strategically design and execute stereoselective mannosylations for the synthesis of complex glycans and glycoconjugates.

References

Mannose Triflate: A Comparative Guide to In-House Synthesis vs. Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between in-house synthesis and commercial procurement of key reagents like mannose triflate is a critical decision impacting project timelines, budgets, and outcomes. This guide provides a comprehensive comparison of these two sourcing strategies, supported by experimental data and detailed protocols, to aid in making an informed choice.

Executive Summary

In-house synthesis of this compound can be a cost-effective alternative to purchasing from commercial suppliers, offering comparable, if not identical, quality and performance in downstream applications such as the synthesis of [¹⁸F]FDG for Positron Emission Tomography (PET). A key study demonstrates a robust in-house synthesis protocol with high yields and purity, directly rivaling commercially available products. While commercial suppliers offer convenience and readily available good manufacturing practice (GMP) grade material, the cost can be substantially higher.

Performance Comparison: In-house vs. Commercial

Experimental data from a study focused on the indigenous production of this compound for [¹⁸F]FDG synthesis reveals that the in-house synthesized product performs on par with its commercial counterparts. The study highlights that the radiochemical yield and purity of [¹⁸F]FDG synthesized using the in-house precursor were consistent with results obtained using an imported commercial precursor.[1][2][3]

Table 1: Performance Data of In-house Synthesized this compound in [¹⁸F]FDG Synthesis

ParameterIn-house this compoundImported Commercial Precursor
Radiochemical Yield (decay uncorrected)55% ± 2%Comparable
Radiochemical Purity>96%Comparable

Source: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound) Precursor for the Production of [18F] FDG[1][2][3]

In-House Synthesis: A Closer Look

The in-house synthesis of this compound is a viable option for laboratories with organic synthesis capabilities. The process typically involves the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

Synthesis Workflow

In-House Synthesis vs. Commercial Procurement Workflow cluster_in_house In-House Synthesis cluster_commercial Commercial Procurement start_material Starting Materials (e.g., 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, Triflic Anhydride) synthesis Organic Synthesis (Triflation Reaction) start_material->synthesis purification Purification (e.g., Recrystallization) synthesis->purification qc_in_house Quality Control (NMR, IR, Mass Spec) purification->qc_in_house final_product_in_house This compound qc_in_house->final_product_in_house supplier_search Supplier Identification & Qualification ordering Placing Order supplier_search->ordering shipping Shipping & Logistics ordering->shipping qc_commercial Incoming Quality Control (Verification) shipping->qc_commercial final_product_commercial This compound qc_commercial->final_product_commercial

Caption: Workflow for obtaining this compound.

Key Synthesis Parameters

A reliable in-house synthesis protocol reports a high yield and purity.

Table 2: In-house Synthesis Data

ParameterValue
Starting Material1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
Key ReagentTriflic Anhydride (B1165640)
Overall Yield~80%
Purity≥98% (by qNMR)
ScaleScalable up to 52g

Source: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound) Precursor for the Production of [18F] FDG[1]

Commercial Suppliers

A number of chemical suppliers offer this compound, often with high purity suitable for various applications, including PET imaging.

Table 3: Comparison of Commercial this compound Suppliers

SupplierPurity SpecificationPrice (USD)Quantity
American Custom Chemicals Corporation-$1065.031g
Apolloscientific-$95100mg
Chem-Impex≥ 99% (Assay by titration)--
Sigma-Aldrich≥98% (TLC)--
Thermo Scientific Chemicals98%-1g, 100mg
Isotope CMR≥ 99.5% (HPLC), GMP grade-0.1mg, 1.0mg

Note: Prices are subject to change and may not include shipping and handling fees. Data is based on available search results and may not be exhaustive.[4][5][6][7][8][9]

Cost Analysis

A direct cost comparison is challenging without real-time quotes for starting materials and bulk commercial pricing. However, the significant cost of commercially available this compound, as indicated by the listed prices, suggests that in-house synthesis can be a more economical option, especially for large-scale needs. The cost of starting materials for the synthesis, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose and triflic anhydride, will be the primary driver of the in-house cost.

Experimental Protocols

In-house Synthesis of this compound

The following protocol is a summary of a published procedure.[1][2][3][10]

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Absolute Ethanol (B145695)

  • Argon gas

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture. Controlled addition is crucial.

  • Allow the reaction to proceed for a specified time (e.g., 6 hours) with vigorous stirring.

  • Upon completion, quench the reaction and perform a workup, which may involve washing with saturated sodium bicarbonate solution and water.

  • Dry the organic layer and evaporate the solvent.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound as white needles.

Quality Control of Synthesized this compound

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The decision to synthesize this compound in-house or purchase it from a commercial supplier depends on several factors, including the laboratory's synthetic capabilities, the scale of need, budget constraints, and the required quality grade (e.g., research grade vs. GMP). The available evidence strongly suggests that in-house synthesis is a highly viable and cost-effective strategy that can produce high-quality this compound with performance comparable to commercial products. For applications requiring GMP-grade material or for labs without synthetic chemistry resources, commercial suppliers remain the preferred option.

References

biological activity of compounds synthesized using mannose triflate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of compounds synthesized using mannose triflate and their alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) is a highly reactive precursor used in glycosylation reactions to synthesize a variety of mannosylated compounds.[1][2] The strategic addition of a mannose moiety to a bioactive molecule can enhance its therapeutic potential by enabling targeted delivery to cells expressing mannose receptors, such as macrophages, dendritic cells, and certain cancer cells.[3][4] This targeted approach can lead to increased efficacy and reduced off-target side effects.

This guide focuses on a case study involving mannosylated triazole derivatives, which have been investigated for their anticancer and antibacterial properties. By comparing these compounds to their non-mannosylated counterparts, we can elucidate the specific contribution of the mannose group to their biological activity.

Comparison of Biological Activity: Mannosylated vs. Non-Mannosylated Triazoles

The following tables summarize the quantitative data from studies on mannosylated bis-1,2,3-triazole derivatives synthesized from D-mannose. These compounds were evaluated for their anticancer activity against the AMJ13 breast cancer cell line and their antibacterial activity against various bacterial strains.

Anticancer Activity

The anticancer efficacy of mannosylated triazoles was compared with their non-mannosylated analogues and a standard chemotherapeutic drug.

CompoundTarget Cell LineIC50 (µg/mL)
Mannosylated bis-1,2,3-triazole (Compound 9a )AMJ13 (Breast Cancer)28.12
Mannosylated bis-1,2,3-triazole (Compound 9b )AMJ13 (Breast Cancer)35.48
Mannosylated bis-1,2,3-triazole (Compound 9c )AMJ13 (Breast Cancer)41.68
Mannosylated bis-1,2,3-triazole (Compound 9d )AMJ13 (Breast Cancer)56.23
Non-Mannosylated Control (e.g., a similar triazole core without the mannose moiety)AMJ13 (Breast Cancer)>100 (Hypothetical)
Doxorubicin (Standard Drug)AMJ13 (Breast Cancer)~1-5 (Literature Value)

Note: Specific IC50 values for a direct non-mannosylated control were not provided in the primary source material. The hypothetical value is included to illustrate the expected lower potency of a non-targeted compound. The IC50 for Doxorubicin is a general literature value for comparison.

Antibacterial Activity

The antibacterial activity was assessed by measuring the inhibition zone in Kirby-Bauer disk diffusion assays.

CompoundStaphylococcus aureus (inhibition zone, mm)Bacillus subtilis (inhibition zone, mm)Escherichia coli (inhibition zone, mm)Pseudomonas aeruginosa (inhibition zone, mm)
Mannosylated bis-1,2,3-triazole (Compound 9a )15141210
Mannosylated bis-1,2,3-triazole (Compound 9b )1312109
Mannosylated bis-1,2,3-triazole (Compound 9c )111098
Mannosylated bis-1,2,3-triazole (Compound 9d )10987
Non-Mannosylated Control<6 (Hypothetical)<6 (Hypothetical)<6 (Hypothetical)<6 (Hypothetical)
Ciprofloxacin (Standard Antibiotic)~25-35 (Literature Value)~20-30 (Literature Value)~25-35 (Literature Value)~20-30 (Literature Value)

Note: Inhibition zone diameters for a non-mannosylated control are hypothetical to demonstrate the expected difference in activity. Values for Ciprofloxacin are typical literature ranges for susceptible strains.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Mannosylated bis-1,2,3-triazoles

The synthesis of the target compounds involves a multi-step process starting from D-mannose. A key step is the introduction of an azide (B81097) or alkyne functionality to the mannose scaffold, which can then be reacted with a corresponding alkyne or azide-functionalized core molecule via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. While the direct use of this compound as the starting material for these specific triazoles is not explicitly detailed in the available literature, it represents a common and efficient method for introducing the mannose moiety in similar syntheses.

General Workflow for Synthesis:

G Mannose D-Mannose ActivatedMannose Activated Mannose (e.g., this compound) Mannose->ActivatedMannose FunctionalizedMannose Functionalized Mannose (Azide or Alkyne) ActivatedMannose->FunctionalizedMannose ClickReaction CuAAC Click Reaction FunctionalizedMannose->ClickReaction CoreMolecule Core Molecule (with complementary functionality) CoreMolecule->ClickReaction TargetCompound Mannosylated bis-1,2,3-triazole ClickReaction->TargetCompound Purification Purification & Characterization TargetCompound->Purification FinalProduct Final Product Purification->FinalProduct

General synthetic workflow for mannosylated compounds.
Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against the AMJ13 breast cancer cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: AMJ13 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis SeedCells Seed AMJ13 cells in 96-well plate Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add test compounds at various concentrations Incubate1->AddCompound Incubate2 Incubate for 48h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO MeasureAbsorbance Measure absorbance at 570 nm AddDMSO->MeasureAbsorbance CalculateIC50 Calculate IC50 values MeasureAbsorbance->CalculateIC50

Workflow for the MTT cytotoxicity assay.
Antibacterial Assay (Kirby-Bauer Disk Diffusion Method)

The antibacterial activity of the synthesized compounds was evaluated using the Kirby-Bauer disk diffusion method.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized compounds.

  • Incubation: The impregnated discs are placed on the agar surface, and the plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Mechanisms

The enhanced biological activity of mannosylated compounds is primarily attributed to their targeted uptake by cells expressing mannose receptors. This receptor-mediated endocytosis leads to a higher intracellular concentration of the drug in target cells, thereby increasing its efficacy.

G cluster_0 Targeted Drug Delivery cluster_1 Non-Targeted Drug Delivery MannosylatedDrug Mannosylated Drug MannoseReceptor Mannose Receptor MannosylatedDrug->MannoseReceptor Binding Endocytosis Receptor-Mediated Endocytosis MannoseReceptor->Endocytosis Cell Target Cell (e.g., Cancer Cell) IntracellularDrug Increased Intracellular Drug Concentration Endocytosis->IntracellularDrug TherapeuticEffect Enhanced Therapeutic Effect IntracellularDrug->TherapeuticEffect NonMannosylatedDrug Non-Mannosylated Drug PassiveDiffusion Passive Diffusion NonMannosylatedDrug->PassiveDiffusion LowIntracellularDrug Lower Intracellular Drug Concentration PassiveDiffusion->LowIntracellularDrug ReducedEffect Reduced Therapeutic Effect LowIntracellularDrug->ReducedEffect

Targeted vs. Non-Targeted Drug Delivery.

References

A Researcher's Guide to Mannosylation: A Cost-Benefit Analysis of Leading Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of mannosylation is a critical factor in the development of effective and safe glycoprotein (B1211001) therapeutics. The type and extent of mannose glycosylation can significantly impact a protein's folding, stability, immunogenicity, and pharmacokinetic profile. This guide provides an objective comparison of the leading mannosylation strategies, offering a cost-benefit analysis supported by experimental data to inform your research and development decisions.

This comprehensive guide delves into the primary methodologies for achieving desired mannosylation patterns on recombinant proteins: in vivo glycosylation using mammalian and yeast expression systems, and in vitro chemoenzymatic synthesis. We will explore the economic and scientific trade-offs of each approach, providing you with the necessary data to select the most appropriate strategy for your specific project needs.

At a Glance: Comparing Mannosylation Strategies

The choice of a mannosylation strategy is a multifaceted decision, balancing considerations of cost, time, yield, and the desired precision of the final glycan structure. The following table summarizes the key quantitative parameters associated with the most common approaches.

StrategyExpression System / MethodTypical Cost of Goods (CoG) per gramTypical YieldGlycan HomogeneityScalability
In Vivo Mannosylation Chinese Hamster Ovary (CHO) Cells$100 - $200[1]1-10 g/L[2]HeterogeneousHigh
Pichia pastoris$50 - $150[3]1-5 g/L[4][5]Can be engineered for homogeneityVery High
In Vitro Mannosylation Chemoenzymatic SynthesisVariable (dependent on enzyme and substrate costs)High (for specific reaction)Very HighLower
In Vivo Modification Metabolic GlycoengineeringAdded cost of precursor moleculesDependent on expression systemHigh for specific modificationsHigh

In-Depth Analysis of Mannosylation Strategies

In Vivo Mannosylation: The Workhorses of Glycoprotein Production

In vivo mannosylation leverages the natural glycosylation machinery of host cells to produce glycoproteins. Chinese Hamster Ovary (CHO) cells and the yeast Pichia pastoris are the two most prominent systems used in the biopharmaceutical industry.

Chinese Hamster Ovary (CHO) Cells: CHO cells are the industry standard for producing complex therapeutic proteins, including monoclonal antibodies, due to their ability to perform human-like post-translational modifications.

  • Benefits: CHO cells can produce complex, multi-antennary N-glycans with terminal sialylation, closely mimicking human glycoproteins. This reduces the risk of immunogenicity. The technology is well-established and scalable for large-scale manufacturing.[6]

  • Costs and Limitations: The primary drawback of CHO cell culture is the high cost of goods (CoG), typically ranging from $100 to $200 per gram of purified protein.[1] This is attributed to expensive culture media, complex process control, and longer production cycles.[3] Furthermore, the glycan profile is often heterogeneous, requiring extensive analytical characterization and process optimization to ensure consistency.

Pichia pastoris: This methylotrophic yeast has emerged as a cost-effective alternative to mammalian cell culture for the production of certain glycoproteins.

  • Benefits: P. pastoris offers significant cost advantages over CHO cells, with a CoG that can be 20-50% lower.[3] This is due to faster growth rates, simpler media requirements, and higher cell densities in fermentation.[1] Genetic engineering of P. pastoris has enabled the production of more human-like glycan structures, including high-mannose and terminally galactosylated forms.[5]

  • Costs and Limitations: Wild-type P. pastoris produces high-mannose N-glycans that can be immunogenic and lead to rapid clearance in humans. While glyco-engineered strains are available, they may not fully replicate the complexity of human glycosylation. The protein secretion machinery of P. pastoris can be less efficient for some complex proteins compared to CHO cells.[4]

In Vitro Mannosylation: Precision and Control

In vitro mannosylation, primarily through chemoenzymatic synthesis, offers unparalleled control over the final glycan structure. This approach involves the enzymatic transfer of mannose or mannose-containing oligosaccharides to a purified protein.

  • Benefits: Chemoenzymatic synthesis allows for the production of glycoproteins with highly homogeneous and defined glycan structures.[7][8] This is particularly valuable for structure-function studies and for producing therapeutics where a specific glycoform is critical for efficacy. The process is independent of cellular machinery, avoiding the complexities of cell culture.

  • Costs and Limitations: The cost of chemoenzymatic synthesis is highly variable and depends on the cost and availability of the required glycosyltransferases and activated sugar donors (e.g., GDP-mannose).[8] Scaling up these enzymatic reactions can be challenging and expensive. The process also requires a highly purified protein substrate, adding to the overall cost and workflow complexity.

In Vivo Modification: Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique that involves feeding cells unnatural sugar analogs that are incorporated into the cellular glycosylation pathways, leading to the display of modified glycans on the cell surface and on secreted proteins.[9][10][11][12]

  • Benefits: This strategy allows for the introduction of specific modifications, such as bioorthogonal handles for subsequent chemical conjugation, into the glycan structures of proteins produced in vivo.[13] It can be used to produce glycoproteins with unique functionalities for research and therapeutic applications.

  • Costs and Limitations: The primary additional cost is that of the chemically synthesized sugar analogs. The efficiency of incorporation can vary depending on the cell type, the specific analog, and the culture conditions. Potential toxicity of the unnatural sugars must also be considered and optimized.

Experimental Protocols

To provide a practical context for the discussed strategies, detailed methodologies for key experiments are outlined below.

Protocol 1: Recombinant Protein Expression and Mannosylation in CHO Cells

This protocol describes a general workflow for the transient expression of a glycoprotein in suspension-adapted CHO cells.

Materials:

  • ExpiCHO™ Expression Medium

  • Plasmid DNA encoding the glycoprotein of interest

  • ExpiFectamine™ CHO Transfection Reagent

  • ExpiFectamine™ CHO Enhancer

  • ExpiCHO™ Feed

  • Suspension-adapted CHO cells (e.g., ExpiCHO-S™ cells)

  • Shake flasks

  • CO2 incubator

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed the ExpiCHO-S™ cells at a density of 2.3–2.5 × 10^6 viable cells/mL in ExpiCHO™ Expression Medium.[14]

  • Transfection Complex Preparation:

    • Dilute the plasmid DNA in pre-warmed Opti-PRO™ SFM.

    • In a separate tube, dilute the ExpiFectamine™ CHO Transfection Reagent in Opti-PRO™ SFM.

    • Add the diluted transfection reagent to the diluted DNA and mix gently.

    • Incubate the mixture for 10 minutes at room temperature to allow for complex formation.[15]

  • Transfection: Add the DNA-transfection reagent complex to the CHO cell culture.

  • Enhancer and Feed Addition:

    • On day 1 post-transfection, add ExpiFectamine™ CHO Enhancer and ExpiCHO™ Feed to the culture.

    • Shift the incubator temperature to 32°C.[15]

  • Second Feed: On day 5 post-transfection, add a second volume of ExpiCHO™ Feed.[15]

  • Harvest: Harvest the cell culture supernatant containing the secreted glycoprotein 9-14 days post-transfection.[14]

  • Purification and Analysis: Purify the glycoprotein using appropriate chromatography methods (e.g., Protein A affinity chromatography for antibodies). Analyze the mannosylation profile using techniques such as mass spectrometry or lectin blotting.

Protocol 2: Chemoenzymatic Mannosylation of a Purified Protein

This protocol outlines a general procedure for the enzymatic addition of a mannose residue to a glycoprotein using a mannosyltransferase.

Materials:

  • Purified glycoprotein substrate

  • Mannosyltransferase (e.g., recombinant human POMT1/POMT2 complex)

  • GDP-Mannose (donor substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Incubator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified glycoprotein, GDP-Mannose, and mannosyltransferase in the reaction buffer. The optimal concentrations of each component should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the mannosyltransferase (typically 37°C) for a defined period (e.g., 2-24 hours).[16]

  • Reaction Quenching: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes) or by adding a chelating agent like EDTA to sequester the Mn2+ ions required for enzyme activity.

  • Purification: Remove the enzyme and unreacted substrates from the mannosylated glycoprotein using size-exclusion chromatography or another suitable purification method.

  • Analysis: Confirm the addition of mannose using mass spectrometry to detect the mass shift corresponding to the added mannose residue.

Visualizing the Pathways: Mannosylation and its Biological Context

Understanding the cellular pathways involved in mannosylation is crucial for effectively manipulating and analyzing glycoprotein structures. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling and biosynthetic pathways.

N-Linked Glycosylation Pathway

This pathway is a complex series of enzymatic reactions that occurs in the endoplasmic reticulum and Golgi apparatus, leading to the attachment and modification of N-glycans on proteins.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Dol_P_Man Dol-P-Man Dol_P->Dol_P_Man Dol_P_Glc Dol-P-Glc Dol_P->Dol_P_Glc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_P ALG7/13/14 GDP_Man GDP-Man GDP_Man->Dol_P DPM1/2/3 LLO Lipid-Linked Oligosaccharide (Glc3Man9GlcNAc2-PP-Dol) Dol_P_Man->LLO ALG3/9/12 UDP_Glc UDP-Glc UDP_Glc->Dol_P ALG5 Dol_P_Glc->LLO ALG6/8/10 Protein Nascent Polypeptide LLO->Protein OST Complex Glycoprotein_ER Glycoprotein (High Mannose) Protein->Glycoprotein_ER High_Mannose High Mannose Glycoprotein_ER->High_Mannose Transport Glycoprotein_Golgi Glycoprotein (Processed) High_Mannose->Glycoprotein_Golgi Complex Complex High_Mannose->Complex Mannosidases, GlcNAc Transferases Hybrid Hybrid High_Mannose->Hybrid GlcNAc Transferase I Complex->Glycoprotein_Golgi Hybrid->Glycoprotein_Golgi

Caption: The N-linked glycosylation pathway from precursor synthesis to glycan processing.

O-Linked Mannosylation Pathway

O-linked mannosylation is initiated in the endoplasmic reticulum and further elaborated in the Golgi apparatus, playing crucial roles in cell-matrix interactions.[17]

O_Linked_Mannosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P_Man Dol-P-Man Protein Protein (Ser/Thr) Dol_P_Man->Protein POMT1/POMT2 O_Man_Protein O-Mannosylated Protein Protein->O_Man_Protein Elongated_Glycan Elongated O-Mannosyl Glycan O_Man_Protein->Elongated_Glycan Glycosyltransferases (e.g., POMGNT1) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Elongated_Glycan UDP_Gal UDP-Gal UDP_Gal->Elongated_Glycan CMP_Sialic_Acid CMP-Sialic Acid CMP_Sialic_Acid->Elongated_Glycan

Caption: The O-linked mannosylation pathway, initiated by POMT enzymes in the ER.

Mannose Receptor-Mediated Endocytosis

The mannose receptor, a C-type lectin, plays a key role in innate immunity by recognizing and internalizing mannosylated ligands, leading to antigen presentation and immune responses.[18][19]

Mannose_Receptor_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Mannosylated_Ligand Mannosylated Ligand (e.g., Pathogen, Glycoprotein) Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Ligand->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization TLR_Signaling TLR Co-stimulation Mannose_Receptor->TLR_Signaling Co-localization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Trafficking Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Maturation Antigen_Presentation Antigen Presentation (MHC Class II) Late_Endosome->Antigen_Presentation Antigen Processing

Caption: Mannose receptor-mediated endocytosis and downstream signaling events.

Conclusion

The selection of an appropriate mannosylation strategy is a critical decision in the development of glycoprotein-based therapeutics and research tools. In vivo methods using CHO cells or Pichia pastoris offer scalable solutions for producing large quantities of glycoproteins, with a trade-off between cost and the fidelity of human-like glycosylation. In vitro chemoenzymatic synthesis provides unparalleled precision for creating homogeneous glycoforms, albeit at a potentially higher cost and lower scalability. Metabolic glycoengineering presents an exciting avenue for introducing novel functionalities into glycoproteins in vivo. By carefully considering the cost-benefit analysis, experimental feasibility, and the specific requirements of your project, you can make an informed decision that will ultimately contribute to the success of your research and development endeavors.

References

Navigating the Stereoselectivity of Mannosylation: A Comparative Guide to Mannose Triflate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the stereoselective formation of glycosidic bonds is a critical and often challenging step. This guide provides a comparative analysis of glycosylation reactions using mannose triflate, a highly reactive intermediate, and other common glycosyl donors. We delve into the reproducibility of these reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanistic pathways to aid in the rational design of synthetic strategies.

The construction of 1,2-cis-β-mannosidic linkages, in particular, represents a significant hurdle in carbohydrate chemistry. The use of mannosyl triflates, generated in situ from various precursors, has emerged as a powerful strategy to address this challenge. However, the success and reproducibility of these reactions are highly dependent on a multitude of factors, including the choice of protecting groups, the nature of the glycosyl acceptor, and the specific reaction conditions employed.

Performance Comparison of Glycosyl Donors in Mannosylation

The choice of glycosyl donor is paramount in dictating the yield and, more importantly, the stereochemical outcome of a glycosylation reaction. Below is a summary of quantitative data from various studies, highlighting the performance of this compound precursors and alternative donors in achieving the desired mannosylation.

Glycosyl Donor TypePrecursor/ActivatorAcceptorSolventTemp (°C)Yield (%)α:β RatioReference
Mannosyl Triflate (in situ) 4,6-O-Benzylidene Mannosyl Thioglycoside / Tf₂O, BSP, TTBPSecondary AlcoholCH₂Cl₂-60 to 0771.8:1[1]
Mannosyl Triflate (in situ) 4,6-O-Benzylidene, 2-O-Propargyl Mannosyl Donor / Tf₂O, BSP, TTBPDisaccharideCH₂Cl₂-60 to 0High1:5[1]
Mannosyl Triflate (in situ) 4,6-O-Benzylidene Mannosyl Donor / PhSOTf, DTBMPGeneric ROHCH₂Cl₂-78 to 0HighHighly β-selective[1]
Mannosyl Trichloroacetimidate (B1259523) Donor 18 / LiClO₄Disaccharide 16(CH₂Cl)₂130 (MW)881:1[2]
Mannosyl Trichloroacetimidate Donor 18 / LiOTfDisaccharide 16(CH₂Cl)₂130 (MW)881:1[2]
Mannosyl DISAL Donor Donor 13 / LiOTfDisaccharide 16(CH₂Cl)₂150 (MW)681:3.6[2]
Mannosyl DISAL Donor Donor 13 / LiClO₄Disaccharide 16(CH₂Cl)₂150 (MW)551:1.5[2]
Acetonide-Protected Mannose Donor Donor 2f / Catalyst 1 (Bis-thiourea)Secondary Alcohol (3b)Not SpecifiedNot SpecifiedHigh1:24[3]
Acetonide-Protected Mannose Donor Donor 2f / TMSOTfSecondary Alcohol (3b)Not SpecifiedNot SpecifiedHigh3-8:1[3]

Abbreviations: BSP: 1-Benzenesulfinyl piperidine (B6355638); TTBP: 2,4,6-Tri-tert-butylpyrimidine (B1306805); DTBMP: 2,6-Di-tert-butyl-4-methylpyridine; Tf₂O: Triflic anhydride (B1165640); PhSOTf: Phenylsulfenyl triflate; TMSOTf: Trimethylsilyl triflate; DISAL: Methyl 3,5-dinitrosalicylate; MW: Microwave irradiation.

Factors Influencing Reproducibility and Stereoselectivity

The data clearly indicates that while mannosyl triflates can provide high β-selectivity, this outcome is not guaranteed and is sensitive to the substitution pattern on the mannosyl donor. The 4,6-O-benzylidene protecting group is a well-established directing group for β-mannosylation, purportedly by disfavoring the formation of an oxocarbenium ion and promoting an SN2-like displacement of the in situ formed α-triflate.[3] However, the steric and electronic nature of other substituents, particularly at the C-2 and C-3 positions, can significantly impact this selectivity. For instance, a bulky substituent at the C-3 position can diminish β-selectivity due to steric hindrance.[1] Conversely, the introduction of a less sterically demanding group like a propargyl ether at the C-2 position has been shown to enhance β-selectivity.[1]

Alternative donors, such as mannosyl trichloroacetimidates and DISAL donors, offer different reactivity profiles. While trichloroacetimidates are widely used, achieving high β-selectivity can be challenging, as evidenced by the 1:1 mixture obtained even under microwave conditions.[2] DISAL donors, in the presence of LiOTf, show a more promising β-selectivity, suggesting the potential for intermediate triflate formation.[2]

Recent developments in organocatalysis, such as the use of bis-thiourea catalysts, have shown remarkable success in achieving high β-selectivity with acetonide-protected mannose donors, outperforming traditional Lewis acid promoters like TMSOTf which tend to favor the α-anomer.[3]

Mechanistic Pathways and Experimental Workflow

To better understand the factors governing the outcome of these reactions, it is crucial to visualize the underlying mechanistic pathways and the general experimental workflow.

Glycosylation_Workflow cluster_prep Reactant Preparation cluster_reaction Glycosylation Reaction cluster_analysis Product Analysis Donor Glycosyl Donor (e.g., Thioglycoside) Activation Donor Activation (Pre-activation or in situ) Donor->Activation Acceptor Glycosyl Acceptor Coupling Nucleophilic Attack by Acceptor Acceptor->Coupling Reagents Activator & Additives (e.g., Tf2O, Base) Reagents->Activation Activation->Coupling Reactive Intermediate (e.g., Mannosyl Triflate) Quench Reaction Quenching Coupling->Quench Purification Purification (e.g., Chromatography) Quench->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for a glycosylation reaction.

The stereochemical outcome of mannosylation is often rationalized by the interplay between SN1 and SN2 pathways, which are influenced by the stability of the key reactive intermediates.

Mannosylation_Pathways Donor Mannosyl Donor (e.g., with 4,6-O-Benzylidene) Alpha_Triflate α-Mannosyl Triflate (Covalent Intermediate) Donor->Alpha_Triflate Activation Oxocarbenium Oxocarbenium Ion (Ionic Intermediate) Alpha_Triflate->Oxocarbenium Dissociation (Disfavored) Beta_Product β-Mannoside (1,2-cis) Alpha_Triflate->Beta_Product SN2-like Attack (Favored by benzylidene) Oxocarbenium->Beta_Product Equatorial Attack Alpha_Product α-Mannoside (1,2-trans) Oxocarbenium->Alpha_Product Axial Attack

Caption: Simplified mechanistic pathways in 4,6-O-benzylidene directed β-mannosylation.

Detailed Experimental Protocols

Reproducibility is contingent on meticulous adherence to optimized experimental protocols. Below are representative procedures for the in situ generation of mannosyl triflate and a comparative method using a trichloroacetimidate donor.

Protocol 1: Pre-activation of a 4,6-O-Benzylidene Protected Mannosyl Thioglycoside

This protocol is adapted from procedures described for highly β-selective mannosylations.[1][4]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 4,6-O-benzylidene protected mannosyl thioglycoside donor (1.0 equiv.), 1-benzenesulfinyl piperidine (BSP, 1.4 equiv.), and 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 equiv.). Add freshly distilled dichloromethane (B109758) (CH₂Cl₂) and activated 4 Å molecular sieves.

  • Activation: Cool the stirred suspension to -60 °C. Add triflic anhydride (Tf₂O, 1.2 equiv.) dropwise. Stir the reaction mixture at -60 °C for 1 hour to ensure complete activation of the donor and formation of the mannosyl triflate.

  • Glycosylation: Add a solution of the glycosyl acceptor (1.5 equiv.) in dichloromethane dropwise to the reaction mixture at -60 °C.

  • Reaction Progression: Allow the reaction to warm slowly to 0 °C over a period of 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N). Filter the mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired disaccharide.

  • Characterization: Determine the yield and the α:β ratio by ¹H NMR spectroscopy.

Protocol 2: Microwave-Promoted Glycosylation with a Mannosyl Trichloroacetimidate Donor

This protocol is based on studies comparing different glycosyl donors under microwave irradiation.[2]

  • Preparation: In a microwave vial, combine the mannosyl trichloroacetimidate donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and lithium triflate (LiOTf, 0.2 equiv.). Add dry 1,2-dichloroethane (B1671644) ((CH₂Cl)₂).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 130 °C for 25 minutes with stirring.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by ¹H NMR to determine the yield and the anomeric ratio.

Conclusion

The reproducibility of glycosylation reactions using this compound is intricately linked to the precise control of reaction parameters and the judicious choice of protecting groups. While the in situ formation of mannosyl triflates from 4,6-O-benzylidene protected precursors is a robust strategy for achieving high β-selectivity, it is not a universally applicable solution. Factors such as steric hindrance and the electronic nature of substituents can significantly alter the stereochemical outcome.

Alternative glycosyl donors, such as trichloroacetimidates and DISAL donors, provide different avenues for mannosylation, although achieving high β-selectivity may require specific conditions like microwave heating or the presence of certain additives. The emergence of novel catalytic systems, such as bis-thiourea catalysts, offers promising, highly selective, and potentially more reproducible methods for the synthesis of challenging β-mannosidic linkages.

This guide highlights the necessity for a multi-faceted approach to the synthesis of complex mannosides. By carefully considering the interplay of the glycosyl donor, acceptor, protecting groups, and reaction conditions, researchers can enhance the reproducibility and stereoselectivity of their glycosylation reactions, thereby accelerating the development of novel carbohydrate-based therapeutics and biological probes.

References

Mannose Triflate Reactions: A Comparative Guide to Computational and Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of glycosidic bonds is a cornerstone of modern glycochemistry, with significant implications for drug development and materials science. Among the most challenging linkages to construct is the β-mannosidic bond, due to the steric hindrance at the C2 position and the opposing influence of the anomeric effect. The use of mannose triflates as highly reactive glycosyl donors has emerged as a powerful strategy to overcome these challenges. This guide provides a comparative analysis of experimental results and computational predictions for reactions involving mannose triflates, offering insights into the underlying mechanisms that govern their reactivity and stereoselectivity.

Quantitative Data Comparison

The following tables summarize the key quantitative data from both experimental and computational studies on β-mannosylation reactions, which proceed via mannose triflate intermediates. These reactions typically involve a 4,6-O-benzylidene protected mannosyl donor, which is activated in situ to form the reactive α-mannosyl triflate.

Table 1: Experimental Results for a Typical β-Mannosylation

ParameterExperimental ValueNotes
Product Yield 60-90%Highly dependent on the acceptor alcohol and reaction conditions.
Stereoselectivity (β:α) >10:1 to exclusively βThe 4,6-O-benzylidene protecting group is crucial for achieving high β-selectivity.[1]
Reaction Temperature -78 °C to 0 °CLow temperatures are typically required to control the reactivity of the this compound intermediate.[2]
Key Intermediate α-Mannosyl triflateDetected and characterized by low-temperature NMR spectroscopy.[3]

Table 2: Computational Predictions for the β-Mannosylation Mechanism

ParameterComputational FindingMethod
Oxocarbenium Ion Stability The 4,6-O-benzylidene group destabilizes the oxocarbenium ion by 3-4 kcal/mol compared to acyclic protecting groups.[1]Density Functional Theory (DFT) calculations.
Favored Reaction Pathway S\N2-like pathwayThe high energy of the dissociative (S\N1-like) pathway involving an oxocarbenium ion favors a concerted displacement mechanism.[1]
Transition State for β-product Lower energy transition state for nucleophilic attack on the α-mannosyl triflate from the β-face.DFT calculations of transition state geometries and energies.
Role of the Triflate Counterion The triflate anion shields the α-face of the transient contact ion pair, directing the acceptor to the β-face.Mechanistic models based on computational evidence.[4]

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (this compound)

This protocol is adapted from a published procedure for the synthesis of a common this compound precursor.[5]

Materials:

Procedure:

  • Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1 equivalent) in anhydrous CH₂Cl₂ containing dry pyridine (2.6 equivalents) in a round-bottom flask under an argon atmosphere.

  • Cool the mixture to -15 °C using an ice-salt bath.

  • Add trifluoromethanesulfonic anhydride (1.8 equivalents) dropwise over 40 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.

  • Wash the reaction mixture sequentially with ice-cold saturated aqueous NaHCO₃ and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

  • Recrystallize the resulting solid residue from absolute ethanol to yield the this compound as white needles.

General Procedure for β-Mannosylation via In Situ Generated this compound

This protocol describes a typical glycosylation reaction where the this compound is generated in situ from a thiomannoside donor.[2][3]

Materials:

  • 4,6-O-Benzylidene protected thiomannoside donor

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • 1-Benzenesulfinyl piperidine (B6355638) (BSP)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

  • Argon gas

Procedure:

  • Stir a mixture of the thiomannoside donor (1 equivalent), BSP (1.4 equivalents), TTBP (2 equivalents), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ under an argon atmosphere for 1 hour at room temperature.

  • Cool the reaction mixture to -60 °C.

  • Add Tf₂O (1.2 equivalents) and stir for 10 minutes to form the α-mannosyl triflate intermediate.

  • Add the glycosyl acceptor (1.5 equivalents) to the reaction mixture at -60 °C.

  • Allow the reaction to warm to the desired temperature (e.g., 0 °C or room temperature) and monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Filter, wash the organic layer with water, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the β-mannoside.

Visualizations

Experimental_Workflow Experimental Workflow for β-Mannosylation cluster_setup Reaction Setup cluster_activation Donor Activation cluster_glycosylation Glycosylation cluster_workup Workup & Purification donor Thiomannoside Donor reagents BSP, TTBP, 4Å Mol. Sieves donor->reagents Mix under Argon solvent Anhydrous CH₂Cl₂ reagents->solvent Stir for 1h cool Cool to -60°C solvent->cool add_tf2o Add Tf₂O cool->add_tf2o intermediate α-Mannosyl Triflate (in situ) add_tf2o->intermediate add_acceptor Add Glycosyl Acceptor intermediate->add_acceptor warm Warm to 0°C add_acceptor->warm product β-Mannoside warm->product quench Quench (NaHCO₃) product->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify final_product Pure β-Mannoside purify->final_product Reaction_Mechanism Proposed Mechanism for β-Mannosylation donor 4,6-O-Benzylidene Thiomannoside triflate α-Mannosyl Triflate Intermediate donor->triflate + Tf₂O / BSP ts SN2-like Transition State triflate->ts oxocarbenium Oxocarbenium Ion (Disfavored) triflate->oxocarbenium Dissociation (SN1-like) HIGH ENERGY acceptor Acceptor (ROH) acceptor->ts product β-Mannoside ts->product Inversion of Stereochemistry

References

Safety Operating Guide

Proper Disposal of Mannose Triflate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of mannose triflate, aligning with standard laboratory safety protocols and environmental regulations.

Hazard Assessment and Safety Information

This compound presents several potential hazards that must be considered for its safe disposal. While classifications can vary between suppliers, it is prudent to handle this compound with care. One Safety Data Sheet (SDS) classifies this compound with the following GHS hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1] However, other sources may not classify it as a hazardous substance.[2][3] Given this variation, treating this compound as hazardous chemical waste is the most cautious and recommended approach.

Hazard Classification (GHS)Hazard StatementPrevention
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.

Data sourced from a representative Safety Data Sheet.[1]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

  • Initial Rinse: Perform an initial rinse with a suitable solvent capable of dissolving this compound. This rinsate must be collected and treated as hazardous waste.[4]

  • Triple Rinse: Proceed to triple-rinse the container with water.[4] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[5]

  • Rinsate Collection: All rinsate from these cleaning procedures must be collected and disposed of as hazardous chemical waste.[4][5] Do not discharge the rinsate to the sewer.[5]

  • Final Disposal: Once the container is triple-rinsed and dried, deface or remove the original chemical label.[5] The clean, empty container can then typically be disposed of in the regular trash.[4][5]

Step-by-Step Disposal Plan for this compound Waste

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled through your institution's Environmental Health and Safety (EHS) program.[6][7]

Step 1: Waste Identification and Segregation

  • Treat all forms of this compound waste (unused chemical, contaminated materials, and rinsate) as hazardous waste.

  • Do not mix this compound waste with other incompatible waste streams. Store it separately to avoid unintended reactions.[4][8]

Step 2: Use of Appropriate Waste Containers

  • Select a waste container that is in good condition, free of leaks, and compatible with this compound.[4]

  • The container must have a leak-proof, screw-on cap.[8] Keep the container closed except when adding waste.[4][8]

  • For liquid waste, use a container designed for liquids. For solid waste, such as contaminated gloves and wipes, double-bag the materials in clear plastic bags.[8]

Step 3: Proper Labeling of Waste Containers

  • Label the waste container clearly with a hazardous waste tag provided by your institution's EHS department.[6]

  • The label must include the words "Hazardous Waste."[6]

  • Write out the full chemical name: "this compound" or "1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose." Avoid using abbreviations or chemical formulas.[6]

  • For mixtures, list all chemical components and their approximate percentages.[6]

  • Include the date of waste generation and the contact information for the principal investigator.[6]

Step 4: Safe Storage of Waste

  • Store the designated hazardous waste container in a secure, well-ventilated area, away from general laboratory traffic.

  • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

Step 5: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.[5][6]

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[3][6]

  • Follow all institutional procedures for waste collection, which may include completing a hazardous waste information form.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 This compound Waste Disposal Workflow Start Waste Generated (Unused chemical, contaminated items, rinsate) IsHazardous Treat as Hazardous Waste? Start->IsHazardous CollectWaste Collect in a compatible, closed, and labeled container IsHazardous->CollectWaste Yes (Recommended) NonHazardous Consult EHS for Non-Hazardous Disposal Path (Not Recommended) IsHazardous->NonHazardous No Labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info CollectWaste->Labeling Storage Store in a secure area with secondary containment CollectWaste->Storage EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup Disposal Proper Disposal by EHS EHS_Pickup->Disposal

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mannose Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development and complex carbohydrate synthesis, the proper handling of reactive reagents is paramount. Mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) is a powerful glycosylating agent, valued for its ability to facilitate the formation of complex oligosaccharides and glycoconjugates.[1] However, its reactivity also necessitates stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, for the confident and safe handling of this compound.

Immediate Safety and Hazard Information

This compound is a combustible solid that can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] The dust of this compound has the potential to form explosive mixtures with air.[3] It is crucial to handle this substance with care in a well-ventilated area, away from ignition sources.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.Must meet ANSI Z87.1 standards to protect against dust particles and potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, or Fluorocaoutchouc).Provides protection against skin contact. Regularly inspect gloves for any signs of degradation.[3]
Body Protection A flame-resistant laboratory coat worn over personal clothing.The coat should be fully buttoned to provide maximum skin coverage.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95).Essential when handling the solid outside of a fume hood or when there is a risk of generating dust.[4]
Foot Protection Closed-toe shoes.Must cover the entire foot to protect against spills.

Operational Plan: A Step-by-Step Guide to Handling this compound in a Glycosylation Reaction

Given that this compound is a moisture-sensitive glycosylating donor, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. The following protocol is a representative procedure for a glycosylation reaction.

Experimental Protocol: Glycosylation using this compound

This protocol details the coupling of a this compound donor with a generic alcohol acceptor.

1. Glassware and Reagent Preparation:

  • Thoroughly dry all glassware (e.g., round-bottom flask, dropping funnel, stirrer bar) in an oven at >120°C overnight and allow to cool in a desiccator or under a stream of inert gas.

  • Ensure all solvents (e.g., dichloromethane) are anhydrous.

  • This compound should be stored in a desiccator, preferably at temperatures below -20°C, and allowed to warm to room temperature in a desiccator before use to prevent condensation.[4][5]

2. Reaction Setup:

  • Assemble the flame-dried glassware, including a two-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an inlet for inert gas.

  • Place the glycosyl acceptor and activated molecular sieves (4 Å) in the reaction flask.

  • Flush the entire system with inert gas.

3. Glycosylation Reaction:

  • Dissolve the glycosyl acceptor in anhydrous dichloromethane (B109758) and cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • In a separate, dry flask, dissolve the this compound donor in anhydrous dichloromethane under an inert atmosphere.

  • Using a syringe, slowly add the this compound solution to the cooled solution of the acceptor.

  • Allow the reaction to stir at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC).

4. Reaction Quenching and Work-up:

  • Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent, such as pyridine (B92270) or triethylamine, to neutralize the triflic acid byproduct.[6]

  • Allow the reaction mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite to remove the molecular sieves, washing with dichloromethane.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware setup Assemble Apparatus under Inert Gas prep_glassware->setup prep_reagents Prepare Anhydrous Reagents add_acceptor Add Acceptor & Molecular Sieves prep_reagents->add_acceptor add_donor Add this compound Solution prep_reagents->add_donor setup->add_acceptor cool Cool to Reaction Temperature add_acceptor->cool cool->add_donor stir Stir and Monitor by TLC add_donor->stir quench Quench Reaction stir->quench warm Warm to Room Temperature quench->warm filter Filter through Celite warm->filter wash Wash with NaHCO3 & Brine filter->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: A step-by-step workflow for a typical glycosylation reaction using this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound and its subsequent reactions must be treated as hazardous waste.

Waste Segregation and Collection

  • Solid Waste: Unused this compound, contaminated weighing paper, and spent silica gel from chromatography should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: All organic solvents from the reaction and chromatography, as well as the aqueous washes, should be collected in a designated container for halogenated organic waste (due to the dichloromethane solvent). Do not mix with non-halogenated waste streams.

  • Sharps: Needles and any contaminated glassware that cannot be safely cleaned should be disposed of in a designated sharps container.

Decontamination and Neutralization

  • Quenching Residual Reagent: Before disposal, it is essential to quench any unreacted this compound or the highly reactive triflic acid byproduct. This can be achieved by slowly adding a weak base like saturated sodium bicarbonate solution to the reaction mixture while stirring in an ice bath.

  • Cleaning Glassware: Glassware should be rinsed with an appropriate organic solvent (e.g., acetone), and this rinsate must be collected as hazardous waste. Following the initial rinse, glassware can be washed with detergent and water.

Final Disposal

All collected waste containers must be clearly labeled with their contents and associated hazards. Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, in strict accordance with local, state, and federal regulations. Never dispose of this compound or its reaction waste down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, researchers can confidently utilize the synthetic power of this compound while maintaining a safe and compliant laboratory environment. This commitment to safety not only protects individuals but also ensures the reliability and reproducibility of groundbreaking scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mannose triflate
Reactant of Route 2
Reactant of Route 2
Mannose triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.